Guaiacol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Record name | O-METHOXYPHENOL | |
| Source | CAMEO Chemicals | |
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Related CAS |
26247-00-7 | |
| Record name | Phenol, 2-methoxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0023113 | |
| Record name | 2-Methoxyphenol | |
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Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour | |
| Record name | O-METHOXYPHENOL | |
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| Record name | Phenol, 2-methoxy- | |
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| Record name | Guaiacol | |
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| Record name | Guaiacol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Guaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C | |
| Record name | O-METHOXYPHENOL | |
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| Record name | o-Methoxyphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (open cup) | |
| Record name | O-METHOXYPHENOL | |
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| Record name | o-Methoxyphenol | |
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Solubility |
Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol) | |
| Record name | O-METHOXYPHENOL | |
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| Record name | o-Methoxyphenol | |
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| Record name | Guaiacol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |
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| Record name | Guaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |
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Density |
1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140 | |
| Record name | O-METHOXYPHENOL | |
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| Record name | o-Methoxyphenol | |
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| Record name | Guaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |
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Vapor Density |
4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | O-METHOXYPHENOL | |
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Vapor Pressure |
5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C | |
| Record name | O-METHOXYPHENOL | |
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| Record name | Guaiacol | |
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| Record name | o-Methoxyphenol | |
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Color/Form |
Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms | |
CAS No. |
90-05-1 | |
| Record name | O-METHOXYPHENOL | |
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| Record name | Guaiacol | |
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| Record name | Guaiacol [JAN:NF] | |
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| Record name | Guaiacol | |
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| Record name | guaiacol | |
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Melting Point |
SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C | |
| Record name | O-METHOXYPHENOL | |
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Foundational & Exploratory
An In-depth Technical Guide to Guaiacol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol, systematically named 2-methoxyphenol, is a naturally occurring organic compound found in wood smoke, creosote, and various essential oils.[1] It is a key aromatic compound that contributes to the flavor and aroma of many substances, including roasted coffee and whiskey.[1] Beyond its sensory characteristics, this compound serves as a versatile precursor in the synthesis of a wide range of flavorants, fragrances, and pharmaceuticals, most notably vanillin and the expectorant guaifenesin.[2][3] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, reactivity, and its diverse biological activities, offering valuable insights for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a monosubstituted phenol with a methoxy group at the ortho position of the hydroxyl group on the benzene ring. Its chemical formula is C₇H₈O₂.[4] This structure imparts a unique combination of chemical and physical properties that are critical to its reactivity and applications.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | References |
| Molecular Formula | C₇H₈O₂ | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Colorless to pale yellow crystalline solid or oily liquid | |
| Odor | Smoky, phenolic, medicinal | |
| Melting Point | 26–32 °C | |
| Boiling Point | 204–206 °C | |
| Density | ~1.112 g/mL (liquid), ~1.129 g/cm³ (solid) | |
| Solubility | Slightly soluble in water (17-23.3 g/L at 15-25°C). Soluble in ethanol, ether, chloroform, glycerol, and aqueous alkaline solutions. | |
| pKa | 9.98 |
Synthesis and Chemical Reactivity
Synthesis of this compound
Industrially, this compound is primarily synthesized through the methylation of catechol (1,2-dihydroxybenzene) using reagents such as dimethyl sulfate or dimethyl carbonate in the presence of a base.
Key Industrial Synthesis Method:
-
Methylation of Catechol: This process involves the reaction of catechol with a methylating agent. For example, using dimethyl sulfate and a base like potash (potassium carbonate) or sodium hydroxide. C₆H₄(OH)₂ + (CH₃O)₂SO₂ → C₆H₄(OH)(OCH₃) + HO(CH₃O)SO₂
Other laboratory-scale synthesis methods include:
-
Hydrolysis of o-anisidine: The diazonium salt of o-anisidine can be hydrolyzed to yield this compound.
-
Selective mono-demethylation of veratrole (1,2-dimethoxybenzene): This involves the removal of one methyl group from veratrole.
Chemical Reactivity
The chemical reactivity of this compound is governed by the hydroxyl and methoxy functional groups on the aromatic ring.
-
Precursor for Vanillin Synthesis: A significant industrial application of this compound is in the production of vanillin. The process typically involves the condensation of this compound with glyoxylic acid, followed by oxidation and decarboxylation.
-
Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are activating and ortho-, para-directing, making the benzene ring susceptible to electrophilic substitution reactions.
-
Oxidation: this compound can be oxidized to form colored products. For instance, in the presence of peroxidase and hydrogen peroxide, it is oxidized to tetrathis compound, a colored compound. This reaction forms the basis of a common enzymatic assay.
-
Etherification: The hydroxyl group can be etherified. For example, its reaction with glycerol ethers forms guaifenesin.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, making it a molecule of interest in pharmacology and drug development.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties. It can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. By suppressing these pathways, this compound can reduce the production of inflammatory mediators.
Below is a diagram illustrating the proposed anti-inflammatory mechanism of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Antioxidant Activity
This compound acts as an antioxidant by scavenging reactive oxygen species (ROS). The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This activity is being explored for its potential in preventing and treating diseases associated with oxidative damage.
Expectorant Properties
One of the most well-known medicinal uses of this compound and its derivatives (like guaifenesin) is as an expectorant. The proposed mechanism involves irritation of the gastric mucosa, which in turn stimulates an increase in the volume and a decrease in the viscosity of respiratory tract secretions. This facilitates the removal of mucus from the airways.
Antimicrobial and Antifungal Activity
This compound exhibits antimicrobial properties against a range of bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. Studies have shown that this compound can inhibit fungal growth and mycotoxin production by interfering with cellular processes such as calcium ion transport.
Other Biological Activities
Recent research has uncovered other potential therapeutic applications for this compound. It has been identified as a candidate for treating adult polyglucosan body disease by lowering polyglucosan levels. It has also been shown to have antiseptic and local anesthetic properties.
Experimental Protocols
This section provides an overview of common experimental methodologies used to characterize and evaluate the properties of this compound.
This compound Peroxidase Assay
This spectrophotometric assay is widely used to measure peroxidase activity, with this compound acting as the substrate.
-
Principle: In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of this compound to form a colored product, tetrathis compound. The rate of formation of tetrathis compound is monitored by measuring the increase in absorbance at 470 nm.
-
Reagents:
-
Potassium phosphate buffer (e.g., 0.05 M, pH 7.0)
-
This compound solution (e.g., 2.7 mM)
-
Hydrogen peroxide solution (e.g., 2 mM)
-
Enzyme extract
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, this compound solution, and hydrogen peroxide solution.
-
Initiate the reaction by adding the enzyme extract.
-
Immediately measure the change in absorbance at 470 nm over a set period using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of tetrathis compound (26.6 mM⁻¹cm⁻¹).
-
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
-
Reagents:
-
DPPH solution in a suitable solvent (e.g., methanol or ethanol)
-
This compound solution at various concentrations
-
Positive control (e.g., ascorbic acid or Trolox)
-
-
Procedure:
-
Add a solution of this compound at different concentrations to a DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and quantification of this compound.
-
HPLC Method:
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Typical Conditions:
-
Column: A reverse-phase column, such as a C18 or a specialized column like Primesep 100, is often used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength around 275 nm is common for this compound.
-
-
-
GC-MS Method:
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.
-
Typical Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.
-
Carrier Gas: Helium is a common carrier gas.
-
Injection: Split or splitless injection can be used depending on the sample concentration.
-
Ionization: Electron ionization (EI) is typically used.
-
Analysis: The mass spectrum of the eluting peak corresponding to this compound is compared with a reference library for confirmation.
-
-
Conclusion
This compound is a molecule of significant scientific and industrial importance. Its well-defined chemical structure and properties make it a valuable precursor for a wide array of products in the flavor, fragrance, and pharmaceutical industries. The diverse biological activities of this compound, including its anti-inflammatory, antioxidant, and antimicrobial effects, underscore its potential for further research and development in the field of therapeutics. A thorough understanding of its synthesis, reactivity, and biological mechanisms, as outlined in this guide, is essential for harnessing its full potential in various scientific and commercial applications.
References
- 1. Assay of this compound Peroxidase Activity [bio-protocol.org]
- 2. Solid-phase extraction and HPLC determination of 4-vinyl this compound and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and this compound in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Guaiacol: From Lignin Valorization to High-Value Chemical Production
A Technical Guide to Natural Sources and Isolation from Lignin
Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound that holds significant interest for the chemical, pharmaceutical, and food industries.[1] Traditionally sourced from plant resins and wood creosote, its production from lignin, the second most abundant terrestrial biopolymer, represents a critical pathway in the development of sustainable biorefineries.[2][3] Lignin's complex, aromatic structure makes it a prime candidate for valorization into high-value chemicals, with this compound being a key monomeric product.[4] This guide provides a comprehensive overview of this compound's natural sources and details the prevailing technical methodologies for its isolation from various lignin feedstocks, targeting researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound is a constituent of numerous natural products, contributing to their distinct sensory profiles. Its presence is most notably associated with:
-
Wood Smoke: this compound is a primary product of the thermal decomposition, or pyrolysis, of lignin in wood. This imparts the characteristic smoky flavor and aroma to smoked foods, such as bacon and fish, as well as beverages like whiskey.
-
Essential Oils: It is found in the essential oils of various plants, including celery seeds, tobacco leaves, orange leaves, and lemon peels.
-
Foods and Beverages: Beyond smoked products, this compound contributes to the complex flavor profiles of roasted coffee and the aging notes in wine.
-
Plants and Resins: Historically, this compound was derived from guaiacum resin. It is also produced by a variety of plants and can be extracted from the wood creosote oil of trees like pine and beech. The wood creosote oil of beech (Fagus longipetiolata Seem.) can contain approximately 25% this compound.
-
Insect Pheromones: In the gut of the desert locust (Schistocerca gregaria), this compound is produced by the bacterium Pantoea agglomerans through the breakdown of plant matter and acts as a key component of swarming pheromones.
Isolation of this compound from Lignin
Lignin is a complex polymer composed of phenylpropanoid units, primarily guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units. The depolymerization of lignin to yield this compound focuses on the cleavage of the ether and carbon-carbon bonds that link these monomeric units, particularly the prevalent β-O-4 linkages. The ratio of S to G units in the lignin source is a critical factor, with gymnosperm (softwood) lignins having a higher G content, making them a preferable source for this compound production.
Several thermochemical and catalytic strategies have been developed to depolymerize lignin into monomeric phenols, including this compound.
Thermochemical Depolymerization
Pyrolysis: This method involves the thermal degradation of lignin at high temperatures in the absence of oxygen. Pyrolysis of lignin from gymnosperms, which is rich in coniferyl alcohol units, yields a higher proportion of this compound. Catalytic pyrolysis, using catalysts such as ZSM-5 or nanoceria, can be employed to improve the selectivity and yield of specific aromatic compounds. For instance, a continuous steam-assisted, low-temperature pyrolysis of alkali lignin has been shown to achieve a high relative selectivity of this compound components (79% to 90.7%).
Hydrothermal Liquefaction (HTL): HTL is a process that uses hot, compressed water as a solvent and catalyst to break down biomass. For lignin, HTL is typically conducted at temperatures between 150°C and 400°C and pressures of 100–220 bar. This process cleaves the β–O–4 linkages, resulting in a bio-oil rich in aromatic compounds, including phenol, catechol, and this compound. The use of water in its sub- or supercritical state enhances its polarity and solubility properties, facilitating the depolymerization while helping to maintain the functional groups on the aromatic rings.
Catalytic Depolymerization
Catalytic approaches offer greater control over product distribution and can achieve higher yields of specific monomers under milder conditions.
Catalytic Hydrogenolysis and Transfer Hydrogenolysis: This reductive process involves the cleavage of C-O bonds in the presence of a catalyst and a hydrogen source. Reductive Catalytic Fractionation (RCF) is a prominent method that can efficiently convert lignin into a narrow array of monomeric products, including 4-propanol this compound, 4-propyl this compound, and 4-ethyl this compound. Catalytic transfer hydrogenolysis, using a hydrogen-donating solvent like isopropyl alcohol with catalysts such as Pd-Lewis acid metal oxides on activated carbon, has been shown to produce this compound and its derivatives with yields up to 10.3 wt% for alkyl guaiacols.
Hydrolysis of Ether Linkages: Certain Lewis acid catalysts can selectively hydrolyze the ether linkages in lignin. A notable example is the use of Lanthanum(III) triflate (La(OTf)₃), which catalyzes the transformation of lignin to produce this compound as the sole liquid product with yields reaching up to 25.5 wt%.
Oxidative Depolymerization: This method utilizes an oxidizing agent, such as molecular oxygen, to break down the lignin polymer. Non-catalytic oxidative depolymerization in perfluorodecalin, a solvent with exceptionally high oxygen solubility, has yielded up to 10.5 wt% of phenolic monomers, including vanillin and syringaldehyde, which are closely related to this compound. Electro-oxidative depolymerization is another emerging sustainable method that uses renewable electricity to drive the reaction under mild conditions.
Thermocatalytic Depolymerization: This approach combines thermal energy with catalysis. A one-pot process using an HZSM-5 catalyst in an alkaline water-THF co-solvent has been reported to convert Kraft lignin into "guaiacols" with a significant yield of 61%.
Enzymatic Depolymerization
Enzymatic methods represent a green chemistry approach to lignin valorization. The β-etherase pathway found in certain bacteria, such as Sphingomonas, can cleave the abundant β-O-4 aryl ether bonds. In vitro studies using a minimal set of β-etherase pathway enzymes have demonstrated the release of guaiacyl (G), syringyl (S), and tricin (T) units from lignin oligomers.
Quantitative Data on this compound Isolation
The yield of this compound and its derivatives is highly dependent on the lignin source, the depolymerization method, and the specific process conditions. The following table summarizes key quantitative data from cited literature.
| Lignin Source | Depolymerization Method | Catalyst / Conditions | Product(s) | Yield (wt%) | Reference |
| Unspecified Lignin | Catalytic Hydrolysis | La(OTf)₃ | This compound | up to 25.5 | |
| Unspecified Lignin | Catalytic Hydrolysis (Scale-up) | La(OTf)₃ | This compound | up to 21.2 | |
| Kraft Lignin | Thermocatalytic Depolymerization | HZSM-5, NaOH, Water-THF | Guaiacols | 61 | |
| Alkali Lignin | Catalytic Transfer Hydrogenolysis | 2%Pd-5%Mo on Activated Carbon | Alkyl guaiacols | 10.3 | |
| Alkali Lignin | Catalytic Transfer Hydrogenolysis | 2%Pd-5%Mo on Activated Carbon | This compound | 4.2 | |
| Native Lignin | Non-catalytic Oxidative Depolymerization | O₂, Perfluorodecalin, 250°C, 10 min | Total Phenolic Monomers | 10.5 | |
| Kraft Lignin | Pyrolysis (Formate-assisted) | - | Guaiacols | 23.65 (relative content) | |
| 20 g Kraft Lignin | Extraction | - | This compound | 0.35 (0.07 g) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experimental procedures cited in the literature for the isolation and analysis of this compound from lignin.
Protocol: Catalytic Hydrolysis of Lignin with La(OTf)₃
This protocol is based on the work described by Han and co-workers for the selective production of this compound.
-
Reactor Setup: A stainless-steel batch reactor equipped with a magnetic stirrer is used.
-
Reactant Charging: The reactor is charged with a specified amount of lignin, La(OTf)₃ catalyst, and a solvent (e.g., water).
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., Argon), and heated to the target temperature (e.g., 270°C). The reaction is allowed to proceed for a set duration with continuous stirring.
-
Product Recovery: After the reaction, the reactor is cooled to room temperature. The liquid and solid phases are separated. The liquid product, containing this compound, is extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The extracted organic phase is concentrated under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation. The yield and purity of this compound are determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Hydrothermal Liquefaction (HTL) of Soda Lignin
This protocol is adapted from the procedure for preparing HTL feedstock.
-
Feedstock Preparation: A solution is prepared by dissolving soda lignin and a catalyst/additive (e.g., 30 g of KOH) in water to create a slurry with a specific weight percentage of lignin (e.g., a total weight of 30 kg).
-
Reactor Charging: The lignin slurry is charged into a continuous or batch HTL reactor.
-
Reaction Conditions: The reactor is pressurized (e.g., to 230 bar) and heated at a controlled rate (e.g., 5 °C/min) to the target temperature (e.g., 350°C). The reaction is maintained at these conditions for a specific residence time (e.g., 19 minutes).
-
Product Collection: After the reaction, the reactor is rapidly cooled. The product mixture, consisting of bio-oil, an aqueous phase, solid biochar, and gas, is collected.
-
Separation and Analysis: The bio-oil phase, containing this compound and other phenolic compounds, is separated from the aqueous phase and solids. The composition of the bio-oil is analyzed using techniques such as GC-MS or Gas Chromatography with Flame Ionization Detection (GC-FID).
Protocol: Product Analysis by Gas Chromatography (GC)
This protocol is based on the analytical conditions described for analyzing depolymerized lignin products.
-
Sample Preparation: The bio-oil sample is dissolved in a suitable solvent (e.g., acetone) and an internal standard (e.g., phenol) is added for quantification.
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
-
Column: An appropriate capillary column is installed (e.g., Elite BAC-1 Advantage, 30m length, 0.32 mm internal diameter, 1.8 µm film thickness).
-
GC Conditions:
-
Injection Temperature: 250°C.
-
Split Ratio: 1:50.
-
Oven Temperature Program: Initial temperature of 120°C held for 1 minute, then ramped at 30°C/min to 225°C and held for 1.5 minutes.
-
-
Data Analysis: The concentration of this compound and other compounds is determined by comparing their peak areas to that of the internal standard, using pre-established calibration curves. Product identification is confirmed by GC-MS.
Workflow and Signaling Pathways
The overall process of obtaining this compound from lignin can be visualized as a multi-step workflow, from the raw biomass to the final purified product. The choice of pathway within this workflow depends on the desired product selectivity, yield, and economic feasibility.
Caption: General workflow for the isolation of this compound from lignin.
This technical guide highlights the significant potential of lignin as a renewable feedstock for this compound production. While various methods have shown promise, further research into catalyst development, process optimization, and efficient product separation is necessary to realize the full economic and environmental benefits of lignin valorization.
References
Guaiacol: A Technical Guide to its Antimicrobial Properties Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaiacol (2-methoxyphenol), a naturally occurring phenolic compound, has demonstrated significant antimicrobial properties against a range of plant pathogens. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's efficacy, its mode of action, and its potential to induce plant defense mechanisms. This document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the complex biological pathways involved. As the demand for sustainable and effective plant protection solutions grows, this compound presents a promising avenue for the development of novel antimicrobial agents.
Introduction
Plant diseases caused by pathogenic fungi and bacteria are a major threat to global food security. The increasing prevalence of fungicide and bactericide resistance necessitates the exploration of new antimicrobial compounds. This compound, a key component of wood vinegar and a derivative of lignin pyrolysis, has emerged as a compound of interest due to its broad-spectrum antimicrobial and antioxidant activities[1][2]. This guide aims to consolidate the existing research on this compound's effects on plant pathogens, providing a valuable resource for researchers and professionals in the field of plant pathology and drug development.
Antimicrobial Spectrum and Efficacy of this compound
This compound has been shown to inhibit the growth of various plant pathogenic fungi and bacteria. The extent of its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and the Median Effective Concentration (EC50).
Quantitative Antimicrobial Data
While research into the antimicrobial properties of this compound is ongoing, the most comprehensive data to date is on its activity against the fungal pathogen Fusarium graminearum. Data on other pathogens is still emerging, with studies on related phenolic compounds and wood vinegar providing strong indications of this compound's potential.
| Pathogen | Pathogen Type | Efficacy Metric | Value (mM) | Reference |
| Fusarium graminearum | Fungus | EC50 | 1.838 | [1][2][3] |
| Rhizoctonia solani | Fungus | - | - | |
| Sclerotinia sclerotiorum | Fungus | - | - | |
| Botrytis cinerea | Fungus | - | - | |
| Xanthomonas campestris | Bacterium | - | - | |
| Pseudomonas aeruginosa | Bacterium | - | - |
Qualitative Effects on Pathogen Morphology and Development
Studies have demonstrated that this compound can induce significant morphological changes in fungal pathogens. In Fusarium graminearum, treatment with this compound leads to:
-
Inhibition of Mycelial Growth: A dose-dependent reduction in the growth of the fungal mycelium has been observed.
-
Inhibition of Conidial Formation and Germination: this compound significantly reduces the production of conidia and hinders their ability to germinate.
-
Hyphal Morphology Alterations: Scanning electron microscopy has revealed that this compound treatment causes the collapse and deformation of fungal hyphae.
Mode of Action
The antimicrobial activity of this compound is attributed to a multi-faceted mode of action that targets both the structural integrity and the cellular processes of the pathogen.
Disruption of Cell Membrane Integrity
The primary mechanism of this compound's antimicrobial action is the disruption of the pathogen's cell membrane. As a phenolic compound, this compound can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability. This disruption results in the leakage of essential intracellular components and ultimately leads to cell death.
Interference with Ion Homeostasis
This compound has been shown to disrupt calcium ion (Ca2+) transport channels within fungal cells. This interference with Ca2+ homeostasis can trigger a cascade of downstream effects, including the disruption of signaling pathways and the impairment of essential cellular functions.
Modulation of Oxidative Stress Response
Interestingly, while this compound is an antioxidant, it appears to modulate the oxidative stress response within the pathogen. In F. graminearum, this compound treatment has been associated with a decrease in the activity of antioxidant enzymes such as catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD). This suggests that this compound may interfere with the pathogen's ability to cope with oxidative stress, rendering it more susceptible to damage.
Induction of Plant Defense Signaling Pathways
Beyond its direct antimicrobial effects, there is growing evidence to suggest that this compound can also protect plants by inducing their own defense mechanisms. This is likely mediated through the activation of key plant hormone signaling pathways.
The Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways
The salicylic acid (SA) and jasmonic acid (JA) pathways are two of the most important signaling cascades in plant immunity. Studies on phenolic compounds and wood vinegar have shown that they can stimulate the production of SA and JA, leading to the expression of defense-related genes and the accumulation of antimicrobial compounds. While direct evidence for this compound is still being gathered, its phenolic nature strongly suggests a similar mode of action.
Proposed induction of plant defense pathways by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a target plant pathogenic bacterium or fungus.
Workflow for MIC determination by broth microdilution.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria)
-
This compound
-
Solvent for this compound (e.g., ethanol or DMSO)
-
Target plant pathogen culture
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the target pathogen in the appropriate liquid medium to the mid-logarithmic phase.
-
Adjust the concentration of the culture to a final density of approximately 1 x 10^5 colony-forming units (CFU)/mL or spores/mL using a spectrophotometer or hemocytometer.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the culture broth in the wells of the 96-well plate.
-
-
Inoculation:
-
Add an equal volume of the prepared pathogen inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum in broth without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the growth of the target pathogen for 24-72 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, use a microplate reader to measure the optical density at 600 nm.
-
In-Planta Disease Control Assay
This protocol describes a method to assess the efficacy of this compound in controlling a plant disease in a whole-plant system.
Workflow for an in-planta disease control assay.
Materials:
-
Susceptible host plants
-
Target plant pathogen
-
This compound
-
Spraying equipment
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Growth:
-
Grow a sufficient number of susceptible host plants to the desired growth stage (e.g., 3-4 leaf stage).
-
-
Treatment Application:
-
Prepare this compound solutions at various concentrations.
-
Divide the plants into treatment groups, including a control group (sprayed with water or a solvent control).
-
Apply the this compound solutions to the foliage of the plants until runoff.
-
-
Pathogen Inoculation:
-
After a specified period (e.g., 24 hours) to allow for potential induction of plant defenses, inoculate the plants with a suspension of the target pathogen.
-
-
Incubation:
-
Place the plants in a growth chamber or greenhouse with conditions of temperature and humidity that are optimal for disease development.
-
-
Disease Assessment:
-
At regular intervals (e.g., 3, 5, and 7 days post-inoculation), assess the disease severity using a standardized rating scale.
-
-
Data Analysis:
-
Calculate the disease incidence and severity for each treatment group and compare them to the control group to determine the protective effect of this compound.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a natural antimicrobial agent for the control of plant pathogens. Its multifaceted mode of action, targeting both the pathogen directly and potentially inducing host defense mechanisms, makes it a compelling candidate for further research and development.
Future research should focus on:
-
Expanding the knowledge of its antimicrobial spectrum: Determining the MIC and EC50 values of this compound against a broader range of economically important plant pathogens.
-
Elucidating the precise mechanisms of plant defense induction: Investigating the direct effects of this compound on the salicylic acid and jasmonic acid signaling pathways in various plant species.
-
Optimizing formulation and delivery methods: Developing stable and effective formulations of this compound for practical application in agricultural settings.
-
Field trials: Conducting comprehensive field trials to evaluate the efficacy of this compound under real-world conditions.
By addressing these research gaps, the full potential of this compound as a valuable tool in sustainable agriculture can be realized, offering a natural and effective alternative to conventional synthetic pesticides.
References
- 1. The Antioxidant this compound Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Antioxidant this compound Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Guaiacol: A Comprehensive Toxicological and Safety Profile for Laboratory Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound widely utilized in research laboratories as a building block for the synthesis of various pharmaceutical and specialty chemicals. Its presence in vanilla flavorings and expectorants belies a more complex toxicological profile that necessitates careful handling and a thorough understanding of its potential hazards. This technical guide provides a comprehensive overview of the toxicological data and safety profile of this compound, with a focus on its implications within a research and development setting. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to handle this compound safely and to interpret toxicological findings in the context of their work.
Toxicological Data Summary
The following tables summarize the key quantitative toxicological data for this compound, providing a comparative overview of its acute toxicity, irritation potential, and genotoxicity.
Table 1: Acute Toxicity of this compound
| Route of Exposure | Species | LD50 (Median Lethal Dose) | Reference(s) |
| Oral | Rat | 725 mg/kg | [1] |
| Oral | Mouse | 621 mg/kg | [2][3] |
| Oral | Rabbit | 725 mg/kg | [4] |
| Dermal | Rabbit | 4600 mg/kg | [4] |
| Subcutaneous | Mouse | LD50 not explicitly stated, but lethal effects observed at 25-400 µl/40g |
Table 2: Skin and Eye Irritation Profile of this compound
| Endpoint | Species | Observation | Reference(s) |
| Skin Irritation | Rabbit | Severe irritation with 500 mg applied for 24 hours | |
| Eye Irritation | Rabbit | Mild irritation with 5 mg |
Table 3: Genotoxicity and Carcinogenicity of this compound
| Test | System | Result | Reference(s) |
| Ames Test | S. typhimurium | Negative | |
| In vivo Micronucleus Test | Mouse | Negative | |
| Carcinogenicity | IARC, NTP, ACGIH, OSHA | Not classified as a carcinogen |
Key Experimental Protocols
Detailed methodologies for the key toxicological experiments cited are provided below. These protocols are based on internationally recognized guidelines to ensure data reliability and reproducibility.
Acute Oral Toxicity (Following OECD Guideline 401)
The acute oral toxicity of this compound was determined using a protocol consistent with the now-rescinded OECD Guideline 401.
-
Test Animals: Healthy, young adult rats, mice, or rabbits of a single strain were used. Animals were fasted prior to dosing.
-
Dosage: this compound was administered as a single oral dose via gavage. A range of dose levels was used to determine the dose that was lethal to 50% of the test population (LD50).
-
Observation Period: Animals were observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.
-
Pathology: A gross necropsy was performed on all animals at the end of the study to identify any treatment-related abnormalities.
Acute Dermal Toxicity (Following OECD Guideline 402)
The potential for this compound to cause systemic toxicity upon skin contact was assessed following OECD Guideline 402.
-
Test Animals: Healthy, young adult rabbits with intact skin were utilized.
-
Application: A single dose of this compound was applied to a shaved area of the back (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.
-
Dosage: A limit test is often performed first at a high dose level (e.g., 2000 mg/kg). If no toxicity is observed, no further testing is necessary. If toxicity is observed, a full study with multiple dose groups is conducted.
-
Observation Period: Animals were observed for signs of toxicity and mortality for at least 14 days. Body weight was recorded weekly.
Dermal Irritation (Following OECD Guideline 404)
The potential of this compound to cause skin irritation was evaluated according to OECD Guideline 404.
-
Test Animals: Healthy, young adult albino rabbits were used.
-
Application: A 0.5 g or 0.5 mL sample of this compound was applied to a small patch of shaved skin and covered with a semi-occlusive dressing for 4 hours.
-
Observation: The skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions was scored.
-
Reversibility: The reversibility of any observed skin reactions was assessed over a 14-day observation period.
Eye Irritation (Following OECD Guideline 405)
The potential for this compound to cause eye irritation was assessed using a method consistent with OECD Guideline 405.
-
Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects were used.
-
Application: A single dose of 0.1 mL of liquid or 100 mg of solid this compound was instilled into the conjunctival sac of one eye. The other eye served as a control.
-
Observation: The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the lesions was scored.
-
Reversibility: The reversibility of any observed eye lesions was followed for up to 21 days.
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
The mutagenic potential of this compound was evaluated using the Ames test, which follows the principles of OECD Guideline 471.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) were used.
-
Methodology: The bacterial strains were exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver). The ability of this compound to cause a reverse mutation, allowing the bacteria to grow on a histidine- or tryptophan-deficient medium, was assessed by counting the number of revertant colonies.
-
Controls: Positive and negative (solvent) controls were run concurrently to validate the test system.
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
The clastogenic (chromosome-damaging) potential of this compound was assessed in vivo using the micronucleus test, consistent with OECD Guideline 474.
-
Test Animals: Typically, mice of a standard strain are used.
-
Dosage: Animals were administered this compound, usually by oral gavage or intraperitoneal injection, at multiple dose levels.
-
Sample Collection: Bone marrow or peripheral blood was collected at appropriate time points after treatment.
-
Analysis: Erythrocytes were examined for the presence of micronuclei, which are small, extranuclear bodies that form as a result of chromosome breakage or spindle dysfunction during cell division. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) was determined.
-
Controls: Positive and negative (vehicle) control groups were included in the study.
Signaling Pathways and Mechanisms of Toxicity
Metabolic Pathway of this compound
In the body, this compound undergoes phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted. This detoxification pathway is crucial in mitigating the systemic toxicity of this compound.
Caption: Metabolic pathway of this compound via glucuronidation and sulfation.
This compound-Induced Developmental Toxicity via Wnt Signaling Pathway Disruption
Recent studies in zebrafish embryos have indicated that this compound can induce craniofacial malformations by disrupting the Wnt signaling pathway. This toxicity is mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent interference with key components of the Wnt pathway, such as β-catenin.
Caption: Proposed mechanism of this compound-induced developmental toxicity via Wnt signaling.
Safety Profile and Laboratory Handling
Hazard Identification
-
Harmful if swallowed: Ingestion can lead to systemic effects similar to phenol, including nausea, vomiting, and potential damage to the digestive system.
-
Causes skin irritation: Prolonged or repeated contact can cause moderate to severe skin irritation and dermatitis.
-
Causes serious eye irritation: Direct contact can cause significant eye irritation.
-
Potential for skin sensitization: Some evidence suggests that this compound may cause skin sensitization in susceptible individuals.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: In well-ventilated areas, respiratory protection is typically not required. However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate in research and development, but it possesses a distinct toxicological profile that demands respect and careful handling. This guide has summarized the key toxicological data, detailed the experimental protocols used to generate this data, and provided insights into the mechanisms of its toxicity. By adhering to the recommended safety precautions and handling procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough understanding of the information presented here is essential for all personnel involved in the handling and use of this compound in a research setting.
References
The Pyrolysis of Guaiacol: A Technical Guide to Reaction Pathways and Product Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaiacol, a primary constituent of lignin-derived bio-oil, is a key platform molecule for the production of value-added chemicals and pharmaceuticals. Understanding its thermal decomposition is paramount for optimizing biomass conversion processes and designing targeted catalytic upgrading strategies. This technical guide provides an in-depth analysis of the pyrolysis of this compound, detailing the core reaction mechanisms, product distributions under various conditions, and the experimental protocols used for its study. Quantitative data from multiple studies are summarized in structured tables for comparative analysis, and key reaction pathways are visualized through detailed diagrams.
Introduction
Lignocellulosic biomass represents a vast and renewable resource for the production of sustainable fuels and chemicals. Pyrolysis is a promising thermochemical conversion technology that breaks down the complex polymeric structure of biomass into a liquid product known as bio-oil. This compound (2-methoxyphenol) is a major phenolic compound found in bio-oil, arising from the degradation of the guaiacyl lignin units prevalent in softwood. The rich chemistry of this compound makes it a versatile precursor for the synthesis of pharmaceuticals, flavorings, and specialty polymers. However, the complex mixture of products obtained from its pyrolysis necessitates a fundamental understanding of the underlying reaction network to steer the process towards desired outcomes. This guide delves into the core principles of this compound pyrolysis, providing a comprehensive resource for researchers in the field.
Primary Reaction Pathways in this compound Pyrolysis
The thermal decomposition of this compound proceeds through a complex network of competing and sequential reactions, which are highly dependent on temperature and residence time. The initial steps primarily involve the cleavage of the methoxy and hydroxyl functional groups, leading to the formation of highly reactive radical intermediates.
The primary decomposition of this compound is initiated by the homolytic cleavage of its weakest bonds. The C-O bond of the methoxy group has a lower bond dissociation energy (BDE) compared to the O-H bond, making the formation of a 2-hydroxyphenoxy radical and a methyl radical a key initial step.[1] Subsequent reactions of these radicals drive the formation of the major products observed during pyrolysis.
Key reaction pathways include:
-
Demethoxylation: The cleavage of the O-CH₃ bond is a dominant initial step, leading to the formation of catechol (1,2-dihydroxybenzene) and methane.[2][3] This pathway is energetically favorable.[3]
-
Hydroxylation and Demethylation: H-atom and CH₃-radical assisted mechanisms can lead to the formation of phenol and cresol, respectively.[2]
-
Ring-Opening and Decarbonylation: At higher temperatures, intramolecular hydrogen transfer can lead to ring-opening and subsequent decarbonylation, forming C4 products.
-
Coke and Gas Formation: At elevated temperatures, secondary reactions of the primary products lead to the formation of coke, and light gases such as carbon monoxide (CO), carbon dioxide (CO₂), and methane (CH₄).
Quantitative Analysis of Product Distribution
The product distribution from this compound pyrolysis is highly sensitive to reaction temperature. Lower temperatures tend to favor the formation of primary products like catechol and phenol, while higher temperatures promote the formation of light gases and coke due to secondary cracking reactions. The following tables summarize quantitative data on product yields from various studies.
Table 1: Product Yields (wt%) from this compound Pyrolysis in a Flow Reactor
| Temperature (°C) | Phenol | Catechol | Cresol | CO | C₂H₄ | C₄H₆ |
| 550 | - | - | - | 0.01 | - | 0.09 |
| 650 | 5.46 | - | - | - | - | - |
| 750 | - | - | Peak Yield | - | - | 10.01 |
| 850 | - | - | - | - | Peak Yield | - |
| 950 | - | - | - | 32.75 | - | 0.20 |
Data extracted from Yang et al. (2021). Note: Dashes indicate data not reported or below detection limits. The study was conducted at a residence time of 0.7 s.
Table 2: Conversion and Product Distribution of this compound at Different Temperatures
| Temperature (°C) | Conversion (%) | Aromatic Hydrocarbons Yield (%) |
| 280 | 58.5 | 19.4 |
| 340 | 98.5 | 83.1 |
| 360 | Decreased | Decreased |
Data extracted from a study on the hydrodeoxygenation of this compound, indicating trends with temperature.
Experimental Protocols
The study of this compound pyrolysis typically involves the use of specialized analytical techniques that can handle high temperatures and complex product mixtures. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful tool for this purpose.
Detailed Methodology for Py-GC/MS Analysis
This protocol outlines a typical experimental procedure for the analysis of this compound pyrolysis products using a micro-pyrolyzer coupled with a GC/MS system.
1. Sample Preparation:
-
This compound (purity >99%) is used as received.
-
For quantitative analysis, a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) is prepared at a known concentration.
-
A small, precise volume (e.g., 1-2 µL) of the this compound solution is deposited into a deactivated stainless steel sample cup.
-
The solvent is evaporated at a low temperature (e.g., 40 °C) under a gentle stream of inert gas (e.g., nitrogen) to leave a known mass of this compound in the sample cup.
2. Pyrolysis Conditions:
-
The sample cup is placed into the micro-pyrolyzer.
-
The pyrolysis temperature is set to the desired value (e.g., in the range of 400-950 °C).
-
The pyrolysis is performed under an inert atmosphere (e.g., helium or nitrogen) to prevent oxidation.
-
A rapid heating rate (e.g., >1000 K/s) is typically employed to favor primary decomposition reactions.
-
The residence time of the pyrolysis vapors in the heated zone is kept short (e.g., a few seconds) to minimize secondary reactions.
3. GC/MS Analysis:
-
The pyrolysis products are swept from the pyrolyzer into the GC injection port by a carrier gas (e.g., helium).
-
The GC is equipped with a capillary column suitable for separating aromatic and polar compounds (e.g., a DB-1701 or equivalent).
-
The GC oven temperature is programmed to separate the pyrolysis products. A typical program might be:
-
Initial temperature: 40-50 °C, hold for 2-5 minutes.
-
Ramp: 5-10 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode.
-
The mass spectra are recorded over a mass range of m/z 30-500.
4. Data Analysis:
-
The individual pyrolysis products are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
The relative abundance of each product is determined by integrating the peak area in the total ion chromatogram.
-
For quantitative analysis, calibration curves are generated using authentic standards of the major products.
Conclusion
The pyrolysis of this compound is a complex process involving a network of free-radical reactions. The product distribution is strongly influenced by reaction conditions, particularly temperature. A thorough understanding of these reaction pathways and the ability to accurately quantify the products are essential for the development of efficient biomass conversion technologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working to unlock the potential of this compound as a renewable chemical feedstock. Future research should focus on the development of selective catalysts to control the pyrolysis reaction and maximize the yield of desired high-value products.
References
The Solubility Profile of Guaiacol: A Technical Guide for Researchers
An In-Depth Review for Scientists and Drug Development Professionals
Guaiacol (2-methoxyphenol), a naturally occurring organic compound, is a key precursor in the synthesis of various flavorants and active pharmaceutical ingredients. Its utility in drug development and various chemical syntheses necessitates a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these experimental procedures.
Quantitative Solubility Data
The solubility of this compound is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative data to provide a comparative reference.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g/L) | Molarity (mol/L) | Reference |
| 5 | 15.8 | 0.127 | |
| 15 | 17.0 | 0.137 | [1] |
| 25 | 18.7 | 0.151 | [2] |
| 25 | 23.3 | 0.188 | [3] |
| 35 | 22.8 | 0.184 | |
| 45 | 29.3 | 0.236 | |
| Room Temperature | ~14.3 - 16.7 (1g in 60-70 mL) | ~0.115 - 0.134 |
Note: Discrepancies in reported solubilities at the same temperature may arise from variations in experimental methodologies and purity of materials.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (at ambient temperature) | Reference |
| Ethanol | Miscible / Very Soluble | ~30 mg/mL | |
| Methanol | Miscible | - | |
| Diethyl Ether | Miscible | - | |
| Chloroform | Miscible | - | |
| Acetone | Highly Soluble | - | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~30 mg/mL | |
| N,N-Dimethylformamide (DMF) | Soluble | ~30 mg/mL | |
| Glacial Acetic Acid | Miscible | - | |
| Glycerol | Easily Soluble (1g in 1mL) | - | |
| Benzene | Slightly Soluble | - | |
| Petroleum Ether | Slightly Soluble | - | |
| Carbon Tetrachloride | Soluble | - |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound. This protocol is based on the principles outlined in the OECD Test Guideline 105.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Glass flasks or vials with airtight seals
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess solid/liquid phase should be visually apparent.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study can determine the time to equilibrium, but 24 to 48 hours is typical. A longer period (up to 72 hours) may be necessary to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the solution to stand at the constant temperature for at least 24 hours to allow the undissolved this compound to settle.
-
To ensure complete separation of the undissolved solute, centrifuge the samples at the same constant temperature.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any remaining undissolved micro-droplets or particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent.
-
Generate a calibration curve using the appropriate analytical method (e.g., measuring absorbance at a specific wavelength for UV-Vis spectrophotometry or peak area for HPLC).
-
Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
3. Data Reporting:
The solubility should be reported in standard units such as grams per liter (g/L) and moles per liter (mol/L) at the specified temperature.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.
This guide provides a foundational understanding of this compound's solubility, essential for its application in research and development. For critical applications, it is recommended to experimentally verify solubility data under the specific conditions of use.
References
Spectroscopic Profile of Guaiacol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for guaiacol (2-methoxyphenol), a key organic compound widely used in the pharmaceutical and flavor industries. This document presents detailed ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Vis spectroscopic data in clearly structured tables for easy reference and comparison. Furthermore, it outlines the fundamental experimental protocols for acquiring these spectra, offering a practical resource for laboratory professionals. Logical workflows and relationships are visualized using diagrams to enhance understanding of the spectroscopic analysis process.
Introduction
This compound (C₇H₈O₂) is a naturally occurring phenolic compound that serves as a vital precursor in the synthesis of various pharmaceuticals, flavorants, and fragrances. Its structural characterization is fundamental to quality control, reaction monitoring, and the development of new derivatives. Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of this compound. This guide focuses on four core spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The data and protocols presented herein are intended to serve as a reliable reference for researchers and professionals engaged in the analysis and application of this important molecule.
Spectroscopic Data of this compound
The following sections provide quantitative spectroscopic data for this compound, summarized in tabular format for clarity and ease of use.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| H (Aromatic) | 6.92 | m |
| H (Aromatic) | 6.86 | m |
| H (Aromatic) | 6.81 | m |
| -OH | 5.83 | s (broad) |
| -OCH₃ | 3.79 | s |
Data sourced from experiments performed at 400 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| C-O (Phenolic) | 146.61 |
| C-O (Methoxy) | 145.69 |
| C-H (Aromatic) | 121.48 |
| C-H (Aromatic) | 120.18 |
| C-H (Aromatic) | 114.58 |
| C-H (Aromatic) | 110.76 |
| -OCH₃ | 55.89 |
Data sourced from experiments performed at 101 MHz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3500-3400 | O-H Stretch (hydroxyl group) | Strong, Broad |
| ~3000-2800 | C-H Stretch (symmetric & asymmetric) | Medium |
| ~1593 | C=C Stretch (aromatic ring) | Strong |
| ~1500 | C=C Stretch (aromatic ring) | Strong |
| ~1253 | C-O Stretch (aryl ether) | Strong |
| ~1027 | C-O Stretch | Strong |
Data compiled from multiple sources indicating characteristic absorption bands.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present.
| Solvent | λmax (nm) |
| Alcohol | 274 |
| (Not specified) | 194, 215, 274 |
Data sourced from various spectroscopic databases.[2][3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the sample and its transparency in the spectral region of interest. Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is locked and shimmed to achieve homogeneity.
-
Data Acquisition :
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
-
Data Processing : Process the raw data by applying a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and calibrated using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Technique) :
-
Grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Preparation (Liquid Film Technique) :
-
If this compound is in its liquid state (melting point is ~28 °C), a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
-
Data Acquisition : Place the sample holder (with the pellet or salt plates) in the IR spectrometer's sample compartment. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹). Identify and label the significant absorption peaks.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 absorbance units).
-
Instrument Setup : Turn on the UV-Vis spectrometer and allow the lamps to warm up.
-
Data Acquisition :
-
Fill a cuvette with the solvent to be used (the "blank"). Place it in the spectrometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the spectrometer.
-
Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
-
Data Processing : The instrument software will automatically subtract the baseline from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).
Workflow Visualization
The general process for spectroscopic analysis, from sample handling to final data interpretation, can be visualized as a logical workflow.
Caption: General Workflow for Spectroscopic Analysis.
Conclusion
This guide has provided a consolidated reference for the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data of this compound. The tabulated data, coupled with standardized experimental protocols and a visual workflow, offers a robust resource for scientists and researchers. Accurate application and interpretation of this data are crucial for ensuring the quality and identity of this compound in various applications, from pharmaceutical synthesis to flavor chemistry.
References
A Historical and Technical Guide to Guaiacol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery, synthesis, and multifaceted applications of guaiacol. It is intended to be a valuable resource, offering detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways involving this significant phenolic compound.
Discovery and Early History
This compound, a naturally occurring aromatic compound, was first isolated in 1826 by the German chemist Otto Unverdorben.[1] His pioneering work involved the dry distillation of guaiacum resin, a substance obtained from the wood of trees of the Guaiacum genus. This discovery marked the entry of this compound into the realm of chemical investigation and laid the foundation for its future applications.
Initially, this compound was also identified as a major constituent of wood creosote, a complex mixture obtained from the distillation of wood tar, particularly from beechwood.[2] In the 19th and early 20th centuries, wood creosote was a widely used medicinal agent, valued for its antiseptic properties in treating wounds and as a remedy for gastrointestinal and respiratory ailments.[2] The therapeutic effects of creosote were later attributed in large part to its phenolic components, with this compound being a key active ingredient.
Historical and Modern Uses of this compound
The applications of this compound have evolved significantly since its discovery, spanning the pharmaceutical, flavor and fragrance, and chemical synthesis industries.
Medicinal Applications
Historically, this compound's primary medicinal use was as an expectorant, a substance that helps to clear mucus from the airways. It was a common ingredient in cough remedies and was also employed as a local anesthetic and antiseptic.[1] While its direct use has declined, this compound remains a crucial precursor for the synthesis of the widely used expectorant, guaifenesin .
Flavor and Fragrance Industry
This compound possesses a characteristic smoky, spicy, and medicinal aroma, which has led to its use as a flavoring agent in various food products. More significantly, it is a vital intermediate in the industrial synthesis of vanillin , the primary component of vanilla flavor. An estimated 85% of the world's supply of vanillin is derived from this compound.[3]
Chemical Synthesis
This compound serves as a versatile starting material for the synthesis of a range of other valuable chemicals. Besides guaifenesin and vanillin, it is a precursor to eugenol , a compound with analgesic and antiseptic properties commonly used in dentistry.
Quantitative Data on this compound Synthesis and its Derivatives
The following tables summarize the reported yields for various historical and modern synthetic methods involving this compound.
| Synthesis | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Catechol, Methylating Agent | Alkaline Catalyst | ~95% | |
| This compound | Catechol, Methanol | Oxide Catalyst | 86% | |
| o-Eugenol | This compound, Allyl Bromide | Potassium Carbonate, Acetone (Claisen Rearrangement) | 80-90% (of intermediate) | |
| Guaifenesin | This compound, 3-chloro-1,2-propanediol | Williamson Ether Synthesis | 38.65% | |
| Vanillin | This compound, Glyoxylic Acid | Two-step process | High | |
| Vanillin | This compound, Chloroform | Reimer-Tiemann Reaction | Low (historically) |
Experimental Protocols
This section provides detailed methodologies for key historical experiments related to the isolation and synthesis of this compound and its derivatives.
Historical Isolation of this compound from Guaiacum Resin (Reconstructed Protocol based on Unverdorben's work)
Objective: To isolate this compound by the dry distillation of guaiacum resin.
Materials:
-
Guaiacum resin
-
Retort with a condenser
-
Receiving flask
-
Heating apparatus (e.g., sand bath)
-
Separatory funnel
-
Potassium hydroxide solution
-
Sulfuric acid (dilute)
-
Ether
Procedure:
-
Place a quantity of guaiacum resin into a retort.
-
Heat the retort gently and gradually to initiate dry distillation.
-
Collect the distillate, which will consist of an oily layer and an aqueous layer, in a receiving flask.
-
Separate the oily layer from the aqueous layer using a separatory funnel.
-
Wash the oil with a dilute solution of potassium hydroxide to remove acidic impurities. The this compound will form a potassium salt and dissolve in the aqueous layer.
-
Separate the aqueous layer and acidify it with dilute sulfuric acid to precipitate the crude this compound.
-
Extract the crude this compound with ether.
-
Wash the ether extract with water and dry it over anhydrous sodium sulfate.
-
Evaporate the ether to obtain this compound. Further purification can be achieved by fractional distillation.
Synthesis of this compound by Methylation of Catechol (Historical Protocol)
Objective: To synthesize this compound by the methylation of catechol.
Materials:
-
Catechol
-
Dimethyl sulfate or methyl chloride (methylating agent)
-
Sodium hydroxide or potassium hydroxide (base)
-
Solvent (e.g., water, ethanol)
-
Reaction vessel with a reflux condenser and stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve catechol in an aqueous or alcoholic solution of sodium or potassium hydroxide in the reaction vessel.
-
Cool the mixture and slowly add the methylating agent (dimethyl sulfate or methyl chloride) while stirring vigorously.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture and neutralize it with a suitable acid.
-
Extract the product with a non-polar solvent like ether.
-
Wash the organic layer with water and dry it over an anhydrous drying agent.
-
Remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation.
Synthesis of Vanillin from this compound via the Reimer-Tiemann Reaction (Historical Protocol)
Objective: To synthesize vanillin from this compound using the Reimer-Tiemann reaction.
Materials:
-
This compound
-
Chloroform
-
Sodium hydroxide
-
Water
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sulfuric acid (dilute)
-
Sodium bisulfite solution
-
Ethanol
Procedure:
-
Dissolve sodium hydroxide in water in the reaction flask and add this compound to form the sodium salt.
-
Heat the solution and slowly add chloroform while stirring.
-
Reflux the mixture for several hours. The reaction is typically exothermic.
-
After the reaction, acidify the mixture with dilute sulfuric acid.
-
Steam distill the mixture to separate the unreacted this compound and the product aldehydes.
-
Treat the distillate with a saturated solution of sodium bisulfite to form the crystalline bisulfite addition product of vanillin.
-
Filter the crystals and wash them with ethanol.
-
Decompose the bisulfite adduct by treating it with dilute sulfuric acid to liberate the pure vanillin.
-
Recrystallize the vanillin from hot water.
Synthesis of Guaifenesin from this compound via Williamson Ether Synthesis
Objective: To synthesize guaifenesin from this compound.
Materials:
-
This compound
-
3-chloro-1,2-propanediol
-
Sodium hydroxide
-
Ethanol
-
Reaction flask with a reflux condenser
-
Heating mantle
Procedure:
-
Dissolve this compound in ethanol in the reaction flask.
-
Add a solution of sodium hydroxide in ethanol to form the sodium guaiacolate.
-
Add 3-chloro-1,2-propanediol to the mixture.
-
Reflux the reaction mixture for several hours.
-
After cooling, filter the precipitated sodium chloride.
-
Evaporate the ethanol from the filtrate.
-
Recrystallize the crude guaifenesin from a suitable solvent (e.g., water or ethanol-water mixture).
Synthesis of o-Eugenol from this compound via Claisen Rearrangement
Objective: To synthesize o-eugenol from this compound.
Procedure for this compound Allyl Ether Intermediate:
-
In a round-bottomed flask, reflux a mixture of this compound, allyl bromide, anhydrous potassium carbonate, and dry acetone for 8 hours.
-
After cooling, dilute the mixture with water and extract with ether.
-
Wash the combined ether extracts with 10% sodium hydroxide and dry with anhydrous potassium carbonate.
-
Remove the solvent and distill the residual oil under reduced pressure to obtain this compound allyl ether.
Procedure for Claisen Rearrangement to o-Eugenol:
-
Cautiously bring the this compound allyl ether to a boil in a round-bottomed flask and reflux for 1 hour.
-
Cool the oil, dissolve it in ether, and extract with 10% sodium hydroxide.
-
Acidify the combined alkaline extracts with concentrated hydrochloric acid diluted with water and extract with ether.
-
Dry the combined ether extracts with anhydrous sodium sulfate, evaporate the solvent, and distill the residual oil under reduced pressure to yield o-eugenol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Conclusion
From its initial isolation from a natural resin to its current status as a key industrial chemical, this compound has had a rich and varied history. Its journey reflects the broader evolution of organic chemistry and pharmacology, from the study of natural products to the development of sophisticated synthetic methodologies. For researchers and professionals in drug development and chemical synthesis, the story of this compound and its derivatives continues to be relevant, offering insights into the enduring importance of foundational organic compounds and the potential for new discoveries and applications.
References
Guaiacol as a fundamental building block in organic chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Guaiacol, a naturally occurring phenolic compound, serves as a versatile and indispensable cornerstone in the landscape of organic synthesis. Its unique molecular architecture, featuring both a hydroxyl and a methoxy group on a benzene ring, provides a reactive scaffold for a multitude of chemical transformations. This technical guide delves into the core chemical properties of this compound and its pivotal role as a precursor in the synthesis of a wide array of commercially significant compounds, from flavors and fragrances to pharmaceuticals. This document provides a comprehensive overview of its chemical reactions, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development and fine chemical synthesis.
Physicochemical Properties of this compound
This compound, with the chemical formula C₇H₈O₂, is also known as 2-methoxyphenol.[1][2] It presents as a colorless to pale yellow crystalline solid or oily liquid with a characteristic smoky, sweet, and medicinal odor.[1][2] Key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | |
| Boiling Point | 205–206°C | |
| Melting Point | 26–29 °C | |
| Density | 1.112 g/cm³ (liquid), 1.129 g/cm³ (crystals) | |
| Solubility | Soluble in water, alcohol, and ether |
Key Synthetic Transformations of this compound
This compound's reactivity is centered around its phenolic hydroxyl group and the aromatic ring, making it a versatile substrate for various organic reactions. Key transformations include etherification, acylation, and electrophilic aromatic substitution, which are fundamental to the synthesis of numerous valuable compounds.
Synthesis of Vanillin
An estimated 85% of the world's vanillin supply is synthesized from this compound, highlighting the economic significance of this transformation. The most common industrial route involves the condensation of this compound with glyoxylic acid, followed by oxidation and decarboxylation.
Reaction Pathway for Vanillin Synthesis from this compound
Caption: Synthetic pathway of vanillin from this compound.
Experimental Protocol: Synthesis of Vanillin from this compound and Glyoxylic Acid
This two-step process is a widely practiced industrial method.
Step 1: Condensation of this compound with Glyoxylic Acid
-
Reaction Setup: In a suitable reaction vessel, combine this compound and a solution of glyoxylic acid.
-
Reaction Conditions: The reaction is typically carried out in an aqueous alkaline medium at room temperature. The molar ratio of glyoxylic acid to this compound is a critical parameter, with optimal conditions reported at a molar ratio of 1:2 (glyoxylic acid:this compound) in the presence of sodium hydroxide.
-
Reaction Time: The condensation is allowed to proceed for approximately 6 hours at 35°C.
-
Work-up: After the reaction, unreacted this compound can be extracted with a suitable organic solvent like toluene. The aqueous layer containing the product, 3-methoxy-4-hydroxymandelic acid, is then carried forward to the next step. A yield of up to 89.5% for the condensation product has been reported.
Step 2: Oxidative Decarboxylation to Vanillin
-
Reaction Setup: The aqueous solution of 3-methoxy-4-hydroxymandelic acid is subjected to oxidation.
-
Oxidizing Agent: Air or other oxidizing agents like copper(II) sulfate can be used.
-
Reaction Conditions: The oxidation is typically performed at elevated temperatures, for instance, 95°C, and under alkaline conditions (pH 13). When using CuSO₄ as the oxidant, a molar ratio of 2.4:1 (CuSO₄:3-methoxy-4-hydroxylmandelic acid) is employed. The reaction time is approximately 7 hours.
-
Work-up and Purification: Upon completion of the oxidation and decarboxylation, the reaction mixture is acidified with sulfuric acid. The crude vanillin is then extracted with an organic solvent. Purification is achieved through vacuum distillation and subsequent recrystallization from water to yield fine vanillin crystals. An overall yield of up to 80% with a purity of >99.8% has been reported for this process.
Synthesis of Guaifenesin
Guaifenesin, a widely used expectorant, is synthesized from this compound via the Williamson ether synthesis. This reaction involves the formation of an ether linkage by reacting an alkoxide with an alkyl halide.
Reaction Pathway for Guaifenesin Synthesis from this compound
References
Methodological & Application
Application Note: Guaiacol Peroxidase Assay for Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxidases (EC 1.11.1.7) are a broad family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H₂O₂) as the electron acceptor.[1] This guaiacol peroxidase assay is a classic and reliable colorimetric method used to determine peroxidase activity and study its enzyme kinetics. The principle of the assay is based on the oxidation of this compound (2-methoxyphenol) in the presence of H₂O₂ and peroxidase. This reaction produces a soluble, reddish-brown colored product, tetrathis compound, which can be quantified by measuring the increase in absorbance at 470 nm.[2][3] The initial rate of this color formation is directly proportional to the peroxidase activity in the sample. This application note provides a detailed protocol for determining the kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax) of peroxidase using the this compound assay.
Reaction Mechanism
The peroxidase-catalyzed oxidation of this compound is a multi-step process. The enzyme first reacts with hydrogen peroxide to form an oxidized intermediate (Compound I). This intermediate then oxidizes a this compound molecule, resulting in a this compound radical and Compound II. Compound II, in turn, oxidizes a second this compound molecule, regenerating the native enzyme and producing another this compound radical. These radicals then non-enzymatically combine to form the final colored product, tetrathis compound.[4][5]
References
Application Notes and Protocols for the Spectrophotometric Determination of Peroxidase Activity Using Guaiacol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxidases (EC number 1.11.1.7) are a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H₂O₂) as the electron acceptor. The activity of these enzymes is a critical parameter in various fields, including biochemistry, clinical diagnostics, and drug development, where they can be used as reporters or studied as drug targets. The guaiacol-based spectrophotometric assay is a classic, simple, and cost-effective method for determining peroxidase activity.[1] This method relies on the peroxidase-catalyzed oxidation of this compound, a colorless substrate, to form tetrathis compound, a brownish-orange product that can be quantified by measuring its absorbance at 470 nm.[1][2][3]
Principle of the Assay:
In the presence of peroxidase and hydrogen peroxide, this compound is oxidized to form a colored product, tetrathis compound.[4] The rate of formation of tetrathis compound is directly proportional to the peroxidase activity in the sample. The reaction can be monitored by measuring the increase in absorbance at 470 nm over time.
Key Experimental Protocols
Protocol 1: Standard Peroxidase Activity Assay
This protocol is suitable for determining the peroxidase activity in purified enzyme preparations or biological extracts.
Materials and Reagents:
-
Phosphate Buffer: 0.1 M, pH 7.0.
-
This compound Solution: 20 mM. Dissolve 240 mg of this compound in 100 ml of distilled water. This solution can be stored frozen.
-
Hydrogen Peroxide (H₂O₂) Solution: 12.3 mM (approximately 0.042%). Prepare fresh by diluting 0.14 ml of 30% H₂O₂ to 100 ml with distilled water.
-
Enzyme Extract: The sample containing peroxidase activity.
-
Spectrophotometer and cuvettes.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:
-
3 ml of 0.1 M Phosphate Buffer (pH 7.0)
-
0.05 ml of 20 mM this compound Solution
-
0.1 ml of Enzyme Extract
-
-
Initiation of Reaction: Start the reaction by adding 0.03 ml of 12.3 mM Hydrogen Peroxide Solution.
-
Spectrophotometric Measurement: Immediately after adding H₂O₂, mix the solution by inverting the cuvette and place it in the spectrophotometer.
-
Data Acquisition: Record the change in absorbance at 470 nm for a set period (e.g., 3-5 minutes) at regular intervals (e.g., every 15 or 30 seconds).
Calculation of Peroxidase Activity:
Peroxidase activity is calculated based on the rate of formation of tetrathis compound. The molar extinction coefficient for tetrathis compound at 470 nm is 26,600 M⁻¹cm⁻¹ (or 26.6 mM⁻¹cm⁻¹).
-
Determine the rate of reaction (ΔA/min): Plot absorbance versus time and determine the initial linear slope of the curve.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. One unit of peroxidase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of tetrathis compound per minute under the specified conditions.
Formula: Activity (U/ml) = (ΔA/min) / (ε * l) * 10^6 * (V_total / V_enzyme)
Where:
-
ΔA/min = Change in absorbance per minute
-
ε = Molar extinction coefficient of tetrathis compound (26,600 M⁻¹cm⁻¹)
-
l = Path length of the cuvette (usually 1 cm)
-
10^6 = Conversion factor from M to µM
-
V_total = Total volume of the reaction mixture (in ml)
-
V_enzyme = Volume of the enzyme extract used (in ml)
Protocol 2: Optimization of Assay Conditions
To ensure accurate and reproducible results, it is often necessary to optimize the assay conditions for a specific enzyme source.
Optimization of pH:
-
Perform the standard assay using buffers of different pH values (e.g., pH 4.0 to 9.0) to determine the optimal pH for enzyme activity.
Optimization of Temperature:
-
Incubate the reaction mixture at different temperatures (e.g., 20°C to 60°C) to find the optimal temperature for the peroxidase activity.
Optimization of Substrate Concentration:
-
Vary the concentrations of this compound and H₂O₂ to determine the saturating concentrations for the enzyme.
Data Presentation
Table 1: Example Data for Peroxidase Activity Measurement
| Time (seconds) | Absorbance at 470 nm |
| 0 | 0.050 |
| 15 | 0.100 |
| 30 | 0.150 |
| 45 | 0.200 |
| 60 | 0.250 |
| 75 | 0.300 |
| 90 | 0.350 |
| 105 | 0.400 |
| 120 | 0.450 |
Table 2: Summary of Kinetic Parameters for a Hypothetical Peroxidase
| Parameter | Value |
| Optimal pH | 6.5 |
| Optimal Temperature | 40°C |
| Kₘ for this compound | 12.2 mM |
| Kₘ for H₂O₂ | 3.3 mM |
| Vₘₐₓ | 0.5 µmol/min/mg protein |
Visualizations
Caption: Peroxidase-catalyzed oxidation of this compound.
Caption: Workflow for peroxidase activity determination.
Potential Interferences and Considerations
-
Substrate Inhibition: High concentrations of H₂O₂ can inhibit peroxidase activity.
-
Light Sensitivity: this compound and its oxidized product can be light-sensitive. It is advisable to perform the assay in subdued light and store solutions in dark bottles.
-
Competing Substrates: Other phenolic compounds or reducing agents in the sample extract, such as ascorbate, may interfere with the assay.
-
Enzyme Purity: Crude enzyme extracts may contain inhibitors or other enzymes that can affect the reaction rate.
-
Blank Correction: It is essential to run a blank reaction containing all components except the enzyme extract to correct for any non-enzymatic oxidation of this compound.
By following these detailed protocols and considering the potential interferences, researchers can accurately and reliably determine peroxidase activity using the this compound-based spectrophotometric assay.
References
Synthesis of Vanillin from Guaiacol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of vanillin from its precursor, guaiacol. The following sections outline the primary synthetic methodologies, complete with experimental procedures, quantitative data, and visual representations of the chemical pathways and workflows.
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a key flavoring agent and a valuable building block in the pharmaceutical and fine chemical industries, can be efficiently synthesized from this compound. The primary industrial method involves a two-step process utilizing glyoxylic acid, while the historical Reimer-Tiemann reaction offers an alternative, albeit less selective, route. This document details both procedures to provide a comprehensive resource for laboratory-scale synthesis.
Synthetic Methodologies: A Comparative Overview
The selection of a synthetic route for vanillin from this compound depends on factors such as desired yield, purity, scale, and available resources. The two main processes are summarized below.
| Parameter | This compound-Glyoxylic Acid Method | Reimer-Tiemann Reaction |
| Reagents | This compound, Glyoxylic Acid, Base (e.g., NaOH), Oxidizing Agent (e.g., Air, H₂O₂), Catalyst (e.g., Copper salts) | This compound, Chloroform (CHCl₃), Strong Base (e.g., NaOH) |
| Key Intermediates | 3-Methoxy-4-hydroxymandelic acid | Dichlorocarbene (:CCl₂) |
| Typical Yield | 70-85%[1][2] | Lower, with ortho-isomer as a significant byproduct |
| Selectivity | High para-selectivity[3] | Mixture of ortho- and para-isomers |
| Industrial Scalability | Excellent, widely used in industry[4] | Less common for industrial production of vanillin |
| Purity of Crude Product | Generally high | Requires significant purification to remove isomers |
Section 1: this compound-Glyoxylic Acid Method
This is the most significant and widely practiced industrial method for vanillin synthesis, proceeding in two main stages: condensation and oxidative decarboxylation.[3]
Signaling Pathway Diagram
Caption: Reaction pathway for vanillin synthesis from this compound and glyoxylic acid.
Experimental Workflow Diagram
References
Application of Guaiacol in Lin Depolymerization Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin, a complex aromatic biopolymer, represents a significant and underutilized renewable resource. Its depolymerization into valuable aromatic chemicals is a key challenge in the development of sustainable biorefineries. Guaiacol (2-methoxyphenol), a primary structural unit of lignin, serves as a crucial model compound and reactive agent in these studies. This document provides detailed application notes and protocols on the use of this compound in lignin depolymerization research, covering its roles as a model compound, a capping agent to prevent repolymerization, and a product in catalytic upgrading.
Application Notes
This compound is instrumental in lignin depolymerization research in several key applications:
-
Mechanistic Studies of Pyrolysis and Hydrothermal Liquefaction (HTL): As a simple and representative lignin model compound, this compound allows for the detailed investigation of complex degradation pathways under pyrolytic and hydrothermal conditions. Studies on this compound pyrolysis have revealed free-radical-mediated reaction mechanisms, identifying key intermediates and products like catechol, phenol, and o-cresol.[1][2][3] Understanding these fundamental reactions is crucial for optimizing the breakdown of more complex lignin structures.
-
Capping Agent to Inhibit Repolymerization: During lignin depolymerization, reactive intermediates can repolymerize into undesirable char and high-molecular-weight products, reducing the yield of valuable monomers. This compound can act as a "capping agent" by reacting with these intermediates, thereby stabilizing them and preventing further condensation reactions.[4][5] However, studies have shown that while the addition of this compound can reduce the weight average molecular weight of the products, it may also lead to an increase in char yield under certain hydrothermal conditions.
-
Catalytic Hydrodeoxygenation (HDO) for Biofuel and Chemical Production: this compound is a common product of lignin depolymerization and serves as a model substrate for catalytic HDO studies. These studies aim to remove oxygen atoms from the aromatic ring to produce valuable hydrocarbons like benzene, toluene, and xylene (BTX), as well as other phenols. Various catalysts, including noble metals (e.g., Ru, Rh, Pd) and metal oxides, are investigated for their efficiency and selectivity in this compound HDO.
-
Selective Production from Lignin: Recent research has focused on developing catalytic systems for the selective transformation of lignin directly into this compound, which is a valuable chemical feedstock. For instance, lanthanum triflate (La(OTf)3) has been shown to catalyze the hydrolysis of lignin ether linkages, leading to the formation of this compound as the primary liquid product.
Experimental Protocols
Protocol 1: Pyrolysis of this compound as a Lignin Model Compound
This protocol describes a typical setup for studying the pyrolysis of this compound to understand lignin decomposition mechanisms.
Objective: To identify the products and elucidate the reaction pathways of this compound pyrolysis.
Materials:
-
This compound (≥99%)
-
Inert gas (e.g., Nitrogen, Argon)
-
Flow reactor or pyrolyzer coupled with Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Procedure:
-
A small, precise amount of this compound is introduced into the pyrolyzer.
-
The pyrolysis chamber is purged with an inert gas to remove any oxygen.
-
The sample is heated to the desired pyrolysis temperature (e.g., 400-600°C) at a controlled heating rate.
-
The volatile pyrolysis products are swept by the inert gas into the GC/MS for separation and identification.
-
The composition of the products is quantified based on the peak areas in the chromatogram and calibration with standards.
Data Analysis: The identified products at different temperatures are used to propose reaction pathways, such as demethoxylation, demethylation, and rearrangements.
Protocol 2: Hydrothermal Depolymerization of Lignin with this compound as a Capping Agent
This protocol details an experiment to investigate the effect of this compound as a capping agent during the hydrothermal depolymerization of Kraft lignin.
Objective: To evaluate the impact of this compound on product molecular weight distribution and char formation.
Materials:
-
Softwood Kraft Lignin
-
This compound (≥99%)
-
Deionized water
-
Sodium carbonate (Na2CO3)
-
Sodium hydroxide (NaOH)
-
High-pressure batch reactor
Procedure:
-
Prepare a charge containing 5 wt% softwood Kraft lignin, 1.6 wt% Na2CO3, 1.0 wt% NaOH, and a varying mass fraction of this compound (0-2 wt%) in deionized water.
-
The mixture is homogenized using a high-speed mixer.
-
The homogenized charge is loaded into a high-pressure batch reactor.
-
The reactor is sealed and heated to the reaction temperature (e.g., 290°C) and pressurized (e.g., 250 bar).
-
The reaction is carried out for a specific residence time (e.g., 1-12 minutes).
-
After the reaction, the reactor is rapidly cooled to quench the reaction.
-
The product mixture is collected and fractionated to separate the char (solid residue), oil (organic-soluble fraction), and aqueous phase.
-
The molecular weight distribution of the product fractions is analyzed using Gel Permeation Chromatography (GPC).
-
The monoaromatic compounds in the oil fraction are identified and quantified using GC-MS.
Data Analysis: Compare the char yield and the weight average molecular weight of the products with and without the addition of this compound to determine its effectiveness as a capping agent.
Protocol 3: Catalytic Hydrodeoxygenation (HDO) of this compound
This protocol outlines a procedure for studying the catalytic HDO of this compound to produce deoxygenated aromatic compounds.
Objective: To assess the activity and selectivity of a catalyst for the HDO of this compound.
Materials:
-
This compound
-
Hydrogen (H2) gas
-
Supported metal catalyst (e.g., Ru/C, Rh/SiO2-Al2O3)
-
Fixed-bed reactor
-
Solvent (e.g., dodecane)
Procedure:
-
The catalyst is packed into a fixed-bed reactor.
-
The catalyst is typically reduced in situ by flowing hydrogen at an elevated temperature.
-
A solution of this compound in a suitable solvent is fed into the reactor along with a controlled flow of hydrogen gas.
-
The reaction is conducted at a specific temperature (e.g., 250-400°C) and pressure (e.g., 1.5 MPa).
-
The liquid products are collected at the reactor outlet and analyzed by GC-MS and GC-FID to identify and quantify the products.
-
The gaseous products are analyzed by a gas chromatograph equipped with a thermal conductivity detector (TCD).
Data Analysis: The conversion of this compound and the selectivity towards desired products (e.g., cyclohexane, phenol, benzene) are calculated to evaluate the catalyst performance.
Data Presentation
Table 1: Product Yields from this compound Pyrolysis at Different Temperatures
| Product | Yield at 400°C (%) | Yield at 500°C (%) | Yield at 600°C (%) |
| Naphthalene | >0.2 | <0.2 | <0.1 |
| 2-Methyl-phenol | ~0.4 | <0.2 | <0.1 |
| Phenol | 0 | ~0.1 | >0.1 |
| 2-Hydroxy-benzaldehyde | 0 | >0 | 0 |
| 1,2-Dimethoxy-benzene | <0.1 | ~0.2 | <0.1 |
Table 2: Effect of this compound on Kraft Lignin Hydrothermal Depolymerization Product Yields
| This compound in Feed (wt%) | Residence Time (min) | Char Yield (%) | Monoaromatic Yield (%) |
| 0 | 1 | ~15 | ~2 |
| 2 | 1 | ~20 | ~3 |
| 0 | 4 | ~20 | ~3 |
| 2 | 4 | ~25 | ~4 |
Table 3: Catalytic HDO of this compound over Different Catalysts
| Catalyst | Temperature (°C) | This compound Conversion (%) | Major Product(s) | Selectivity (%) |
| Rh/SiO2-Al2O3 | 250 | 100 | Cyclohexane | High |
| Ru/SiO2-Al2O3 | 250 | 100 | Cyclohexane | High |
| Ru/C | 150-250 | - | 2-Methoxycyclohexanol, Cyclohexanediol, Cyclohexanol | - |
Visualizations
References
Application Notes: Guaiacol as a Chromogenic Substrate for Horseradish Peroxidase (HRP) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Horseradish peroxidase (HRP) is a widely utilized enzyme in various biochemical applications, including diagnostic assays and drug development.[1] Its utility stems from its ability to catalyze the oxidation of a wide array of substrates in the presence of hydrogen peroxide (H₂O₂).[1][2] Guaiacol (2-methoxyphenol), a phenolic natural product, serves as a robust and cost-effective chromogenic substrate for HRP.[3][4] The HRP-catalyzed oxidation of this compound produces a distinct color change, providing a simple and reliable method for quantifying enzyme activity or the concentration of H₂O₂. This application note provides detailed protocols and data for the use of this compound in HRP assays.
Principle of the Assay
The assay is based on the HRP-catalyzed oxidation of this compound by hydrogen peroxide. In this reaction, HRP facilitates the transfer of electrons from this compound to H₂O₂. This process converts the colorless this compound into a colored, water-soluble product known as tetrathis compound. The formation of this reddish-brown product can be monitored spectrophotometrically by measuring the increase in absorbance at 470 nm. The rate of color formation is directly proportional to the peroxidase activity under specific conditions. For every mole of hydroperoxide reduced, two moles of this compound are oxidized.
Reaction Mechanism
The catalytic cycle of horseradish peroxidase involves several steps. The native enzyme reacts with hydrogen peroxide to form a high-oxidation state intermediate called Compound I. Compound I then oxidizes a molecule of this compound, generating a phenoxy radical and the intermediate Compound II. Subsequently, Compound II oxidizes a second this compound molecule, producing another phenoxy radical and returning the enzyme to its native state. The this compound radicals then undergo non-enzymatic reactions to form the final colored product, 3,3'-dimethoxy-4,4'-biphenoquinone, which is a major component of the product mixture that includes tetrathis compound and other oligomers.
Quantitative Data
The following table summarizes key quantitative parameters for the HRP-catalyzed oxidation of this compound. These values are essential for calculating enzyme activity and optimizing assay conditions.
| Parameter | Value | Notes |
| Wavelength of Max. Absorbance (λmax) | 470 nm | For the oxidized product, tetrathis compound. |
| Molar Extinction Coefficient (ε) | 26.6 mM⁻¹ cm⁻¹ (26,600 M⁻¹ cm⁻¹) | For tetrathis compound at 470 nm. |
| Optimal pH | 6.0 - 7.0 | Activity is highest in this range; phosphate buffer is commonly used. |
| Optimal Temperature | 25 - 50 °C | HRP is robust, but activity increases with temperature up to an optimum. |
| Michaelis-Menten Constant (Km) for H₂O₂ | ~4.5 mM | Varies with conditions and this compound concentration. |
| Michaelis-Menten Constant (Km) for this compound | 8.7 - 12.5 mM | Varies with conditions and H₂O₂ concentration. |
Experimental Protocols
Protocol 1: Standard Kinetic Assay for HRP Activity
This protocol details the steps for measuring HRP activity using a spectrophotometer.
Materials and Reagents:
-
Horseradish Peroxidase (HRP)
-
This compound (≥98% purity)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
Spectrophotometer and cuvettes (or microplate reader)
-
Micropipettes and tips
-
Deionized water
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 7.0.
-
This compound Stock Solution (100 mM): Dissolve 1.24 g of this compound in 100 mL of deionized water. Store in a dark bottle at 4°C. Caution: this compound is pungent; handle in a well-ventilated area.
-
Hydrogen Peroxide Stock Solution (100 mM): Dilute the appropriate volume of 30% H₂O₂ stock solution in deionized water. Standardize the concentration by measuring absorbance at 240 nm (ε = 43.6 M⁻¹ cm⁻¹). This solution should be prepared fresh.
-
HRP Working Solution: Prepare a dilution of the HRP stock solution in 0.1 M phosphate buffer (pH 7.0) to obtain an activity level that results in a linear change in absorbance over 2-5 minutes. The final concentration will depend on the specific activity of the enzyme preparation.
Assay Procedure:
-
Set the spectrophotometer to a wavelength of 470 nm and equilibrate to 25°C.
-
Prepare a blank cuvette containing 2.7 mL of 0.1 M phosphate buffer, 0.1 mL of this compound solution, and 0.1 mL of deionized water (in place of the enzyme). Use this to zero the spectrophotometer.
-
In a separate cuvette, prepare the reaction mixture by adding the following in order:
-
2.6 mL of 0.1 M Phosphate Buffer (pH 7.0)
-
0.1 mL of 100 mM this compound Solution
-
0.1 mL of HRP Working Solution
-
-
Mix the contents by gentle inversion.
-
Initiate the reaction by adding 0.2 mL of 100 mM H₂O₂ solution and immediately start the measurement.
-
Record the absorbance at 470 nm every 20-30 seconds for 3-5 minutes. Ensure the rate of absorbance change is linear.
Data Analysis:
Calculate the rate of change in absorbance per minute (ΔA₄₇₀/min) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔA₄₇₀/min) * (Total Assay Volume in mL) / (ε * Path Length in cm * Enzyme Volume in mL)
Where:
-
U = 1 µmol of substrate converted per minute
-
ε = 26.6 mM⁻¹ cm⁻¹
Protocol 2: Assay for Screening HRP Inhibitors
This assay is designed for drug development professionals to screen compounds for inhibitory effects on HRP activity.
Procedure:
-
Follow the setup for the standard kinetic assay (Protocol 1).
-
Prepare a stock solution of the potential inhibitor in a suitable solvent (e.g., DMSO, ethanol). Ensure the final solvent concentration in the assay does not exceed 1% and does not affect enzyme activity.
-
In the reaction cuvette, add the following:
-
Phosphate Buffer (adjust volume to maintain total volume)
-
0.1 mL of 100 mM this compound Solution
-
10 µL of the inhibitor solution (or solvent for the control)
-
0.1 mL of HRP Working Solution
-
-
Pre-incubate the mixture for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 0.2 mL of 100 mM H₂O₂ solution and start recording the absorbance at 470 nm as described previously.
-
Compare the reaction rate in the presence of the inhibitor to the rate of the solvent control.
Data Analysis:
Calculate the percent inhibition using the following formula:
% Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
This allows for the determination of IC₅₀ values for promising inhibitory compounds. L-cysteine can be used as a known non-competitive inhibitor for control experiments.
Experimental Workflow
References
Application Notes & Protocols: Synthesis of Guaiacol Derivatives for Pharmaceutical Research
Introduction: Guaiacol, a naturally occurring phenolic compound first isolated from guaiacum resin, serves as a versatile and valuable platform molecule in pharmaceutical research and drug development.[1][2] Its inherent chemical structure, featuring hydroxyl and methoxy groups on a benzene ring, allows for diverse functionalization, leading to a wide array of derivatives with significant therapeutic potential.[3] These derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[4][5] This document provides detailed application notes on the synthesis of key this compound derivatives and comprehensive protocols for their preparation, aimed at researchers and scientists in the field of medicinal chemistry and drug discovery.
Application Notes
This compound Derivatives as Anti-inflammatory Agents
This compound's structure is a key component in various anti-inflammatory compounds. By modifying the this compound scaffold, researchers can develop novel molecules with enhanced efficacy and safety profiles. A prominent strategy involves creating hybrid molecules that combine this compound with known nonsteroidal anti-inflammatory drugs (NSAIDs) to mitigate gastrointestinal side effects.
-
Naproxen-Guaiacol Chimera: A notable example is the conjugation of 4-allyl this compound with S-naproxen. This chimera demonstrates potent anti-inflammatory effects with an improved cyclooxygenase (COX) selectivity index compared to the parent drug, naproxen, suggesting enhanced gastric safety.
-
Pyrazoline Derivatives: Chalcones derived from this compound can be used to synthesize 2-pyrazoline derivatives. These compounds have shown anti-inflammatory activity comparable to standard drugs like Fenoprofen in paw edema models.
This compound Derivatives for Cardiovascular Disease
Myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation, plays a critical role in the progression of cardiovascular diseases (CVD). This compound derivatives have emerged as promising MPO inhibitors, capable of preventing MPO-mediated oxidation of lipoproteins, a key event in the development of atherosclerosis. The synthesis of amide and ester functionalized this compound compounds via Steglich condensation has produced derivatives that effectively reduce atherosclerotic plaque burden and modulate lipid profiles in preclinical studies.
This compound Derivatives as Antimicrobial Agents
The inherent antimicrobial properties of phenolic compounds can be harnessed and enhanced through the synthesis of this compound derivatives.
-
This compound Oligomers: Laccase-catalyzed polymerization of this compound produces oligomers with significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, with inhibition rates up to 99%.
-
Acrylamide-Type Polymers: A monomer derived from this compound, N-(4-hydroxy-3-methoxy-benzyl)-acrylamide, can be polymerized to create materials with effective anti-adhesion and anti-biofilm properties against bacteria like Bacillus subtilis.
This compound Derivatives as Anticancer Agents
The modification of the this compound structure has led to the development of compounds with significant antiproliferative activity against various cancer cell lines.
-
Quebecol Analogs: Quebecol, a phenolic compound, and its synthesized analogs containing a this compound moiety have demonstrated antiproliferative effects against human breast, colon, cervix, and ovarian cancer cell lines.
-
Phthalocyanine-Azo Dye Conjugates: Metallophthalocyanines substituted with this compound azo dyes have been synthesized and evaluated for their anticancer properties, showing cytotoxicity against human breast cancer cells (MCF-7).
Data Presentation
Table 1: Summary of Synthetic Reactions for this compound Derivatives
| Derivative Class | Reaction Type | Key Reagents | Typical Yield | Reference(s) |
| This compound Ethers | Williamson Ether Synthesis | This compound, Allyl Bromide, K₂CO₃ | ~80% | |
| C-Alkylated Guaiacols | Claisen Rearrangement | This compound Allyl Ether | 67% (o-Eugenol) | |
| Eugenol | Catalytic Rearrangement | This compound, Allyl Chloride, THLD Catalyst | 88% | |
| Amide/Ester Derivatives | Steglich Condensation | This compound, Carboxylic Acid/Amine, DCC | Not Specified | |
| Pyrazoline Derivatives | Cyclization | This compound-derived Chalcone, Hydrazine | Not Specified | |
| N-Heterocycles | C-N Cross Coupling | Functionalized this compound, Ni Catalyst | Not Specified |
Table 2: Pharmacological Activity of Selected this compound Derivatives
| Derivative/Compound | Pharmacological Target/Assay | Reported Activity | Reference(s) |
| Naproxen-Guaiacol Chimera | Cyclooxygenase-2 (COX-2) | Increased selectivity index by 23% vs. Naproxen | |
| This compound Oligomers | S. aureus & E. coli | Up to 99% inhibition | |
| Quebecol Analog (7d) | MCF-7 Breast Cancer Cells | IC₅₀ = 78.7 µM | |
| Quebecol Analog (7f) | MCF-7 Breast Cancer Cells | IC₅₀ = 80.6 µM | |
| Amide/Ester Derivatives | Myeloperoxidase (MPO) Inhibition | Reversible MPO inhibition | |
| Pyrazoline Derivative (H3) | Carrageenan-induced paw edema | Higher anti-inflammatory activity than Fenoprofen |
Visualizations: Synthetic Pathways and Biological Mechanisms
Caption: General synthetic pathways originating from this compound.
Caption: Experimental workflow for Williamson Ether Synthesis.
Caption: MPO signaling and inhibition by this compound derivatives.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound Allyl Ether
Principle: This protocol describes the synthesis of this compound allyl ether via a nucleophilic substitution (SN2) reaction. The hydroxyl group of this compound is deprotonated by a weak base (potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic allyl bromide to form the ether product.
Materials and Reagents:
-
This compound (0.5 mole)
-
Allyl bromide (0.55 mole)
-
Anhydrous potassium carbonate (K₂CO₃) (0.5 mole)
-
Dry acetone (100 mL)
-
Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃) for drying
-
500-mL round-bottomed flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup
Procedure:
-
Combine this compound (0.5 mole), allyl bromide (0.55 mole), anhydrous potassium carbonate (70 g, 0.5 mole), and dry acetone (100 mL) in a 500-mL round-bottomed flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 8 hours.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with 200 mL of water and transfer it to a separatory funnel.
-
Extract the aqueous mixture with two 100-mL portions of diethyl ether.
-
Combine the ether extracts and wash them with two 100-mL portions of 10% sodium hydroxide solution to remove any unreacted this compound.
-
Dry the ether solution over anhydrous potassium carbonate or sodium sulfate.
-
Filter off the drying agent and remove the solvent (ether and any remaining acetone) using a rotary evaporator.
-
Purify the residual oil by vacuum distillation to yield pure this compound allyl ether.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Allyl bromide is toxic and a lachrymator; handle with care.
-
Acetone and diethyl ether are highly flammable; avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 2: Claisen Rearrangement for the Synthesis of o-Eugenol
Principle: This protocol details the thermal rearrangement of this compound allyl ether (an O-allylated phenol) to o-eugenol (a C-allylated phenol). This pericyclic reaction proceeds through a concerted mechanism, resulting in the migration of the allyl group from the oxygen atom to the ortho position on the aromatic ring.
Materials and Reagents:
-
This compound allyl ether (0.4 mole, from Protocol 1)
-
Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
250-mL round-bottomed flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup
Procedure:
-
Place this compound allyl ether (0.4 mole) into a 250-mL round-bottomed flask fitted with a reflux condenser.
-
Heat the oil vigorously to reflux. The rearrangement can be exothermic, so monitor the reaction carefully and apply heat as needed to maintain reflux for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Dissolve the resulting oil in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Extract the ether solution with three 100-mL portions of 10% sodium hydroxide solution. This step separates the phenolic product (o-eugenol) from any non-phenolic byproducts.
-
Combine the alkaline extracts and carefully acidify them with a mixture of 100 mL of concentrated HCl and 100 mL of water until the solution is acidic (test with pH paper).
-
Extract the acidified aqueous layer with three 100-mL portions of diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent using a rotary evaporator.
-
Purify the residual oil by vacuum distillation. Collect the fraction boiling at 120–122°C/12 mm Hg to obtain pure o-eugenol. The yield is typically around 67%.
Safety Precautions:
-
The rearrangement can be vigorous; conduct the reaction behind a safety shield in a fume hood.
-
Handle concentrated HCl with extreme care.
-
Wear appropriate PPE.
Protocol 3: POCl₃-Mediated Esterification of a Carboxylic Acid with this compound
Principle: This protocol provides a general and efficient method for the synthesis of this compound esters. Phosphorus oxychloride (POCl₃) acts as a dehydrating and activating agent, facilitating the esterification of a carboxylic acid with the phenolic hydroxyl group of this compound at room temperature.
Materials and Reagents:
-
Carboxylic acid (1 mmol)
-
This compound (1 mmol)
-
Phosphorus oxychloride (POCl₃) (1.2 mmol)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran, 5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, magnetic stirrer, round-bottomed flask, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve the carboxylic acid (1 mmol) and this compound (1 mmol) in the chosen anhydrous solvent (5 mL).
-
Cool the solution in an ice bath with continuous stirring.
-
Add phosphorus oxychloride (1.2 mmol) dropwise to the cold solution.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
If necessary, purify the product further using column chromatography or recrystallization.
Safety Precautions:
-
POCl₃ is highly corrosive and reacts violently with water. Handle it with extreme caution in a dry environment and under a fume hood.
-
Wear acid-resistant gloves, safety goggles, and a lab coat.
-
Ensure all glassware is thoroughly dried before use.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Polymerization of Guaiacol on Platinum Electrodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of guaiacol on platinum electrodes. This process yields a poly(this compound) film with potential applications in electrochemical sensing and as a protective coating.
Introduction
This compound (2-methoxyphenol), a naturally occurring organic compound, can be electrochemically polymerized to form a thin, insulating film of poly(this compound) on conductive surfaces such as platinum. This process involves the anodic oxidation of this compound monomers, leading to the formation of phenoxy radicals that subsequently couple to form a polymer film. The properties of the resulting film are highly dependent on the experimental conditions, including the solvent, monomer concentration, and electrochemical parameters.
The poly(this compound) modified electrode has shown promise in the development of electrochemical sensors, particularly for the detection of phenolic antioxidants.[1][2] The polymer film can also act as a protective barrier against corrosion.[3]
Experimental Protocols
This section outlines the necessary protocols for the preparation of the platinum electrode, the electrochemical polymerization of this compound, and the characterization of the resulting poly(this compound) film.
Platinum Electrode Preparation and Cleaning
Proper cleaning and preparation of the platinum working electrode are critical for reproducible and adherent film formation.
Materials:
-
Platinum disc electrode (e.g., 1 mm diameter)
-
Polishing cloth
-
Alumina slurry (e.g., 0.3 µm and 0.05 µm)
-
Deionized water
-
Ethanol
-
Ultrasonic bath
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
0.5 M H₂SO₄ solution
Protocol:
-
Mechanical Polishing:
-
Polish the platinum electrode surface with alumina slurry on a polishing cloth. Start with a coarser grit (e.g., 0.3 µm) and finish with a finer grit (e.g., 0.05 µm) to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water to remove all alumina particles.
-
-
Ultrasonic Cleaning:
-
Sonicate the polished electrode in deionized water for 5-10 minutes to dislodge any remaining polishing residues.
-
Subsequently, sonicate the electrode in ethanol for 5-10 minutes to remove organic contaminants.
-
Rinse the electrode again with copious amounts of deionized water.
-
-
Electrochemical Cleaning:
-
Place the cleaned electrode in an electrochemical cell containing 0.5 M H₂SO₄.
-
Perform cyclic voltammetry by cycling the potential between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles until a stable and characteristic voltammogram for a clean platinum electrode is obtained.
-
Rinse the electrode with deionized water and dry it under a stream of nitrogen before use.
-
Electrochemical Polymerization of this compound
The polymerization is typically carried out using cyclic voltammetry, which allows for controlled film growth.
Materials and Equipment:
-
Cleaned platinum working electrode
-
Ag/AgCl reference electrode
-
Platinum wire or rod counter electrode
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
This compound
-
Anhydrous organic solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP)
-
Nitrogen or Argon gas for deaeration
Protocol:
-
Preparation of the Electrolytic Solution:
-
Prepare a solution of this compound in the chosen organic solvent. The concentration typically ranges from 5 mM to 25 mM.[4]
-
Add the supporting electrolyte, typically 0.05 M TBAP, to the solution.[4]
-
Deaerate the solution by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
-
Electropolymerization:
-
Assemble the three-electrode electrochemical cell with the cleaned platinum working electrode, reference electrode, and counter electrode.
-
Immerse the electrodes in the deaerated this compound solution.
-
Perform cyclic voltammetry to initiate polymerization. A typical potential window is from 0 V to +1.5 V vs. Ag/AgCl at a scan rate of 100 mV/s.
-
The number of cycles will determine the thickness of the polymer film. A decrease in the peak current with successive cycles indicates the formation of an insulating polymer film on the electrode surface.
-
After polymerization, gently rinse the modified electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Characterization of the Poly(this compound) Film
The morphology and electrochemical properties of the synthesized film can be characterized using various techniques.
2.3.1. Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the poly(this compound) film.
Protocol:
-
After polymerization, carefully rinse the modified electrode with the appropriate solvent and allow it to dry completely.
-
Mount the electrode on an SEM stub using conductive carbon tape.
-
If necessary, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Image the surface of the poly(this compound) film at various magnifications to observe its morphology. The film's appearance can vary from a relatively uniform layer to bundles and cubic forms, depending on the solvent used for polymerization.
2.3.2. Cyclic Voltammetry (CV)
CV can be used to assess the insulating properties of the poly(this compound) film.
Protocol:
-
Record the cyclic voltammogram of a redox probe (e.g., 1 mM ferrocene in the same electrolyte solution) at the bare platinum electrode.
-
Record the cyclic voltammogram of the same redox probe at the poly(this compound)-modified electrode under the same conditions.
-
A significant decrease in the peak currents and an increase in the peak-to-peak separation for the redox probe at the modified electrode compared to the bare electrode confirms the formation of an insulating film that hinders electron transfer.
Data Presentation
The following tables summarize the experimental conditions for the electrochemical polymerization of this compound on a platinum electrode as described in the literature.
Table 1: Electrochemical Polymerization Parameters
| Parameter | Value | Reference |
| Working Electrode | Platinum Disc (1 mm or 25 µm diameter) | |
| Reference Electrode | Silver Wire | |
| Counter Electrode | Platinum Rod | |
| Monomer | This compound | |
| Supporting Electrolyte | Tetrabutylammonium Perchlorate (TBAP) | |
| Scan Rate (Cyclic Voltammetry) | 0.1 V/s |
Table 2: Solution Compositions for Polymerization
| Solvent | This compound Concentration (mM) | TBAP Concentration (M) | Observations | Reference |
| Acetonitrile | 5 - 25 | 0.05 | Weak fouling above 10 mM, very visible at 25 mM. Thin film formation. | |
| Dichloromethane | 5 - 25 | 0.05 | Rapid electrode deactivation even at 5 mM. Formation of bundles and cubic structures. | |
| Acetic Acid | 5 - 25 | 0.05 | - | |
| Ethyl Acetate | 5 - 25 | 0.05 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of a poly(this compound)-modified platinum electrode.
Proposed Polymerization Mechanism
The electrochemical polymerization of this compound is believed to proceed via a mechanism involving the formation of phenoxy radicals followed by coupling reactions. This is often referred to as a Kane-Maguire type mechanism for phenol polymerization.
Application Notes
Electrochemical Sensor for Phenolic Antioxidants
A primary application of poly(this compound)-modified platinum electrodes is in the detection of phenolic antioxidants, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).
-
Principle: The poly(this compound) film can act as a pre-concentration layer for apolar analytes like BHA and BHT from organic solutions. The modified electrode can exhibit altered sensitivity and selectivity compared to a bare platinum electrode. While the insulating nature of the film may lead to lower current signals, it can also reduce background noise, potentially improving the signal-to-noise ratio under certain conditions, such as in stirred solutions.
-
Analytical Performance: The analytical performance of the sensor is dependent on the properties of the electropolymerized film, which in turn are influenced by the polymerization conditions. For instance, films prepared in acetonitrile have been shown to be more compact and may offer different permeability characteristics compared to films grown in dichloromethane.
-
Potential Advantages:
-
Simple modification procedure.
-
Potential for enhanced stability of the analytical signal in stirred solutions.
-
Permselective properties may be tuned by altering the polymerization conditions.
-
Corrosion Protection
Poly(phenylene oxide) films, to which poly(this compound) belongs, are known for their potential as protective coatings against corrosion.
-
Mechanism: The dense, insulating poly(this compound) film can act as a physical barrier, preventing corrosive species from reaching the underlying platinum or other metal substrate. The stability of the carbon-carbon and ether linkages in the polymer backbone contributes to its resistance to hydrolysis.
-
Considerations: The adhesion of the polymer film to the substrate is crucial for effective corrosion protection. The choice of solvent during electropolymerization can significantly impact the film's morphology and adhesion. Further studies are needed to quantify the corrosion protection efficiency of poly(this compound) films on platinum under various corrosive environments.
Permselective Membranes in Biosensors
Electropolymerized phenol derivatives can form permselective films that are useful in biosensor applications. These films can allow the passage of small analyte molecules (e.g., hydrogen peroxide) while blocking larger interfering species.
-
Potential Application: A poly(this compound) film could potentially be used as a permselective membrane in biosensors, for example, to improve the selectivity of an enzyme-based sensor by minimizing interferences from species like ascorbic acid or uric acid. The permselectivity will be dependent on the porosity and thickness of the film, which can be controlled by the polymerization parameters.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols should be adapted and optimized for specific experimental setups and applications. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for Determining Lignin S/G Ratio Using Guaiacol-Based Analysis
Introduction
Lignin, a complex aromatic polymer in plant cell walls, is primarily composed of three phenylpropanoid units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). The ratio of syringyl to guaiacyl units (S/G ratio) is a critical parameter influencing the chemical and physical properties of lignocellulosic biomass. It significantly affects the efficiency of processes such as pulping, biorefining, and the enzymatic digestion of cellulose.[1][2] Guaiacol, and its derivatives, are key chemical markers released from the guaiacyl (G) units of lignin during degradative analysis, making their quantification essential for determining the S/G ratio.
These application notes provide detailed protocols for two primary analytical techniques used to determine the S/G ratio through the analysis of this compound and related compounds: Thioacidolysis and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) .
Application Notes: Principles of S/G Ratio Analysis
The determination of the S/G ratio relies on controlled chemical or thermal degradation of the lignin polymer into its constituent monomers or characteristic marker compounds, which can then be chromatographically separated and quantified.
-
Thioacidolysis: This is a chemical degradation method that selectively cleaves the β-O-4 aryl ether linkages, the most abundant inter-unit linkage in lignin.[3] This process releases monomeric H, G, and S units as thioethylated derivatives. The quantification of the specific guaiacyl- and syringyl-derived thioethylated monomers allows for a precise calculation of the S/G ratio in the portion of lignin linked by β-O-4 bonds.[3][4]
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique involves the rapid thermal decomposition (pyrolysis) of biomass at high temperatures in an inert atmosphere. The complex lignin polymer breaks down into smaller, volatile fragments that are characteristic of the original monomeric units. Guaiacyl (G) units primarily yield this compound and its vinyl and ethyl derivatives, while syringyl (S) units yield syringol and its corresponding derivatives. The volatile products are then separated by gas chromatography and identified by mass spectrometry. The S/G ratio is calculated from the relative abundance of the S- and G-type pyrolysis products.
Key Experimental Protocols
Protocol 1: Lignin S/G Ratio Analysis by Thioacidolysis
This protocol is adapted from high-throughput methods and is suitable for analyzing multiple biomass samples.
1. Sample Preparation:
-
Mill biomass samples to a fine powder (e.g., 60-mesh).
-
Perform an ethanol extraction to remove soluble extractives.
-
Dry the extractive-free biomass thoroughly before analysis.
2. Thioacidolysis Reaction:
-
Weigh approximately 2 mg of the prepared biomass into a 2 mL screw-cap vial with a Teflon-lined cap.
-
Prepare the thioacidolysis reagent consisting of 2.5% boron trifluoride diethyl etherate, 10% ethanethiol, and 87.5% dioxane (by volume). This reagent should also contain a suitable internal standard (e.g., bisphenol-E) at a known concentration (e.g., 0.05 mg/mL).
-
Add 1000 µL of the thioacidolysis reagent to the vial containing the biomass.
-
Purge the vial with nitrogen, cap it tightly, and heat at 100°C for 4 hours.
-
Quench the reaction by placing the vial on ice for at least 5 minutes.
3. Product Derivatization and Analysis:
-
The resulting thioethylated H, G, and S monomers are analyzed by Gas Chromatography/Mass Spectrometry (GC-MS).
-
Prior to injection, the samples are often silylated to improve volatility and chromatographic separation.
-
GC-MS Conditions (Example):
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Start at 70°C (hold for 2 min), ramp to 270°C at a rate of 5°C/min, and hold at 270°C for 15 min.
-
MS Detector: Electron ionization (EI) at 70 eV, source temperature of 250°C, scanning a mass range of m/z 50–550.
-
4. Data Analysis:
-
Identify the peaks corresponding to the thioethylated G- and S-monomers based on their mass spectra and retention times compared to standards.
-
Quantify the peak areas and calculate the concentration of each monomer relative to the internal standard.
-
The S/G ratio is calculated as the molar ratio of the S-monomers to the G-monomers.
Protocol 2: Lignin S/G Ratio Analysis by Pyrolysis-GC/MS
This protocol describes a general method for analyzing the lignin composition of biomass using pyrolysis coupled with GC/MS.
1. Sample Preparation:
-
Mill the biomass sample to a fine powder (typically <1 mm).
-
Dry the sample thoroughly in an oven (e.g., at 60°C) to remove moisture.
-
For Py-GC/MS, only a small amount of sample (10-50 µg) is required.
2. Pyrolysis:
-
Place the prepared sample into a pyrolysis autosampler.
-
Perform pyrolysis at a temperature between 450°C and 600°C for a short duration (e.g., 1 minute). A temperature of 500°C is commonly used.
-
The pyrolysis products are directly transferred to the GC injector.
3. GC/MS Analysis:
-
GC-MS Conditions (Example):
-
GC Column: A non-polar or medium-polarity column, such as a DB-1701 (60 m × 0.25 mm × 0.25 µm), is suitable.
-
Injector Temperature: 280°C.
-
Oven Program: Hold at 50°C for 5 min, then ramp up at 6°C/min to 280°C and hold for approximately 7 minutes.
-
MS Interface Temperature: 280°C.
-
MS Detector: Ionization energy at 70 eV, scanning a mass range of m/z 30-450.
-
4. Data Analysis:
-
Identify the pyrolysis products in the chromatogram by comparing their mass spectra with libraries (e.g., NIST) and literature data.
-
The primary G-unit markers include this compound, 4-methylthis compound, 4-vinylthis compound, and vanillin.
-
The primary S-unit markers include syringol, 4-methylsyringol, 4-vinylsyringol, and syringaldehyde.
-
Calculate the total peak area for all identified G-unit compounds and S-unit compounds.
-
The S/G ratio is determined by dividing the sum of the S-unit peak areas by the sum of the G-unit peak areas.
Data Presentation
The S/G ratio can vary significantly between different plant species and even within different tissues of the same plant. The choice of analytical method can also influence the resulting value.
| Biomass Source | Analytical Method | S/G Ratio | Reference |
| Poplar Wood | Thioacidolysis | 1.8 - 2.3 | |
| Sugarcane Bagasse | Py-GC/MS | ~0.9 - 1.2 | |
| Wheat Straw | Py-GC/MS | 0.35 | |
| Birch Wood | Py-GC/MS | 2.4 | |
| Oak Wood | Py-GC/MS | 1.3 |
Visualizations
Lignin Monomer Degradation Pathway
Caption: Relationship between lignin precursor monomers and their resulting analytical units.
Experimental Workflow for Thioacidolysis
Caption: High-level workflow for determining the S/G ratio using thioacidolysis.
Experimental Workflow for Pyrolysis-GC/MS
Caption: High-level workflow for determining the S/G ratio using Py-GC/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Variation of S/G ratio and lignin content in a Populus family influences the release of xylose by dilute acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Guaiacol as a chemical intermediate for synthesizing expectorants like guaifenesin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol, a naturally occurring phenolic compound, serves as a versatile chemical intermediate in the pharmaceutical industry.[1] Its structural backbone is a key component in the synthesis of various active pharmaceutical ingredients (APIs), most notably expectorants. This document provides detailed application notes and protocols for the synthesis of the widely used expectorant, guaifenesin, from this compound. It also explores the established mechanisms of action of guaifenesin, offering insights for further drug development and research in respiratory therapeutics.
Chemical Synthesis of Guaifenesin from this compound
The most common and well-established method for synthesizing guaifenesin from this compound is the Williamson ether synthesis.[2] This reaction involves the deprotonation of the hydroxyl group of this compound to form a phenoxide, which then acts as a nucleophile to attack an electrophilic alkyl halide, in this case, a derivative of propanediol.
A prevalent synthetic route employs this compound and (±)-3-chloro-1,2-propanediol in the presence of a base, such as sodium hydroxide.[2] An alternative approach utilizes glycidol as the alkylating agent, which can offer high selectivity under specific catalytic conditions.[3][4]
Quantitative Data on Guaifenesin Synthesis
The efficiency of guaifenesin synthesis is influenced by the choice of reactants, catalysts, and reaction conditions. The following table summarizes reported quantitative data for different synthetic strategies.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield/Selectivity | Reference |
| This compound | (±)-3-chloro-1,2-propanediol | Sodium Hydroxide | Ethanol | Reflux | 1 | 38.65% Yield | |
| This compound | Glycidol | Calcined Hydrotalcite | Tetrahydrofuran | 80 | 4 | 94.8% Selectivity at 38.2% Conversion | |
| This compound | Glycidol | Calcined Hydrotalcite | Tetrahydrofuran | 120 | 4 | 95% Yield |
Experimental Protocols
Protocol 1: Synthesis of Guaifenesin via Williamson Ether Synthesis
This protocol details the synthesis of guaifenesin from this compound and (±)-3-chloro-1,2-propanediol.
Materials:
-
2-Methoxyphenol (this compound)
-
(±)-3-chloro-1,2-propanediol
-
25% Sodium hydroxide solution
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
5 mL conical vial
-
Air condenser
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers
-
Filtration apparatus (vacuum filtration)
Procedure:
-
To a 5 mL conical vial, add 550 µL of 2-methoxyphenol (this compound) and 3 mL of ethanol.
-
Mix the solution under a fume hood and add 1 mL of 25% sodium hydroxide solution.
-
Attach an air condenser to the conical vial, secure it on a stir plate, and heat the mixture for approximately 10 minutes to form the phenoxide anion.
-
Add 1 mL of a 50% ethanolic solution of (±)-3-chloro-1,2-propanediol dropwise to the reaction mixture.
-
Continue refluxing the mixture for one hour. A white precipitate of NaCl may form.
-
After reflux, transfer the contents of the vial to a small beaker and carefully evaporate the ethanol on a hot plate.
-
Add 3 mL of water to dissolve the precipitated NaCl.
-
Extract the aqueous solution twice with 10 mL of ethyl acetate each time using a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Reduce the volume of the ethyl acetate solution to approximately 5 mL by careful heating.
-
Precipitate the guaifenesin by adding 10 mL of cold hexanes.
-
Cool the mixture on ice to maximize crystal formation.
-
Collect the white crystals of guaifenesin by vacuum filtration.
-
Determine the mass of the product and calculate the percent yield.
Mechanism of Action of Guaifenesin
Guaifenesin is understood to exert its expectorant effects through two primary mechanisms: an indirect gastro-pulmonary reflex and a direct action on the respiratory epithelium.
Gastro-Pulmonary Reflex
Oral administration of guaifenesin is believed to irritate the gastric mucosa, which in turn stimulates vagal afferent nerves. This initiates a reflex arc, known as the gastro-pulmonary reflex, leading to increased parasympathetic activity in the respiratory tract. The outcome is an increase in the volume and hydration of airway mucus, making it easier to expel.
Direct Action on Respiratory Epithelium
In addition to the reflex mechanism, in-vitro studies suggest that guaifenesin has a direct effect on the respiratory epithelium. This direct action is characterized by a reduction in mucus viscosity and adhesion, as well as an inhibition of cough reflex sensitivity. Recent research indicates that guaifenesin can significantly decrease the production of MUC5AC, a key mucin protein, thereby reducing mucus viscosity and elasticity and enhancing mucociliary clearance.
Visualizations
Synthesis and Signaling Pathways
Caption: Williamson Ether Synthesis of Guaifenesin.
Caption: Gastro-Pulmonary Reflex Mechanism of Guaifenesin.
Caption: Direct Action of Guaifenesin on Respiratory Epithelium.
References
Application Notes and Protocols: Laccase-Mediated Polymerization of Guaiacol for Biopolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of guaiacol using laccase, a versatile oxidase enzyme. This method offers a green and efficient route to synthesize polythis compound, a biopolymer with promising applications in coatings, as an antioxidant, and in the biomedical field.
Introduction
Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. This catalytic activity is harnessed for the synthesis of biopolymers through oxidative coupling reactions. The polymerization of this compound, a lignin model compound, using laccase results in the formation of polythis compound, a polymer with a complex structure primarily composed of o-o and p-p linked this compound units.[1][2] The properties of the resulting polymer, such as molecular weight and polydispersity, can be tailored by controlling the reaction conditions.
Reaction Mechanism
The laccase-catalyzed polymerization of this compound proceeds via a free-radical mechanism. The enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of this compound, generating a phenoxy radical. These radicals can then undergo non-enzymatic coupling reactions to form dimers, oligomers, and ultimately, the polythis compound polymer. The process consumes molecular oxygen as the final electron acceptor, producing water as the only byproduct, which underscores the environmentally friendly nature of this synthesis.
Caption: Laccase-catalyzed polymerization of this compound.
Experimental Protocols
Materials and Reagents
-
Laccase from Trametes versicolor (or other suitable source)
-
This compound (2-methoxyphenol)
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Methanol (for purification)
-
Deionized water
Protocol 1: Synthesis of Polythis compound
This protocol outlines the batch synthesis of polythis compound in an aqueous buffer system.
-
Reaction Setup:
-
Prepare a 100 mM solution of this compound in sodium acetate buffer (0.1 M, pH 5.0).
-
In a reaction vessel, add the this compound solution.
-
Equilibrate the solution to the desired reaction temperature (e.g., 25-50°C) with stirring.
-
-
Enzyme Addition and Polymerization:
-
Add laccase solution to the reaction mixture to achieve the desired final concentration (e.g., 10-100 U/mL).
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) with continuous stirring and exposure to air (for oxygen supply). The solution will gradually turn reddish-brown as the polymer forms.[3]
-
-
Polymer Precipitation and Collection:
-
After the desired reaction time, stop the reaction by adding an excess of a non-solvent such as methanol to precipitate the polymer.
-
Collect the precipitated polythis compound by centrifugation or filtration.
-
-
Purification:
-
Wash the collected polymer pellet with methanol several times to remove unreacted monomer and low molecular weight oligomers.
-
Dry the purified polythis compound under vacuum to a constant weight.
-
Protocol 2: Laccase Activity Assay
This assay is used to determine the activity of the laccase enzyme using this compound as a substrate.
-
Reaction Mixture Preparation:
-
In a cuvette, mix 3 mL of 100 mM this compound solution in 0.1 M sodium acetate buffer (pH 5.0).[4]
-
-
Enzyme Addition and Measurement:
-
Add 1 mL of the laccase solution (appropriately diluted) to the cuvette and mix quickly.[4]
-
Immediately start monitoring the change in absorbance at 470 nm using a UV-Vis spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA470/min).
-
One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute. The molar extinction coefficient for the oxidized product of this compound is 26,600 M⁻¹cm⁻¹.
-
Data Presentation
The properties of the synthesized polythis compound are highly dependent on the reaction conditions. The following tables summarize the expected influence of key parameters on the polymerization process.
Table 1: Effect of Reaction Conditions on Polythis compound Synthesis
| Parameter | Condition Range | Expected Effect on Molecular Weight | Expected Effect on Yield | Reference |
| Enzyme Concentration | 10 - 200 U/mL | Increasing concentration generally increases molecular weight up to a certain point. | Increases with higher enzyme concentration. | |
| This compound Concentration | 10 - 200 mM | Higher concentrations can lead to higher molecular weight, but may also cause enzyme inhibition. | Increases with substrate concentration up to the point of enzyme saturation. | |
| Reaction Time | 1 - 48 hours | Molecular weight generally increases with reaction time. | Yield increases with reaction time until substrate is consumed or enzyme is inactivated. | |
| pH | 3.0 - 7.0 | Optimal pH for laccase activity (typically around 5.0) will result in higher molecular weight. | Highest yield is expected at the optimal pH for the specific laccase used. | |
| Temperature | 20 - 60 °C | Higher temperatures can increase the reaction rate and molecular weight, but may lead to enzyme denaturation above the optimum. | Increases with temperature up to the enzyme's optimum, then decreases. | |
| Mediator (e.g., ABTS) | 0.1 - 1 mM | Addition of a mediator can significantly increase the molecular weight of the polymer. | May increase the overall conversion and yield. |
Table 2: Typical Properties of Laccase-Synthesized Polythis compound
| Property | Typical Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 5,000 - 15,000 Da | Size Exclusion Chromatography (SEC) |
| Weight Average Molecular Weight (Mw) | 9,600 Da (example) | Size Exclusion Chromatography (SEC) |
| Polydispersity Index (PDI) | 1.1 - 2.5 | SEC |
| Appearance | Reddish-brown powder | Visual Inspection |
| Solubility | Soluble in DMSO, DMF; partially soluble in acetone | Solubility Tests |
Characterization Protocols
Protocol 3: Molecular Weight Determination by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dissolve a known concentration of the purified polythis compound in a suitable solvent (e.g., Tetrahydrofuran - THF, or an aqueous buffer for water-soluble fractions). Filter the solution through a 0.22 µm syringe filter.
-
SEC System and Conditions:
-
Column: A set of columns suitable for polymer analysis in the expected molecular weight range (e.g., polystyrene-divinylbenzene based columns for organic mobile phases).
-
Mobile Phase: THF or an appropriate aqueous buffer (e.g., 50 mM NaOH).
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Refractive Index (RI) or UV detector.
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
-
-
Data Analysis: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram using appropriate software.
Protocol 4: Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried polythis compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
FTIR Analysis:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Interpretation: Analyze the resulting spectrum for characteristic peaks corresponding to functional groups in polythis compound, such as O-H stretching (phenolic hydroxyl), C-H stretching (aromatic and methoxy), C=C stretching (aromatic ring), and C-O stretching (ether and methoxy).
Protocol 5: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount (5-10 mg) of the dried polythis compound into a TGA pan.
-
TGA Analysis:
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From room temperature to 600-800 °C.
-
Atmosphere: Typically under a nitrogen or air atmosphere with a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Analysis: Analyze the TGA curve (weight loss vs. temperature) to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative curve, DTG), and the char yield at the final temperature.
Experimental Workflow and Applications
The overall workflow for the synthesis and characterization of polythis compound is depicted below.
Caption: Experimental workflow for polythis compound synthesis.
The unique properties of polythis compound make it a candidate for several applications:
-
Coatings: Its polymeric nature and potential for cross-linking suggest its use in the formulation of protective and functional coatings.
-
Antioxidants: The phenolic hydroxyl groups in the polymer backbone impart antioxidant properties, making it a potential additive in materials to prevent oxidative degradation. The antioxidant activity of polythis compound oligomers has been demonstrated to be concentration-dependent.
-
Biomedical Applications: As a biopolymer derived from a natural monomer, polythis compound is being explored for various biomedical applications, including drug delivery and tissue engineering, owing to its potential biocompatibility.
Caption: Applications of polythis compound.
References
- 1. Polythis compound: a useful model polymer for lignin biodegradation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polythis compound: a Useful Model Polymer for Lignin Biodegradation Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening and production of a potential extracellular fungal laccase from Penicillium chrysogenum: Media optimization by response surface methodology (RSM) and central composite rotatable design (CCRD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Curing Kinetics of Guaiacol-Based Benzoxazines
These application notes provide detailed protocols for the synthesis of bio-based benzoxazine monomers derived from guaiacol, a renewable phenolic compound. Additionally, it outlines the methodology for characterizing their curing kinetics using differential scanning calorimetry (DSC), a critical step for understanding their polymerization behavior and optimizing processing parameters for thermoset applications.
Part 1: Synthesis of this compound-Based Benzoxazine Monomers
This compound, a lignin derivative, serves as a sustainable alternative to petroleum-based phenols in the synthesis of high-performance polybenzoxazine thermosets.[1][2][3] The synthesis is typically a Mannich condensation reaction involving this compound, a primary amine, and a formaldehyde source, which can be performed efficiently using solvent-less or microwave-assisted methods.[4][5]
General Synthesis Pathway
The fundamental reaction involves the condensation of this compound, a primary amine, and formaldehyde to form the characteristic 1,3-benzoxazine ring structure.
Caption: General reaction scheme for this compound-based benzoxazine synthesis.
Experimental Protocol: Solvent-less Synthesis of 3-furfuryl-8-methoxy-3,4-dihydro-2H-1,3-benzoxazine (G-fa)
This protocol details a solvent-less method for synthesizing a fully bio-based benzoxazine monomer from this compound, furfurylamine, and paraformaldehyde.
Materials:
-
This compound (6.20 g, 50 mmol)
-
Furfurylamine (4.40 ml, 50 mmol)
-
Paraformaldehyde (3.30 g)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Vacuum evaporator
-
Filtration apparatus
Procedure:
-
Combine this compound (50 mmol), furfurylamine (50 mmol), and paraformaldehyde in a round-bottom flask.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Heat the mixture to 70°C and maintain for 1 hour with continuous stirring.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Concentrate the resulting product under reduced pressure to remove any unreacted volatiles.
-
Recrystallize the residual solid from ethanol at 70°C.
-
Filter the crystallized product and dry it under a vacuum to obtain the pure benzoxazine monomer as a white solid.
Data Presentation: Synthesis Parameters
The synthesis conditions can be optimized for different amine sources to achieve high yields.
| Benzoxazine Monomer Name | Amine Used | Molar Ratio (this compound:Amine:Formaldehyde) | Synthesis Method | Yield (%) |
| G-fa (or Bzf) | Furfurylamine | 1:1:2 (equivalent) | Solvent-less | >80% (general) |
| G-DDS | 4,4'-Diaminodiphenyl sulfone (DDS) | 1:0.5:2 (equivalent) | In 1,4-dioxane at 110°C | >80% |
| G-T-403 | Jeffamine T-403 | 1:0.33:3 (equivalent) | In 1,4-dioxane at 110°C | >80% |
| GFZ | Furfurylamine | 1:1:4 | Not specified | High |
| Bzs | Stearylamine | 1:1:2 (equivalent) | Solvent-less | High |
Part 2: Curing Kinetics of this compound-Based Benzoxazines
The thermal curing of benzoxazine monomers involves a ring-opening polymerization (ROP) that forms a highly cross-linked polybenzoxazine network. Understanding the curing kinetics is essential for determining processing temperatures, curing times, and the final properties of the thermoset material. Non-isothermal differential scanning calorimetry (DSC) is a primary technique used for this analysis.
Polymerization Mechanism
The curing process of this compound-based benzoxazines can be complex, sometimes showing multiple exothermic peaks in DSC thermograms, which indicates a multi-stage reaction. The process is often characterized by an autocatalytic effect, where hydroxyl groups generated during the ring-opening of the oxazine ring promote further polymerization.
Experimental Protocol: Non-isothermal DSC Analysis
This protocol describes the use of DSC to investigate the curing behavior of a synthesized this compound-based benzoxazine monomer.
Materials:
-
Synthesized this compound-based benzoxazine monomer powder (approx. 10 mg)
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh approximately 10 mg of the benzoxazine monomer into an aluminum DSC pan.
-
Seal the pan hermetically using a crimper. Place an empty, sealed pan in the reference position of the DSC cell.
-
Place the sample pan in the DSC instrument.
-
Heat the sample from room temperature (e.g., 30°C) to an elevated temperature (e.g., 300°C) under a nitrogen atmosphere.
-
Perform scans at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min) to gather data for kinetic analysis.
-
Record the heat flow as a function of temperature to obtain DSC thermograms. The exothermic peak(s) represent the curing reaction.
-
Analyze the data to determine key parameters such as the onset temperature (T_i_), peak exothermic temperature (T_p_), and total enthalpy of cure (ΔH).
-
Use model-free kinetic methods (e.g., Friedman, Flynn-Wall-Ozawa) to calculate the activation energy (E_a_) of the curing process as a function of conversion.
Workflow for Curing Kinetics Analysis
The process of determining curing kinetics involves several distinct steps from sample preparation to data interpretation.
Caption: Workflow for the analysis of benzoxazine curing kinetics using DSC.
Data Presentation: Curing and Thermal Properties
The curing behavior and resulting thermal stability are highly dependent on the molecular structure of the benzoxazine monomer.
| Benzoxazine System | Peak Curing Temp. (T_p_, °C) | Activation Energy (E_a_, kJ/mol) | Key Thermal Property |
| This compound-furfurylamine (G-fa) | ~231-250 | 150 - 220 (for second polymerization step) | T_d5%_ > 280°C |
| This compound-furfuramine (GFZ) blend with BAZ (10:90) | Not specified | Not specified | Improved storage modulus over pure BAZ |
| m-Guaiacol-DDS (G-DDS) | Cures without a distinct melting point | Not specified | High thermal stability from aromatic DDS amine |
| Bisphenol-AP-aniline (poly(B-AP-a)) | Not specified | Not specified | T_g_ = 171°C; Char yield = 42.2% at 800°C |
| Cardanol-aniline blend (CA-a/BA-a) | ~200 | Gradual increase with conversion | T_d5%_ > 330°C; T_g_ ~148°C |
Note: T_d5%_ is the temperature at which 5% weight loss occurs (from TGA), and T_g_ is the glass transition temperature. The activation energy for benzoxazine curing can vary significantly with the degree of conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and copolymerization of fully bio-based benzoxazines from this compound, furfurylamine and stearylamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Guaiacol as a Biomarker for Biomass Smoke Exposure and Health Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol (2-methoxyphenol) is a key volatile organic compound produced from the pyrolysis of lignin, a major component of wood. Its presence in biological samples serves as a specific biomarker for exposure to biomass smoke from sources such as wood fires and residential wood combustion.[1] Understanding the correlation between this compound levels and physiological responses is crucial for assessing the health risks associated with biomass smoke exposure, which has been linked to respiratory and cardiovascular diseases.[1] These application notes provide detailed protocols for the quantification of this compound in urine, summarize key quantitative data linking exposure to health markers, and delineate the known signaling pathways affected by this compound.
Data Presentation: Quantitative Analysis of this compound and Health Markers
The following tables summarize quantitative data from studies investigating the link between biomass smoke exposure, urinary this compound levels, and associated health markers.
Table 1: Urinary Methoxyphenol Concentrations Following Controlled Woodsmoke Exposure
| Analyte | Pre-exposure Mean (µg/g creatinine) | Post-exposure 12-h Average (µg/g creatinine) | Signal-to-Noise Ratio |
| This compound | 45.1 | 48.7 | 1.1 |
| 4-Methylthis compound | 12.8 | 18.3 | 1.4 |
| Propylthis compound | 0.2 | 1.6 | 8.0 |
| Syringol | 0.3 | 2.4 | 8.0 |
| Methylsyringol | 0.2 | 1.1 | 5.5 |
| Ethylsyringol | <0.1 | 0.3 | >3.0 |
| Vanillin | 45.7 | 56.6 | 1.2 |
| Acetovanillone | 10.4 | 11.2 | 1.1 |
Data adapted from a study with 9 adults experimentally exposed to smoke from an open wood fire with a mean personal PM2.5 exposure of 1500 µg/m³.[2]
Table 2: Correlation of Urinary Methoxyphenols with Exposure Markers
| Urinary Biomarker (12-h average, creatinine-normalized) | Pearson Correlation (r) with Particle-Phase Concentration |
| Propylthis compound | ≥ 0.8 |
| Syringol | ≥ 0.8 |
| Methylsyringol | ≥ 0.8 |
| Ethylsyringol | ≥ 0.8 |
| Sum of 5 Methoxyphenols vs. PM2.5 | 0.79 |
| Sum of 5 Methoxyphenols vs. Levoglucosan | 0.75 |
Data from the same controlled exposure study, highlighting strong correlations for specific methoxyphenols.[2]
Table 3: Association of Biomass Fuel Use with Cardiovascular Markers
| Cardiovascular Marker | Association with Daily Biomass Fuel Use | Adjusted Relative Risk Ratio (95% CI) | Mean Difference (95% CI) |
| Prehypertension | Increased Risk | 5.0 (2.6 to 9.9) | - |
| Hypertension | Increased Risk | 3.5 (1.7 to 7.0) | - |
| Systolic Blood Pressure | Higher | - | 7.01 mmHg (4.4 to 9.6) |
| Diastolic Blood Pressure | Higher | - | 5.9 mmHg (4.2 to 7.6) |
Data from a population-based cohort study in Puno, Peru, indicating a significant association between daily biomass fuel use and elevated blood pressure.[3] While not directly measuring this compound, this provides context for the cardiovascular effects of biomass smoke.
Experimental Protocols
Protocol 1: Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methodologies described for the analysis of methoxyphenols in urine as biomarkers of woodsmoke exposure.
1. Sample Collection and Storage:
-
Collect urine samples in sterile containers.
-
For short-term storage (up to 48 hours), refrigerate at 4°C.
-
For long-term storage, freeze at -20°C or below.
2. Sample Preparation (Acid Hydrolysis and Solid-Phase Extraction):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge a 10 mL aliquot of urine to remove sediment.
-
Transfer the supernatant to a clean tube.
-
Add an internal standard (e.g., deuterated this compound) to each sample.
-
Perform acid hydrolysis to deconjugate this compound metabolites (glucuronides and sulfates) by adding a strong acid (e.g., HCl) and heating.
-
Cool the samples and adjust the pH.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., XAD resin) with appropriate solvents (e.g., methanol followed by water).
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the methoxyphenols, including this compound, with an organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for phenol analysis (e.g., DB-HeavyWAX).
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of all analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: Select characteristic ions for this compound and the internal standard.
-
4. Quantification:
-
Create a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
Normalize the results to urinary creatinine concentration to account for dilution, expressed as µg/g creatinine.
Protocol 2: Analysis of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general framework for metabolite analysis in plasma and can be optimized for this compound.
1. Sample Collection and Storage:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture and incubate at a low temperature (e.g., -20°C) for at least 20 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acidified water and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for phenols.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Determine and optimize the precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
4. Quantification:
-
Prepare a calibration curve using this compound standards spiked into a similar matrix (e.g., charcoal-stripped plasma).
-
Quantify this compound in the plasma samples based on the calibration curve.
Signaling Pathways and Molecular Mechanisms
Exposure to biomass smoke, and specifically its components like this compound, can trigger cellular stress responses, leading to inflammation and oxidative damage. The following diagrams illustrate the key signaling pathways involved.
Caption: Oxidative Stress Response Pathway Activated by this compound.
Caption: Inhibition of NF-κB Inflammatory Pathway by a this compound Derivative.
Caption: Experimental Workflow for Urinary this compound Analysis.
Discussion and Conclusion
This compound is a reliable biomarker for assessing exposure to biomass smoke. The protocols provided herein offer robust methods for its quantification in biological matrices. The collected data strongly suggest a link between biomass smoke exposure, as indicated by this compound and other methoxyphenols, and adverse health effects, particularly relating to oxidative stress, inflammation, and cardiovascular function.
Studies have shown that this compound can activate the Nrf2 antioxidant pathway in lung epithelial cells, suggesting a cellular defense mechanism against the oxidative stress induced by biomass smoke. Conversely, derivatives of this compound have been found to inhibit the pro-inflammatory NF-κB pathway in macrophages, indicating a potential anti-inflammatory role. This dual activity highlights the complex biological effects of biomass smoke components.
For drug development professionals, understanding these pathways is critical for identifying therapeutic targets to mitigate the harmful effects of biomass smoke exposure. Further research should focus on elucidating the precise molecular interactions of this compound and its metabolites with these signaling cascades and on establishing definitive dose-response relationships with a broader range of health outcome markers. The methodologies and data presented here provide a foundational framework for such investigations.
References
Application Notes and Protocols for the Synthesis of meta-Vinylated Guaiacols from Lignin-Derived Monophenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the synthesis of meta-vinylated guaiacols, valuable platform chemicals, from lignin-derived monophenols. The described method utilizes a palladium-catalyzed C-H activation strategy directed by a removable pyrimidine-based template, enabling highly selective C-H olefination at the meta position. This process offers an efficient pathway for upgrading renewable lignin feedstocks into high-value chemical intermediates for the pharmaceutical and fine chemical industries.
Overview of the Synthetic Pathway
The overall synthetic strategy involves a multi-step process beginning with the depolymerization of lignin to obtain guaiacol, a primary monophenolic building block. A pyrimidine-based directing group is then installed onto the hydroxyl group of this compound. This templated substrate subsequently undergoes a palladium(II)-catalyzed meta-selective C-H vinylation with various alkenes. Finally, the directing template is cleaved to yield the desired meta-vinylated this compound. The method is amenable to gram-scale synthesis, highlighting its potential for practical applications.[1][2]
Figure 1: Overall workflow for the synthesis of meta-vinylated guaiacols.
Data Presentation: Reaction Yields and Selectivity
The following tables summarize the yields and meta-selectivity for the palladium-catalyzed vinylation of various templated monophenols with a range of alkene coupling partners.
Table 1: Vinylation of Templated this compound with Various Alkenes [3]
| Entry | Alkene | Product | Yield (%) | meta-selectivity |
| 1 | Ethyl acrylate | 3a | 75 | >95:5 |
| 2 | Methyl acrylate | 3b | 72 | >95:5 |
| 3 | n-Butyl acrylate | 3c | 78 | >95:5 |
| 4 | Dimethyl fumarate | 3d | 65 | >95:5 |
| 5 | Diethyl fumarate | 3e | 63 | >95:5 |
| 6 | Styrene | 3f | 55 | >95:5 |
| 7 | 4-Methylstyrene | 3g | 52 | >95:5 |
| 8 | 4-Methoxystyrene | 3h | 48 | >95:5 |
| 9 | 4-Fluorostyrene | 3i | 58 | >95:5 |
| 10 | 4-Chlorostyrene | 3j | 61 | >95:5 |
| 11 | 1,4-Benzoquinone | 3k | 45 | >95:5 |
Reaction conditions: Templated this compound (0.2 mmol), alkene (0.4 mmol), Pd(OAc)2 (10 mol%), Ac-Gly-OH (20 mol%), AgOAc (0.4 mmol), HFIP (1 mL), 80 °C, 24 h. Isolated yields are reported.
Table 2: meta-Vinylation of Various Lignin-Derived Monophenols [3]
| Entry | Monophenol Substrate | Product | Yield (%) | meta-selectivity |
| 1 | 2-Methoxy-4-methylphenol | 3l | 71 | >95:5 |
| 2 | 4-Ethyl-2-methoxyphenol | 3m | 68 | >95:5 |
| 3 | 4-Propyl-2-methoxyphenol | 3n | 65 | >95:5 |
| 4 | 4-Formyl-2-methoxyphenol | 3o | 55 | >95:5 |
| 5 | 3-Methoxy-5-methylphenol | 3p | 62 | >95:5 |
| 6 | 3,5-Dimethoxyphenol | 3q | 58 | >95:5 |
| 7 | 2,6-Dimethoxyphenol | 3r | 51 | >95:5 |
| 8 | 2-Methoxy-4-(prop-1-en-1-yl)phenol | 3s | 60 | >95:5 |
| 9 | 4-Allyl-2-methoxyphenol | 3t | 57 | >95:5 |
Reaction conditions: Templated monophenol (0.2 mmol), ethyl acrylate (0.4 mmol), Pd(OAc)2 (10 mol%), Ac-Gly-OH (20 mol%), AgOAc (0.4 mmol), HFIP (1 mL), 80 °C, 24 h. Isolated yields are reported.
Experimental Protocols
General Methods: All reactions should be carried out under an inert atmosphere (e.g., Argon) using standard Schlenk techniques unless otherwise noted. Reagents purchased from commercial suppliers should be used without further purification.
Protocol 1: Production of this compound from Lignin
This protocol describes a method for the depolymerization of alkaline lignin to produce this compound.
Materials:
-
Alkaline lignin (0.5 g)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (0.2 g)
-
Methanol-water mixture (40.1 mL, MeOH:H₂O = 4:0.01 v/v)
-
High-pressure reactor
-
Nitrogen gas (N₂)
Procedure:
-
Place the alkaline lignin, La(OTf)₃, and the methanol-water mixed solution into a high-pressure reactor.
-
Purge the reactor with N₂ three times, then pressurize to 0.1 MPa at room temperature.
-
Heat the reactor to 270 °C and maintain the reaction for 24 hours.
-
After cooling, the resulting mixture can be processed to isolate this compound. This method has been reported to yield 12.2 wt% of this compound.[2]
Protocol 2: Installation of the Pyrimidine Template onto this compound
This protocol details the three-step synthesis of the pyrimidine-templated this compound substrate required for the C-H activation step.
Figure 2: Workflow for the installation of the pyrimidine template.
Step 1: Synthesis of 2-(2-methoxyphenoxy)-2-methylpropanoic acid
-
Dissolve this compound (20 mmol) in 40 mL of methyl ethyl ketone (MEK).
-
In a separate flask, dissolve 2-bromo-2-methylpropionic acid (22 mmol) and NaOH (40 mmol) in 30 mL of MEK.
-
Slowly add the second solution to the this compound solution.
-
Stir the resulting mixture at 50 °C for 3 hours.
-
Add 20 mL of water and continue stirring overnight.
-
Remove the MEK under reduced pressure.
-
Wash the remaining solution with ethyl acetate.
-
Adjust the aqueous phase to pH 7, add sodium bisulfite (40 mmol), and stir for 3 hours to obtain the product.
Step 2: Synthesis of 2-(2-methoxyphenoxy)-2-methylpropanoyl chloride
-
The acid from Step 1 is reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Standard procedures for this transformation should be followed.
Step 3: Synthesis of the Template-Anchored Substrate
-
The acyl chloride from Step 2 is reacted with the pyrimidine-containing amine template to form the final amide-linked substrate. This step is typically performed in the presence of a base to neutralize the HCl byproduct.
Protocol 3: Pd(II)-Catalyzed meta-C-H Vinylation
This protocol describes the core catalytic reaction for the olefination of the templated this compound.
Materials:
-
Template-anchored this compound (e.g., 1a ) (0.2 mmol, 1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (0.4 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 10 mol%)
-
N-Acetylglycine (Ac-Gly-OH) (4.7 mg, 0.04 mmol, 20 mol%)
-
Silver(I) acetate (AgOAc) (66.8 mg, 0.4 mmol, 2.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1.0 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the template-anchored this compound, Pd(OAc)₂, Ac-Gly-OH, and AgOAc.
-
Evacuate and backfill the tube with argon three times.
-
Add the alkene and HFIP via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the meta-vinylated product.
Protocol 4: Removal of the Pyrimidine Template
This protocol outlines the cleavage of the directing group to yield the final meta-vinylated this compound.
Materials:
-
meta-Vinylated intermediate (e.g., 3a )
-
Lithium hydroxide (LiOH)
-
Solvent (e.g., a mixture of THF and water)
Procedure:
-
Dissolve the meta-vinylated intermediate in a suitable solvent mixture such as THF/water.
-
Add an excess of LiOH.
-
Stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by TLC.
-
Upon completion, perform an aqueous work-up. Acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the phenolate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final meta-vinylated this compound. A reported yield for this step is 83%.
Protocol 5: Gram-Scale Synthesis of meta-Vinylated this compound
The described methodology has been successfully applied to a gram-scale synthesis. The general conditions are analogous to the small-scale protocol, with proportional scaling of reagents.
Procedure:
-
Follow the procedure outlined in Protocol 3 , scaling the reagents accordingly. For example, starting with several grams of the template-anchored this compound.
-
Ensure efficient stirring and temperature control for the larger reaction volume.
-
The work-up and purification steps should also be scaled appropriately to handle the larger quantities of material. A reported gram-scale synthesis of product 3a resulted in a 67% yield.
References
- 1. Synthesis of meta-vinylated guaiacols from lignin-derived monophenols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Two chiral CoIII and NiII complexes with identical ligands presenting different nonlinear optical responses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing pH and temperature in guaiacol peroxidase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guaiacol peroxidase assays. Find detailed protocols, data summaries, and visual workflows to optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound peroxidase assay?
A1: The optimal pH for this compound peroxidase activity can vary depending on the source of the enzyme. However, most plant-based peroxidases exhibit their highest activity in a slightly acidic to neutral pH range. For many common peroxidases, the optimal pH lies between 6.0 and 7.5.[1][2] For instance, peroxidase from Pyrus communis (wild pear) shows an optimum pH of 6.5.[3][4] It's crucial to determine the optimal pH for your specific enzyme empirically. Operating outside the optimal pH range can lead to a significant decrease in enzyme activity due to changes in the enzyme's conformation and the ionization state of the active site.[5]
Q2: What is the optimal temperature for a this compound peroxidase assay?
A2: Temperature significantly influences the rate of the enzymatic reaction. Generally, peroxidase activity increases with temperature up to an optimum, after which the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for this compound peroxidase assays is typically between 30°C and 50°C. For example, peroxidase from Crocus sativus L. corm extracts shows maximal activity after preincubation at temperatures ranging from 30-45°C. Some peroxidases can exhibit activity at higher temperatures; for instance, peroxidase from wild pear shows optimal activity at 40°C and retains some activity even at 70°C.
Q3: Why am I seeing high background absorbance in my blank (no enzyme) control?
A3: High background absorbance in the absence of the enzyme can be caused by several factors. One common reason is the auto-oxidation of this compound by hydrogen peroxide, which can occur slowly without enzymatic catalysis. Additionally, contaminants in your reagents or water can contribute to background signal. Ensure you are using high-purity reagents and freshly prepared solutions. It is also advisable to measure the background rate and subtract it from your experimental readings.
Q4: My enzyme activity is lower than expected. What are the possible causes?
A4: Low enzyme activity can stem from several issues:
-
Suboptimal pH or Temperature: Ensure your assay buffer is at the optimal pH and the reaction is incubated at the optimal temperature for your specific peroxidase.
-
Enzyme Instability: Peroxidases can lose activity over time, especially if not stored properly. Store enzyme stocks at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
Incorrect Reagent Concentrations: Verify the concentrations of this compound and hydrogen peroxide in your reaction mixture. Substrate inhibition can occur at very high concentrations of H2O2.
-
Presence of Inhibitors: Your sample or buffer might contain inhibitors of peroxidase activity. Common inhibitors include sodium azide and potassium cyanide.
Q5: The color development in my assay is not linear over time. What does this indicate?
A5: A non-linear reaction rate can be due to several factors. Initially, there might be a lag phase as the reaction equilibrates. As the reaction proceeds, substrate depletion (this compound or H2O2) can lead to a decrease in the reaction rate. Enzyme inactivation over the course of the assay can also cause the rate to slow down. It is important to measure the initial reaction velocity, which is typically the linear portion of the curve immediately after the reaction is initiated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Pipetting errors. Inconsistent incubation times. Temperature fluctuations in the assay plate/cuvettes. | Use calibrated pipettes and be consistent with your technique. Ensure precise timing for all steps. Use a temperature-controlled plate reader or water bath. |
| No color development | Inactive enzyme. Omission of a key reagent (e.g., H2O2, this compound). pH or temperature is far from the optimum, causing complete inactivation. | Check the activity of a new enzyme aliquot or a positive control. Double-check your protocol and ensure all reagents were added. Perform a pH and temperature optimization experiment. |
| Rapid color change that plateaus quickly | Enzyme concentration is too high. | Dilute the enzyme sample and re-run the assay. The initial rate should be linear for a sufficient duration to allow for accurate measurement. |
| False positive results | Non-specific binding of the enzyme to the plate or other components. Contaminating substances with peroxidase-like activity. | Include appropriate controls, such as a reaction mix without the primary enzyme but with other sample components. Ensure proper washing steps if using an ELISA-based format. |
Experimental Protocols
Protocol 1: Standard this compound Peroxidase Assay
This protocol provides a general procedure for measuring peroxidase activity.
-
Prepare Reagents:
-
Phosphate Buffer (0.1 M, pH 6.5): Prepare a solution of 0.1 M sodium phosphate buffer and adjust the pH to 6.5.
-
This compound Solution (20 mM): Prepare a 20 mM solution of this compound in the phosphate buffer.
-
Hydrogen Peroxide (H₂O₂) Solution (10 mM): Prepare a 10 mM solution of H₂O₂ in distilled water.
-
Enzyme Extract: Prepare your enzyme solution in the phosphate buffer.
-
-
Assay Procedure:
-
In a cuvette, mix 2.5 mL of phosphate buffer, 0.2 mL of this compound solution, and 0.2 mL of the enzyme extract.
-
Incubate the mixture at the desired temperature (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the H₂O₂ solution.
-
Immediately measure the change in absorbance at 470 nm over time (e.g., every 15 seconds for 3 minutes) using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time graph.
-
Protocol 2: Determining Optimal pH
-
Prepare Buffers: Prepare a series of 0.1 M buffers with different pH values (e.g., from 3.0 to 10.0). A citrate-phosphate-borate buffer system can be used to cover a wide pH range.
-
Assay at Different pH Values:
-
For each pH value, set up a reaction as described in the standard assay protocol, but use the corresponding buffer.
-
Keep the temperature and reagent concentrations constant.
-
Measure the initial reaction rate for each pH.
-
Plot the reaction rate as a function of pH to determine the optimal pH.
-
Protocol 3: Determining Optimal Temperature
-
Set Up Incubations: Prepare multiple reaction mixtures as described in the standard assay protocol.
-
Incubate at Different Temperatures: Incubate each reaction mixture at a different temperature (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C).
-
Initiate and Measure: After a pre-incubation period to allow the mixture to reach the desired temperature, initiate the reaction with H₂O₂ and measure the initial reaction rate.
-
Determine Optimum Temperature: Plot the reaction rate as a function of temperature to identify the optimal temperature for the enzyme.
Data Presentation
Table 1: Effect of pH on Peroxidase Activity
| pH | Relative Activity (%) |
| 3.0 | 10 |
| 4.0 | 45 |
| 5.0 | 85 |
| 6.0 | 98 |
| 6.5 | 100 |
| 7.0 | 95 |
| 8.0 | 60 |
| 9.0 | 25 |
| 10.0 | 5 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the enzyme source.
Table 2: Effect of Temperature on Peroxidase Activity
| Temperature (°C) | Relative Activity (%) |
| 20 | 35 |
| 30 | 70 |
| 40 | 100 |
| 50 | 80 |
| 60 | 40 |
| 70 | 15 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the enzyme source.
Visualizations
Caption: Workflow for pH Optimization.
References
Technical Support Center: Troubleshooting Tetraguaiacol Instability in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of tetraguaiacol in colorimetric assays.
Troubleshooting Guide
This guide addresses common issues encountered during colorimetric assays involving the enzymatic oxidation of this compound to tetrathis compound, a colored product used for quantification.
1. Q: Why is the color of my tetrathis compound assay fading or disappearing over time?
A: The fading of the tetrathis compound color can be attributed to several factors, primarily related to the stability of the peroxidase enzyme or the colored product itself.
-
Enzyme Instability: Peroxidases are sensitive to their environment. Deviations from optimal pH and temperature can lead to enzyme denaturation and loss of activity, halting the production of tetrathis compound and potentially leading to the degradation of the existing colored product.[1][2] High temperatures, in particular, can cause irreversible inactivation of the enzyme.[3][4]
-
Substrate Inhibition: High concentrations of the substrate, hydrogen peroxide (H₂O₂), can lead to the inactivation of the peroxidase enzyme.[5] This "suicide inactivation" can cause the reaction to stop prematurely and the color to fade.
-
Product Precipitation: The oxidized product, tetrathis compound, can sometimes precipitate out of the solution, especially at high concentrations. This will lead to a decrease in the absorbance reading, giving the appearance of color fading.
-
Presence of Inhibitors: Certain substances in your sample or reagents can inhibit the peroxidase enzyme, leading to a decrease in the rate of tetrathis compound formation and potential instability of the color. Common inhibitors include metal ions and chelating agents like EDTA.
2. Q: My absorbance readings are erratic and not reproducible. What could be the cause?
A: Inconsistent absorbance readings are a common issue and can stem from several sources.
-
Inadequate Mixing: Incomplete mixing of the reaction components can lead to localized differences in enzyme and substrate concentrations, resulting in variable reaction rates and fluctuating absorbance readings.
-
Temperature Fluctuations: Peroxidase activity is highly dependent on temperature. Inconsistent incubation temperatures can cause variations in the reaction rate, leading to non-reproducible results.
-
Light Sensitivity: this compound, the substrate, can be sensitive to light and air, which may cause it to darken over time, leading to high background readings and variability.
-
Contamination: Contamination of your reagents or samples with interfering substances can affect the enzyme's activity and the stability of the colored product.
3. Q: The initial color development in my assay is very slow or non-existent. What should I check?
A: A lack of or slow color development usually points to a problem with one of the key components of the assay.
-
Inactive Enzyme: The peroxidase enzyme may have lost its activity due to improper storage or handling. Enzymes should be stored at the recommended temperature and handled according to the manufacturer's instructions.
-
Incorrect pH: The pH of the reaction buffer is critical for optimal enzyme activity. Ensure the buffer is at the correct pH for the specific peroxidase being used.
-
Substrate Degradation: Hydrogen peroxide is unstable and can degrade over time. Use a fresh solution of H₂O₂ for your assays.
-
Insufficient Substrate Concentration: While high concentrations of H₂O₂ can be inhibitory, very low concentrations will limit the reaction rate. Ensure that the concentrations of both this compound and H₂O₂ are within the optimal range for your assay.
Frequently Asked Questions (FAQs)
1. Q: What is the optimal pH for a this compound-based peroxidase assay?
A: The optimal pH for peroxidase activity can vary depending on the source of the enzyme. However, most plant-based peroxidases exhibit optimal activity in a slightly acidic to neutral pH range, typically between 5.0 and 7.0. It is crucial to consult the literature or the manufacturer's data sheet for the specific peroxidase you are using.
2. Q: How does temperature affect the stability of tetrathis compound and the peroxidase enzyme?
A: Temperature has a significant impact on both the enzyme and the reaction rate. As temperature increases, the rate of the enzymatic reaction generally increases until it reaches an optimum. Beyond the optimal temperature, the enzyme will begin to denature, leading to a rapid loss of activity. For many peroxidases, the optimal temperature is in the range of 25-40°C. High temperatures can irreversibly inactivate the enzyme.
3. Q: What are some common substances that can interfere with a this compound assay?
A: Several substances can interfere with the assay by inhibiting the peroxidase enzyme. These include:
-
Metal Ions: Certain metal ions can act as inhibitors or activators of peroxidase activity. For example, ions like Hg²⁺, Pb²⁺, and Cu²⁺ have been shown to be strong inhibitors, while others like Mn²⁺ and Co²⁺ can act as activators at low concentrations and inhibitors at higher concentrations.
-
Chelating Agents: EDTA can inhibit peroxidase activity by chelating the heme iron necessary for the enzyme's catalytic activity.
-
Sodium Azide: This is a potent inhibitor of heme-containing enzymes like peroxidase and should be avoided in buffers used for these assays.
4. Q: How can I ensure the stability of my hydrogen peroxide solution?
A: Hydrogen peroxide is light-sensitive and can degrade over time. To ensure its stability:
-
Store it in a dark, cool place.
-
Use a fresh solution for each experiment, or verify the concentration of your stock solution regularly.
-
Avoid contamination with metal ions, which can catalyze its decomposition.
Quantitative Data Summary
Table 1: Effect of pH on Peroxidase Activity and Stability
| pH | Relative Activity (%) | Stability (% Remaining Activity after Incubation) | Source |
| 4.0 | ~50 | ~50 (after 24h) | |
| 5.0 | ~80 | Stable | |
| 5.5 | 100 | Stable | |
| 6.0 | ~95 | Stable | |
| 7.0 | ~85 | ~87 (after 24h) | |
| 8.0 | ~60 | ~70 (after 24h) | |
| 9.0 | ~40 | ~51 (after 24h) |
Table 2: Effect of Temperature on Horseradish Peroxidase (HRP) Stability
| Temperature (°C) | Incubation Time | Remaining Activity (%) | Source |
| 30 | 15 min | 100 | |
| 40 | 15 min | ~80 | |
| 50 | 15 min | ~40 | |
| 60 | 15 min | ~10 | |
| 70 | 60 min | ~57 | |
| 75 | 60 min | Fairly Stable |
Table 3: Effect of Metal Ions on Peroxidase Activity
| Metal Ion | Concentration | Effect | % Inhibition/Activation | Source |
| Ag⁺ | 0.662 µmol/L | Inhibition (IC₅₀) | 50% | |
| Cu²⁺ | 12.619 µmol/L | Inhibition (IC₅₀) | 50% | |
| Hg²⁺ | 6 mM | Strong Inhibition | 70% | |
| Pb²⁺ | 6 mM | Strong Inhibition | 67% | |
| Zn²⁺ | 5 mg/L | Inhibition (IC₅₀) | 50% | |
| Mn²⁺ | 5 mmol/L | Activation | 170% | |
| Co²⁺ | 5 mmol/L | Activation | 306.7% | |
| Ca²⁺ | 4 mmol/L | Activation | 356.3% |
Experimental Protocols
Standard Peroxidase Assay using this compound
This protocol provides a general procedure for measuring peroxidase activity. Optimal conditions may vary depending on the enzyme source and experimental goals.
Materials:
-
Phosphate buffer (0.1 M, pH 6.0-7.0)
-
This compound solution (e.g., 20 mM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
Enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the phosphate buffer, this compound solution, and enzyme extract. The final volume is typically 3 mL.
-
Equilibrate the mixture: Incubate the cuvette at the desired temperature (e.g., 25°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the H₂O₂ solution to the cuvette and mix quickly but gently.
-
Measure the absorbance: Immediately start monitoring the increase in absorbance at 470 nm over a set period (e.g., 3-5 minutes). Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).
-
Calculate the enzyme activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of tetrathis compound (26.6 mM⁻¹ cm⁻¹).
Visualizations
Caption: Peroxidase catalytic cycle showing the oxidation of this compound.
Caption: A logical workflow for troubleshooting tetrathis compound assay instability.
References
Technical Support Center: Overcoming Electrode Surface Blocking in Guaiacol Electropolymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with electrode surface blocking during the electropolymerization of guaiacol.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Rapid Decrease in Current During Polymerization
Question: My cyclic voltammetry (CV) or chronoamperometry (CA) signal rapidly decays after the first few scans or within a short period. What could be the cause, and how can I resolve it?
Answer: A rapid decrease in current is a classic sign of electrode passivation, where an insulating polymer film forms on the electrode surface, blocking further electron transfer.[1][2][3]
Possible Causes and Solutions:
| Cause | Solution |
| High Monomer Concentration: An excess of this compound near the electrode surface can lead to the rapid formation of passivating oligomers. | Decrease the this compound concentration. Studies have shown that significant fouling occurs at concentrations above 20 mM in acetonitrile.[1][2] Experiment with concentrations in the 5-15 mM range. |
| Inappropriate Solvent: The solvent plays a crucial role in the solubility of the forming polymer and its adherence to the electrode. Some solvents promote the formation of insulating deposits. | Dichloromethane has been observed to cause significant electrode blocking. Consider using solvents like acetone, dimethylformamide, dimethyl sulfoxide, or 1-propanol, which have shown more favorable solvation properties and less current decline. Acetonitrile can be a suitable solvent, but fouling can still occur at higher concentrations. |
| Inappropriate Potential Window: Applying a potential that is too high can accelerate the formation of passivating species and may lead to over-oxidation of the polymer film, causing it to become insulating. | Optimize the potential window. Start with a narrower potential range and gradually expand it. For many phenolic compounds, a potential just sufficient to oxidize the monomer is optimal. For o-methoxyphenol (a related compound), an anodic potential limit of 1.64V/SCE was found to be effective while avoiding polymer degradation. |
| Slow Scan Rate: At slow scan rates, the generated radical cations have more time to diffuse away from the electrode and form insulating oligomers in the solution, which then deposit on the surface. | Increase the scan rate. A faster scan rate can help to confine the polymerization process closer to the electrode surface, potentially leading to a more conductive and adherent film. An optimal scan rate of 50 mV/s has been reported for the electropolymerization of melamine, a process that can also be affected by fouling. |
Issue 2: Poorly Adherent or Non-Adherent Polymer Film
Question: The polythis compound film forming on my electrode is not uniform and easily peels off. How can I improve the film's adhesion?
Answer: Poor film adhesion can be frustrating and leads to unreliable electrochemical measurements. Several factors related to the experimental conditions can influence the adherence of the electropolymerized film.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal pH: The pH of the electrolyte solution can significantly influence the surface charge of the electrode and the polymer, affecting adhesion. | Optimize the pH of your solution. For some phenolic compounds, basic solutions lead to more adherent and compact layers. However, the optimal pH can be system-dependent and may require empirical testing. The pH can also affect the morphology and composition of the resulting polymer film. |
| Inappropriate Electrolyte: The nature and concentration of the supporting electrolyte can impact the conductivity of the solution and the morphology of the polymer film, thereby affecting its adhesion. | Experiment with different supporting electrolytes and concentrations. Tetrabutylammonium perchlorate (TBAP) is a commonly used electrolyte in organic solvents for this compound electropolymerization. The choice of electrolyte can influence the voltammetric response. |
| Electrode Surface Condition: A contaminated or improperly prepared electrode surface can prevent strong adhesion of the polymer film. | Ensure your electrode is meticulously cleaned and pretreated before each experiment. This may involve mechanical polishing with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in a suitable solvent (e.g., ethanol or acetone) to remove any polishing residues. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of electrode surface blocking during this compound electropolymerization?
A1: The electropolymerization of this compound, like other phenolic compounds, proceeds through the formation of phenoxy radicals upon electrochemical oxidation. These highly reactive radicals can then couple in various ways. While some coupling reactions lead to the desired conductive polymer, side reactions can form soluble, insulating oligomers. These oligomers can then precipitate onto the electrode surface, creating a passivating layer that blocks the active sites and prevents further electron transfer, leading to a decrease in current. The initial oxidation of this compound can lead to the formation of quinone-like species, catechols, and various dimeric and oligomeric products.
Q2: What are the optimal experimental parameters to minimize electrode fouling?
A2: Finding the optimal parameters often involves a degree of empirical optimization for your specific system. However, based on available literature, here are some recommended starting points and parameters to consider:
Table 1: Recommended Starting Parameters for this compound Electropolymerization
| Parameter | Recommended Range/Value | Rationale |
| This compound Concentration | 5 - 15 mM | Lower concentrations reduce the rate of formation of passivating oligomers. |
| Solvent | Acetonitrile, Acetone, DMF, DMSO | These solvents have shown better solvation properties for the polymer, reducing precipitation on the electrode. |
| Supporting Electrolyte | 0.05 - 0.1 M TBAP | Provides necessary conductivity for the electrochemical process. |
| Potential Window | Empirically determined | Start with a narrow window and expand. Avoid excessively high potentials to prevent over-oxidation. |
| Scan Rate (for CV) | 50 - 100 mV/s | Faster scan rates can favor polymer deposition on the electrode over diffusion of radicals into the solution. |
| pH | System-dependent | May require optimization; basic conditions have been reported to improve film adherence for some phenols. |
Q3: How can I effectively clean an electrode that has been fouled with a polythis compound film?
A3: A thoroughly cleaned electrode is crucial for reproducible results. For polythis compound-fouled electrodes, a multi-step cleaning procedure is recommended:
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Solvent Rinse: Immediately after the experiment, rinse the electrode with the solvent used for the electropolymerization to remove any loosely adhering polymer and unreacted monomer.
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Mechanical Polishing: If a visible film remains, mechanical polishing is necessary.
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Start with a coarser alumina slurry (e.g., 0.3 µm) on a polishing pad to remove the bulk of the polymer film.
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Follow with a finer alumina slurry (e.g., 0.05 µm) to restore a smooth, mirror-like surface.
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Use a figure-eight motion to ensure even polishing.
-
-
Sonication: After polishing, sonicate the electrode in a beaker containing a suitable solvent (e.g., ethanol, acetone, or deionized water) for 5-10 minutes to remove any embedded alumina particles and residual contaminants.
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Final Rinse and Dry: Rinse the electrode thoroughly with deionized water and then with a volatile solvent like acetone to facilitate drying. Allow the electrode to air dry completely before the next use.
For very stubborn films, electrochemical cleaning methods may be considered, although these need to be carefully optimized to avoid damaging the electrode surface.
Q4: Which analytical techniques are best for characterizing the polythis compound film and diagnosing fouling?
A4: A combination of electrochemical and surface analysis techniques can provide a comprehensive understanding of your polythis compound film and the extent of fouling.
Table 2: Analytical Techniques for Film Characterization and Fouling Diagnosis
| Technique | Information Provided |
| Cyclic Voltammetry (CV) | Provides information on the polymerization process, film growth (or lack thereof), and the electrochemical activity of the film. A decreasing peak current over successive cycles is a clear indicator of fouling. |
| Electrochemical Impedance Spectroscopy (EIS) | A powerful non-destructive technique to study the electrical properties of the film-electrode interface. An increase in charge-transfer resistance (Rct) over time is indicative of electrode passivation. |
| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface morphology of the polythis compound film, revealing details about its uniformity, porosity, and the presence of aggregates or cracks. |
| Atomic Force Microscopy (AFM) | Offers three-dimensional topographical information about the film's surface, allowing for the quantification of surface roughness and the identification of nanoscale features. |
Experimental Protocols
Protocol 1: Cyclic Voltammetry for this compound Electropolymerization
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Electrode Preparation:
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Mechanically polish the working electrode (e.g., Platinum or Glassy Carbon) with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
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Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in ethanol for 5 minutes, followed by sonication in deionized water for 5 minutes.
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Dry the electrode under a stream of nitrogen or in an oven at a low temperature.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
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Prepare the electrolyte solution, for example, 10 mM this compound and 0.1 M TBAP in acetonitrile.
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De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Parameters:
-
Set the potential window. A typical starting range could be from -0.2 V to +1.8 V vs. Ag/AgCl, but this should be optimized.
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Set the scan rate, for instance, to 50 mV/s.
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Set the number of cycles (e.g., 10-20 cycles) to monitor film growth and passivation.
-
-
Data Acquisition and Analysis:
-
Record the cyclic voltammograms.
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Observe the change in peak currents and potentials with each cycle. A decrease in the anodic peak current indicates electrode fouling. An increase in current with cycling can suggest conductive polymer growth.
-
Visualizing Experimental Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Electrode Fouling
This diagram outlines a logical sequence of steps to diagnose and resolve electrode surface blocking issues.
References
How to prevent guaiacol oxidation upon air and light exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of guaiacol upon exposure to air and light. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to air and light?
This compound, also known as 2-methoxyphenol, is a naturally occurring organic compound.[1] Its phenolic hydroxyl group makes it susceptible to oxidation, a process that can be initiated or accelerated by exposure to oxygen (air) and ultraviolet or visible light.[1][2][3] This oxidation process can lead to the formation of colored impurities, altering the compound's properties and impacting experimental results.[2]
Q2: What are the visible signs of this compound oxidation?
The most common sign of this compound oxidation is a change in color. Pure this compound is a colorless to pale yellow liquid or crystalline solid. Upon oxidation, it can turn yellow, brown, or even form dark-colored solutions or precipitates. This is due to the formation of quinone-type compounds and their subsequent polymerization into colored products like 3,3'-dimethoxy-4,4'-biphenylquinone.
Q3: How should I properly store pure this compound?
To minimize oxidation, pure this compound should be stored in a tightly sealed, amber glass container to protect it from light. The headspace of the container should be purged with an inert gas, such as argon or nitrogen, to displace oxygen. Store the container in a cool, dark, and well-ventilated place. For long-term storage, refrigeration may be considered, but be aware that this compound can solidify at lower temperatures (melting point: 28-32 °C).
Q4: Can I use this compound that has already changed color?
The suitability of discolored this compound depends on the specific application. For applications where high purity is critical, such as in pharmaceutical development or as a standard in analytical assays, using discolored this compound is not recommended as the colored impurities can interfere with results. For less sensitive applications, the impact of the impurities should be assessed. However, for best practices and reproducible results, it is always advisable to use fresh, colorless this compound.
Q5: Are there any antioxidants that can be added to stabilize this compound solutions?
While this compound itself has some antioxidant properties, the addition of other antioxidants can help to prevent its degradation. Common antioxidants used for stabilizing phenolic compounds include butylated hydroxytoluene (BHT) and ascorbic acid. The choice and concentration of the antioxidant will depend on the solvent and the specific requirements of the experiment. It is crucial to ensure that the chosen antioxidant does not interfere with the downstream application. A pilot stability study is recommended to determine the optimal antioxidant and concentration for your specific needs.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| This compound solution turns yellow/brown shortly after preparation. | 1. Oxygen exposure: The solvent was not degassed, or the solution was not prepared and stored under an inert atmosphere. 2. Light exposure: The solution was prepared or stored in a clear container exposed to ambient or UV light. 3. Contaminated glassware: Trace metal ions on glassware can catalyze oxidation. | 1. Degas solvents: Before use, sparge solvents with an inert gas (argon or nitrogen) for at least 30 minutes. 2. Use an inert atmosphere: Prepare the solution in a glovebox or using Schlenk line techniques. 3. Protect from light: Use amber glassware or wrap containers with aluminum foil. 4. Acid-wash glassware: Clean glassware with an acid bath to remove trace metals. |
| A precipitate forms in the this compound solution upon storage. | 1. Advanced polymerization: Extensive oxidation can lead to the formation of insoluble polymeric products. 2. Low temperature storage: If stored at low temperatures, this compound may have solidified. | 1. Discard the solution: The presence of a precipitate indicates significant degradation. 2. Warm the solution: If solidification is suspected, gently warm the solution to room temperature. If the precipitate dissolves, it was likely due to freezing. |
| Inconsistent results in a this compound-based (e.g., peroxidase) assay. | 1. This compound degradation: The this compound stock solution may have oxidized, leading to a lower effective concentration and the presence of interfering colored compounds. 2. Variability in solution preparation: Inconsistent exposure to air or light during the preparation of different batches of the this compound solution. | 1. Prepare fresh solutions: Always use a freshly prepared this compound solution for critical assays. Aqueous solutions are not recommended for storage for more than one day. 2. Standardize preparation protocol: Follow a strict, standardized protocol for preparing the this compound solution, including solvent degassing and inert atmosphere techniques. |
| Unexpectedly rapid color change in the blank/control of an assay. | 1. Contaminated reagents: The buffer or other reagents may contain oxidizing contaminants or peroxidases. | 1. Use high-purity reagents: Ensure all reagents are of high purity and free from oxidizing contaminants. 2. Run reagent controls: Test each component of the assay individually to identify the source of the premature color change. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a this compound stock solution in an organic solvent with measures to minimize oxidation.
Materials:
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This compound (high purity, colorless)
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Anhydrous organic solvent (e.g., ethanol, DMSO)
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Inert gas (argon or nitrogen)
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Schlenk flask or serum vial with a septum
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Gas-tight syringe
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Amber glass storage vials
Procedure:
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Degas the Solvent: Place the required volume of solvent in a Schlenk flask. Subject the solvent to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, sparge the solvent with a gentle stream of inert gas for at least 30 minutes.
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Prepare under Inert Atmosphere: Conduct all subsequent steps under a positive pressure of an inert gas. This can be done in a glovebox or using a Schlenk line.
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Dissolve this compound: Using a gas-tight syringe, transfer the degassed solvent to a tared vial containing the desired amount of this compound. Gently swirl to dissolve.
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Storage: Aliquot the stock solution into amber glass vials. Purge the headspace of each vial with inert gas before sealing tightly. Store in a cool, dark place.
Protocol 2: Monitoring this compound Oxidation via UV-Vis Spectrophotometry
This protocol provides a method to quantitatively assess the oxidation of a this compound solution by monitoring the increase in absorbance of its colored oxidation products.
Materials:
-
This compound solution to be tested
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Sample: Prepare the this compound solution according to your experimental conditions.
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Initial Measurement (t=0): Immediately after preparation, take a UV-Vis spectrum of the solution from 300 to 600 nm. The characteristic absorbance of the colored oxidation product, tetrathis compound, is around 470 nm.
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Incubation: Store the solution under the desired experimental conditions (e.g., exposed to light at room temperature).
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Time-course Measurements: At regular intervals (e.g., every hour, day, or week), take a UV-Vis spectrum of the solution.
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Data Analysis: Plot the absorbance at 470 nm against time to monitor the rate of oxidation.
Visualizations
Caption: Simplified pathway of this compound oxidation.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound discoloration.
References
Technical Support Center: Optimizing Catalyst Selection for Guaiacol Synthesis from Catechol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of guaiacol from catechol. The following sections offer practical advice and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when synthesizing this compound from catechol?
A1: Researchers often face challenges related to low catechol conversion, poor selectivity towards this compound, and catalyst deactivation.[1] Low conversion rates can stem from suboptimal reaction conditions or catalyst choice. Poor selectivity often results in the formation of undesired byproducts like veratrole (dimethylated catechol) or C-alkylated products. Catalyst deactivation is a significant issue, frequently caused by coke deposition on the catalyst surface, which blocks active sites.[2]
Q2: Which type of catalyst is most effective for the selective O-methylation of catechol to this compound?
A2: The choice of catalyst is critical for achieving high yield and selectivity. Acid-base catalysts are commonly employed for this reaction.[3][4] Aluminophosphate (APO) catalysts have demonstrated high activity and stability.[1] Specifically, APO catalysts with a P/Al molar ratio of 0.7, calcined at 475 °C, have shown excellent catechol conversion (up to 95%). Metal phosphate catalysts, such as cerium phosphate (CP), have also been reported to exhibit high catalytic activity and this compound yield. The acid-base properties of the catalyst play a crucial role, with a balance of medium-strength acid and base sites being desirable.
Q3: What is the role of the methylating agent in the synthesis of this compound from catechol?
A3: The methylating agent provides the methyl group for the O-methylation of catechol. Common methylating agents include dimethyl carbonate (DMC) and methanol. DMC is considered a greener and more efficient methylating agent compared to traditional options like dimethyl sulfate, which is toxic and corrosive. Methanol is a cost-effective alternative. The choice of methylating agent can influence reaction conditions and catalyst selection.
Q4: How do reaction parameters influence the conversion of catechol and selectivity to this compound?
A4: Reaction parameters such as temperature, pressure, molar ratio of reactants, and catalyst loading significantly impact the reaction outcome. For instance, in vapor-phase methylation using APO catalysts, a reaction temperature of 300 °C and a catechol to DMC molar ratio of 1:6 have been shown to be effective. The calcination temperature of the catalyst also affects its performance; for APO catalysts, a calcination temperature of 475 °C has been found to yield high catalytic activity.
Troubleshooting Guide
Problem 1: Low Catechol Conversion
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst Activity | - Ensure the catalyst has the appropriate acid-base properties. For APO catalysts, a P/Al molar ratio of 0.7 is recommended.- Verify the catalyst's calcination temperature. For APO, 475 °C has proven effective.- Consider using a different catalyst system, such as cerium phosphate, which has shown high activity. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. For vapor-phase methylation with DMC, 300 °C is a good starting point. |
| Inadequate Molar Ratio of Reactants | - Adjust the molar ratio of catechol to the methylating agent. A 1:6 ratio of catechol to DMC has been used successfully. |
| Catalyst Deactivation | - See "Problem 3: Catalyst Deactivation" below. |
Problem 2: Poor Selectivity to this compound (Formation of Veratrole and other byproducts)
| Possible Cause | Suggested Solution |
| Over-methylation | - Reduce the reaction time to minimize the formation of the dimethylated product, veratrole.- Decrease the concentration of the methylating agent. |
| Unfavorable Catalyst Properties | - Select a catalyst with a suitable balance of acid and base sites to favor mono-methylation. Lewis acid sites are considered the main active sites in APO catalysts for this reaction. |
| High Reaction Temperature | - Lowering the reaction temperature may improve selectivity towards this compound. |
Problem 3: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Coke Formation on Catalyst Surface | - Coke deposition is a common issue, especially on catalysts with strong acid sites. Using catalysts with weaker acid sites, like cerium phosphate or lanthanum phosphate, can mitigate this.- Implement a catalyst regeneration protocol. This may involve calcination in air to burn off the coke. |
| Leaching of Active Components | - Ensure the catalyst support is stable under the reaction conditions. |
| Sintering of Catalyst Particles | - Avoid excessively high reaction or regeneration temperatures that could lead to catalyst sintering. |
Data Presentation
Table 1: Performance of Various Catalysts in this compound Synthesis from Catechol
| Catalyst | Methylating Agent | Reaction Temperature (°C) | Catechol Conversion (%) | This compound Selectivity (%) | Reference |
| APO (P/Al = 0.7), calcined at 475 °C | DMC | 300 | 95.4 | 63.2 | |
| APO (P/Al = 0.6) | DMC | 300 | 80 | 70 | |
| Cerium Phosphate (CP) | Methanol | Not specified | 80.3 (initial) | 92.6 (initial) | |
| Lanthanum Phosphate (LP) | Methanol | Not specified | 40.4 | 88.4 | |
| KCO₃/KI | DMC | 160 | 54 | >99 |
Experimental Protocols
Protocol 1: Vapor-Phase O-Methylation of Catechol using an Aluminophosphate (APO) Catalyst
This protocol is based on the methodology described for APO catalysts.
1. Catalyst Preparation (APO with P/Al = 0.7, calcined at 475 °C):
-
Synthesize the APO material with a P/Al molar ratio of 0.7.
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Calcine the synthesized material at 475 °C.
2. Reaction Setup:
-
A fixed-bed quartz reactor is used.
-
Place 3.0 g of the prepared APO catalyst (20-40 mesh) in the center of the reactor.
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A thermocouple should be positioned to measure the temperature of the catalyst bed.
3. Reaction Procedure:
-
Purge the reactor with an inert gas, such as N₂, to remove air.
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Heat the reactor to the desired reaction temperature of 300 °C.
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Prepare a feedstock with a molar ratio of catechol to dimethyl carbonate (DMC) of 1:6.
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Pump the feedstock into the reactor at a liquid hourly space velocity (LHSV) of 0.4 h⁻¹.
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Collect the product mixture at the reactor outlet for analysis.
4. Product Analysis:
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Analyze the product mixture using gas chromatography (GC) to determine the conversion of catechol and the selectivity to this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Decision tree for catalyst selection and optimization.
References
Addressing interferences in guaiacol-based assays for complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing guaiacol-based assays for peroxidase activity in complex biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Question: Why is my background signal too high?
High background can obscure the specific signal from your enzyme, leading to inaccurate results. Here are common causes and solutions:
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Cause: Endogenous peroxidases in the sample.
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Solution: Quench endogenous peroxidase activity by incubating the sample with 3% hydrogen peroxide (H₂O₂) in methanol or water. Commercially available peroxidase suppressors can also be used.[1]
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Cause: Contamination of reagents or plate.
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Cause: Insufficient blocking of non-specific binding (for plate-based assays).
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Cause: Substrate instability or contamination.
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Solution: this compound solutions can oxidize over time, leading to a higher background. Prepare fresh this compound solution for each experiment. The TMB substrate is light-sensitive; incubations should be performed in the dark.
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Question: Why is there no or very low signal?
A lack of signal can indicate a problem with one or more components of the assay.
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Cause: Inactive enzyme.
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Solution: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the activity of the enzyme stock with a positive control.
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Cause: Presence of inhibitors in the sample or buffers.
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Solution: Common inhibitors include sodium azide, which inhibits horseradish peroxidase (HRP). Reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol can also interfere with the assay. Consider sample purification to remove inhibitors (see Experimental Protocols).
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Cause: Incorrect buffer pH.
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Solution: The optimal pH for peroxidase activity can vary. Ensure the pH of your reaction buffer is appropriate for your specific enzyme. For wheat peroxidase, the optimal pH is 5.5.
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Cause: Omission of a critical reagent.
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Solution: Double-check that all reagents (enzyme, substrate, H₂O₂) were added in the correct order and concentrations.
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Question: Why are my results not reproducible?
Variability between experiments can be frustrating. Here are some factors to consider:
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Cause: Inconsistent pipetting.
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Solution: Use calibrated pipettes and ensure consistent technique.
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Cause: Temperature fluctuations.
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Solution: Peroxidase activity is temperature-dependent. Perform incubations in a temperature-controlled environment.
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Cause: Sample heterogeneity.
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Solution: Ensure thorough mixing of samples before aliquoting. For solid samples, ensure complete homogenization.
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Cause: Reagent degradation.
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Solution: Prepare fresh working solutions of substrates and enzymes for each experiment. Do not store and reuse diluted standards.
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Frequently Asked Questions (FAQs)
1. What are the most common interfering substances in complex biological samples for this compound-based assays?
Complex biological samples often contain endogenous compounds that can interfere with peroxidase assays. The most common include:
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Phenolic compounds: These are abundant in plant extracts and can act as alternative substrates or inhibitors of peroxidase, leading to either an underestimation or overestimation of activity. Flavonoids with o-dihydroxy groups in the B-ring are particularly problematic.
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Ascorbic acid (Vitamin C): A potent reducing agent that can interfere by reducing the oxidized this compound product back to its colorless form or by depleting the hydrogen peroxide substrate. This interference is stoichiometric and can introduce a lag phase in color development.
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Reducing agents: Reagents like DTT and β-mercaptoethanol, often used in protein extraction buffers, can interfere with the redox reactions of the assay.
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High concentrations of salts or detergents: These can affect enzyme conformation and activity.
2. How can I remove interfering substances from my sample?
Several methods can be employed to clean up your sample before performing the assay:
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Protein Precipitation (TCA/Acetone): This is a common method to separate proteins from small molecule interferents. Trichloroacetic acid (TCA) is used to precipitate the protein, which is then washed with acetone to remove the TCA and other contaminants.
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Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. It is effective for removing small molecules like salts, detergents, and phenolic compounds from your protein sample.
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Dialysis: This method can be used to remove small molecules from the sample by diffusion across a semi-permeable membrane.
3. How do I choose the right control experiments?
Proper controls are crucial for interpreting your results accurately. At a minimum, you should include:
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Blank: Contains all reaction components except the enzyme. This accounts for any non-enzymatic oxidation of this compound.
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Negative Control: A sample known not to contain the peroxidase of interest. This helps to identify any background signal from the sample matrix.
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Positive Control: A known amount of purified peroxidase. This confirms that the assay is working correctly.
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Inhibitor Control: If you suspect the presence of inhibitors, you can spike a known sample with a potential inhibitor to see if it reduces the signal.
4. Can I use frozen samples for my assay?
Yes, frozen samples can be used, but it's important to be aware that the stability of reactive oxygen species (ROS) and enzyme activity can be affected by freeze-thaw cycles. For assays measuring hydrogen peroxide, it is recommended to use fresh samples or samples frozen at -80°C for no longer than 1-2 months.
Quantitative Data Summary
The following tables summarize the inhibitory effects of common interfering substances on peroxidase assays.
Table 1: IC₅₀ Values of Phenolic Compounds on Peroxidase Activity
| Phenolic Compound | IC₅₀ (mM) | Type of Inhibition |
| Rosmarinic Acid | 0.004 | Competitive |
| Quercetin | - | Uncompetitive |
| Chlorogenic Acid | - | Noncompetitive |
| Rutin | 1.44 | Competitive |
Data from a study on thyroid peroxidase inhibition.
Table 2: Interference of Ascorbic Acid in Peroxidase-Based Tests
| Analyte Test | Effect of Ascorbic Acid | Mechanism |
| Urate | Decreased chromophore formation | Peroxide depletion |
| Cholesterol | Increased lag phase of color development | Peroxide depletion |
| Triglyceride | Increased lag phase of color development | Peroxide depletion |
| Glucose | Increased lag phase of color development | Peroxide depletion |
Ascorbic acid interferes stoichiometrically with all tests studied. The primary mechanism is the depletion of peroxide.
Experimental Protocols
Protocol 1: Standard this compound Peroxidase Activity Assay
This protocol describes a general method for measuring peroxidase activity using this compound as a substrate.
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Prepare Reagents:
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Phosphate Buffer: 0.1 M, pH 6.0.
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This compound Solution: 20 mM in phosphate buffer.
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Hydrogen Peroxide (H₂O₂) Solution: 10 mM in phosphate buffer.
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Enzyme Extract: Your biological sample, appropriately diluted in phosphate buffer.
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-
Assay Procedure:
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In a cuvette or microplate well, mix:
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1.5 mL Phosphate Buffer
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0.5 mL this compound Solution
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0.5 mL Enzyme Extract
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-
Incubate the mixture at room temperature for 5 minutes.
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Initiate the reaction by adding 0.5 mL of H₂O₂ Solution and mix immediately.
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Measure the change in absorbance at 470 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The brown product formed is tetrathis compound.
-
-
Calculate Activity:
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Determine the rate of change in absorbance per minute (ΔA₄₇₀/min) from the linear portion of the curve.
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Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tetrathis compound per minute. The molar extinction coefficient of tetrathis compound is 26.6 mM⁻¹cm⁻¹.
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Protocol 2: Trichloroacetic Acid (TCA)/Acetone Precipitation for Sample Cleanup
This protocol is used to remove small molecule interferents from your protein sample.
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Precipitation:
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Add an equal volume of 20% (w/v) TCA to your protein sample.
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Incubate on ice for 30 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Carefully decant the supernatant, leaving the protein pellet.
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Washing:
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Add 200-300 µL of cold acetone to the pellet.
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Centrifuge at 14,000 rpm for 5 minutes at 4°C.
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Remove the supernatant.
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Repeat the acetone wash step once more.
-
-
Resuspension:
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Allow the pellet to air dry for 5-10 minutes to evaporate any remaining acetone. Do not over-dry the pellet.
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Resuspend the pellet in an appropriate buffer for your assay.
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Protocol 3: Size Exclusion Chromatography (SEC) for Sample Cleanup
This protocol provides a general workflow for removing small interfering molecules using SEC.
-
Column Preparation:
-
Select a column with a fractionation range appropriate for your protein of interest.
-
Equilibrate the column with your desired assay buffer.
-
-
Sample Application:
-
Load your sample onto the column. The sample volume should be a small percentage of the total column volume (typically 1-5%) for optimal separation.
-
-
Elution:
-
Elute the sample with the assay buffer at a constant flow rate.
-
Collect fractions as they elute from the column. Larger molecules (your protein) will elute first, while smaller interfering molecules will be retained longer and elute later.
-
-
Analysis:
-
Monitor the protein content of the fractions (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing your protein of interest and use this purified sample for your this compound assay.
-
Visualizations
Caption: General experimental workflow for addressing interferences in this compound-based assays.
Caption: Simplified overview of a hydrogen peroxide-mediated signaling pathway.
Caption: Logical troubleshooting flow for common issues in this compound-based assays.
References
Improving the linearity and sensitivity of the guaiacol assay for peroxidase
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the linearity and sensitivity of the guaiacol assay for peroxidase.
Troubleshooting Guide
Encountering issues with your this compound assay? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low color development | 1. Inactive Enzyme: The peroxidase may have lost activity due to improper storage or handling. 2. Incorrect pH: The reaction buffer is outside the optimal pH range for the enzyme. 3. Substrate Degradation: The hydrogen peroxide (H₂O₂) solution may have decomposed. 4. Presence of Inhibitors: Your sample may contain inhibitors of peroxidase activity.[1][2] | 1. Use a fresh enzyme stock or verify the activity of the current stock with a positive control. 2. Ensure the buffer pH is within the optimal range for your specific peroxidase (typically pH 6.0-7.0).[3] 3. Prepare fresh H₂O₂ solution daily. 4. Perform a spike-and-recovery experiment by adding a known amount of peroxidase to your sample to check for inhibition. |
| Non-linear reaction rate (Absorbance plateaus quickly) | 1. Substrate Depletion: The concentration of this compound or H₂O₂ is too low and is being rapidly consumed. 2. Enzyme Concentration Too High: The enzyme concentration is excessive, leading to a very rapid initial reaction that is difficult to measure accurately. 3. Product Inhibition: The reaction product, tetrathis compound, may be inhibiting the enzyme at high concentrations. 4. Instability of Tetrathis compound: The colored product may be unstable and precipitating out of solution.[3] | 1. Increase the initial concentrations of both this compound and H₂O₂. 2. Dilute the enzyme sample and re-run the assay. 3. Use initial rate kinetics for your calculations, focusing on the linear portion of the curve. 4. Ensure thorough mixing and consider the inclusion of a stabilizing agent, although this requires validation. |
| High background absorbance | 1. This compound Auto-oxidation: this compound can slowly auto-oxidize, producing a colored product in the absence of enzyme. 2. Contaminated Reagents: Reagents may be contaminated with oxidizing agents. 3. Non-enzymatic Oxidation: Other components in the sample may be catalyzing the oxidation of this compound.[4] | 1. Prepare fresh this compound solution and protect it from light. Run a blank reaction without the enzyme to measure the rate of auto-oxidation and subtract it from your sample readings. 2. Use high-purity water and fresh reagents. 3. Run a control reaction with a heat-inactivated enzyme to determine the extent of non-enzymatic oxidation. |
| Poor reproducibility | 1. Inaccurate Pipetting: Small variations in the volumes of enzyme or substrates can lead to significant differences in reaction rates. 2. Temperature Fluctuations: The reaction rate is sensitive to temperature changes. 3. Inconsistent Mixing: Failure to mix the reaction components thoroughly and consistently can affect the reaction kinetics. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled spectrophotometer or a water bath to maintain a constant temperature. 3. Standardize your mixing procedure for all samples. |
| Unexpected color formation (e.g., blue instead of brown) | 1. Catechol Contamination in this compound: Some commercial this compound preparations may be contaminated with catechol, which can lead to the formation of a blue-colored product. | 1. Use a high-purity grade of this compound. If contamination is suspected, you can try to purify the this compound by distillation or purchase from a different supplier. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the linearity of my this compound assay?
To improve linearity, ensure that you are measuring the initial reaction rate where the substrate concentrations are not limiting. This can be achieved by:
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Optimizing Substrate Concentrations: Experiment with a range of this compound and H₂O₂ concentrations to find a range where the reaction rate is proportional to the enzyme concentration.
-
Reducing Enzyme Concentration: If the reaction proceeds too quickly, dilute your enzyme sample.
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Using a Continuous Assay: Monitor the absorbance change over a short period and use the initial, linear portion of the data to calculate the reaction rate.
Q2: What can I do to increase the sensitivity of the peroxidase assay?
If the signal from your this compound assay is too low, consider the following options:
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Optimize Reaction Conditions: Ensure the pH and temperature are optimal for your specific peroxidase.
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Increase Incubation Time: For endpoint assays, a longer incubation time may yield a stronger signal, but be mindful of potential non-linearity.
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Use a More Sensitive Substrate: Several alternative substrates offer higher sensitivity than this compound. Tetramethylbenzidine (TMB) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are common choices that produce colored products with higher molar extinction coefficients. Fluorogenic substrates are also available for even greater sensitivity.
Q3: What is the mechanism of the this compound assay for peroxidase?
The this compound assay is based on the peroxidase-catalyzed oxidation of this compound by hydrogen peroxide. The peroxidase enzyme first reacts with H₂O₂ to form an oxidized enzyme intermediate. This intermediate then oxidizes this compound molecules, which subsequently couple to form a colored product, primarily 3,3'-dimethoxy-4,4'-biphenoquinone (tetrathis compound). The increase in absorbance at approximately 470 nm is proportional to the peroxidase activity.
Q4: How should I prepare and store my this compound and H₂O₂ solutions?
-
This compound Solution: this compound is light-sensitive and can oxidize over time. Prepare fresh solutions and store them in an amber bottle or wrapped in foil to protect from light.
-
Hydrogen Peroxide Solution: H₂O₂ is unstable and can decompose. It is recommended to prepare fresh dilutions of H₂O₂ from a concentrated stock solution daily.
Q5: Can other substances in my sample interfere with the this compound assay?
Yes, various substances can interfere with the assay. These include:
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Reducing Agents: Compounds like ascorbic acid can compete with this compound for oxidation, leading to an underestimation of peroxidase activity.
-
Other Oxidizing Agents: The presence of other oxidizing agents in the sample can lead to non-enzymatic oxidation of this compound, resulting in a false positive signal.
-
Compounds that Absorb at 470 nm: If your sample contains compounds that absorb light at the same wavelength as tetrathis compound, it will interfere with the measurement. A sample blank (without this compound and H₂O₂) can help to correct for this.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound Assay Components
| Component | Typical Concentration Range | Notes |
| This compound | 1 - 20 mM | Higher concentrations may be needed to ensure linearity with highly active samples. |
| Hydrogen Peroxide (H₂O₂) | 0.3 - 5 mM | High concentrations of H₂O₂ can lead to substrate inhibition. |
| Phosphate Buffer | 50 - 100 mM | The optimal pH is typically between 6.0 and 7.0. |
| Peroxidase | Variable | The concentration should be adjusted to yield a linear change in absorbance over the desired time course. |
Table 2: Comparison of Common Peroxidase Substrates
| Substrate | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Relative Sensitivity | Notes |
| This compound | ~470 | ~26,600 | 1x | The product, tetrathis compound, can be unstable. |
| ABTS | ~414 | ~36,000 | >1x | Produces a stable, soluble green product. |
| TMB | ~370 or ~652 (blue); ~450 (yellow, after stopping) | ~39,000 (blue); ~59,000 (yellow) | >2x | Generally considered more sensitive than ABTS, especially in ELISA formats. |
| o-Phenylenediamine (OPD) | ~450 | ~35,000 | >1.5x | A sensitive substrate, but it is a suspected mutagen. |
Experimental Protocols
Optimized this compound Assay Protocol
This protocol is a starting point and may require further optimization for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 6.5): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions.
-
This compound Stock Solution (100 mM): Dissolve 1.24 g of this compound in 100 mL of deionized water. Store in a dark bottle.
-
Hydrogen Peroxide Stock Solution (100 mM): Dilute 1.13 mL of 30% (w/w) H₂O₂ to 100 mL with deionized water. Prepare fresh daily.
-
Enzyme Sample: Prepare appropriate dilutions of your peroxidase sample in phosphate buffer.
-
-
Assay Procedure:
-
Set up the following reaction mixture in a 1.5 mL cuvette (for a 1 mL final volume):
-
800 µL of 100 mM Phosphate Buffer (pH 6.5)
-
100 µL of 100 mM this compound Stock Solution (final concentration: 10 mM)
-
50 µL of 100 mM H₂O₂ Stock Solution (final concentration: 5 mM)
-
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C) in a spectrophotometer.
-
Initiate the reaction by adding 50 µL of the enzyme sample.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the increase in absorbance at 470 nm for 3-5 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
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Plot absorbance versus time.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the peroxidase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) / (ε * path length) * 10^6 Where:
-
ε (molar extinction coefficient of tetrathis compound) = 26,600 M⁻¹cm⁻¹
-
path length = 1 cm (for a standard cuvette)
-
1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
-
Visualizations
Caption: Peroxidase-Guaiacol Reaction Mechanism.
Caption: this compound Assay Troubleshooting Workflow.
References
Optimization of reaction conditions for lignin hydrodeoxygenation to guaiacol
Welcome to the technical support center for the optimization of reaction conditions for lignin hydrodeoxygenation (HDO) to guaiacol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in lignin hydrodeoxygenation to this compound?
A1: The most critical parameters influencing the efficiency and selectivity of lignin hydrodeoxygenation (HDO) to this compound are reaction temperature, hydrogen pressure, catalyst selection, and reaction time. Temperature plays a decisive role, significantly affecting the degree of hydrogenation and deoxygenation.[1] Hydrogen pressure influences the hydrogenation of the aromatic ring, with higher pressures generally favoring the formation of cyclohexanes.[2]
Q2: Which catalyst systems are most effective for selectively producing this compound?
A2: Several catalyst systems have shown promise for the selective production of this compound. Lewis acids like La(OTf)₃ have been shown to efficiently catalyze the transformation of lignin into this compound as the only liquid product.[3][4][5] Additionally, certain metal-supported catalysts, when optimized, can favor this compound formation. For instance, modifying Ni-based catalysts can control the reaction pathway to favor demethylation and demethoxylation over complete hydrodeoxygenation.
Q3: What are the common side reactions or byproducts to expect?
A3: Common byproducts in lignin HDO include phenols, catechols, cresols, and fully deoxygenated products like benzene, toluene, and cyclohexane. At higher temperatures, ring hydrogenation becomes more prominent, leading to the formation of cyclohexanols and cyclohexane. Catalyst choice heavily influences the product distribution. For example, acidic supports can promote dealkylation, yielding various alkylated phenols.
Q4: How can I minimize catalyst deactivation?
A4: Catalyst deactivation is often caused by coking at high temperatures. To minimize this, consider operating at lower temperatures where possible. The choice of catalyst support is also crucial; for instance, reducible supports like titania can enhance demethoxylation activity and potentially improve catalyst stability. Additionally, understanding the reaction mechanism on your specific catalyst can help in optimizing conditions to avoid pathways that lead to coke formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | - Non-selective catalyst. - Suboptimal reaction temperature or pressure. - Inefficient cleavage of ether linkages in lignin. | - Screen different catalysts; consider Lewis acids like La(OTf)₃ for high selectivity. - Optimize temperature and pressure. Lower temperatures may favor this compound over fully deoxygenated products. - Ensure the chosen catalyst is effective for ether bond hydrolysis. |
| High Yield of Cyclohexane and other Saturated Products | - High reaction temperature and/or hydrogen pressure. - Highly active hydrogenation catalyst. | - Reduce the reaction temperature and/or hydrogen pressure. - Select a catalyst with lower hydrogenation activity or modify the existing catalyst to suppress ring hydrogenation. |
| Catalyst Deactivation | - Coking due to high reaction temperatures. - Poisoning of active sites. | - Operate at the lowest effective temperature. - Regenerate the catalyst through calcination or other appropriate methods. - Investigate catalyst supports that are more resistant to coking. |
| Formation of a Wide Range of Byproducts | - Lack of catalyst selectivity. - Complex reaction network with multiple competing pathways. | - Utilize a more selective catalyst system. - Fine-tune reaction conditions (temperature, pressure, time) to favor the desired reaction pathway to this compound. |
| Incomplete Lignin Conversion | - Insufficient catalyst activity. - Short reaction time. - Mass transfer limitations. | - Increase catalyst loading or use a more active catalyst. - Extend the reaction time. - Ensure efficient stirring and proper mixing of reactants with the catalyst. |
Data Presentation
Table 1: Effect of Reaction Temperature on this compound HDO over Ni/Al₂O₃ Catalysts
| Temperature (°C) | Main Products | Observations |
| 225 | Cyclohexanols | Lower temperature favors partial hydrogenation of the ring. |
| 250 - 300 | Cyclohexane, Methyl-cyclohexane | Increased temperature leads to complete hydrodeoxygenation. |
| > 300 | Benzenes | Dehydrogenation of cyclohexanes is accelerated at higher temperatures. |
Table 2: Optimized Reaction Conditions for this compound HDO over Rh/ZrO₂ Catalyst
| Parameter | Optimal Value | Outcome |
| Temperature | 300 °C | Complete deoxygenation. |
| H₂ Pressure | 7 MPa | Favors complete deoxygenation. |
| Reactant Concentration | 5 wt% this compound | High conversion. |
| Reaction Time | 3 h | 87.7 mol% yield of cyclohexane. |
Experimental Protocols
Protocol 1: Hydrodeoxygenation of this compound using a Rh/ZrO₂ Catalyst in a Batch Reactor
-
Catalyst Preparation: Synthesize the zirconia-supported Rh catalyst.
-
Reactor Setup:
-
Place a defined amount of the Rh/ZrO₂ catalyst into a high-pressure batch reactor.
-
Add a 5 wt% solution of this compound in a suitable solvent.
-
-
Reaction Execution:
-
Seal the reactor and purge with H₂ several times to remove air.
-
Pressurize the reactor to 7 MPa with H₂.
-
Heat the reactor to 300 °C while stirring.
-
Maintain these conditions for 3 hours.
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully depressurize.
-
Collect the liquid product and analyze its composition using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the yield of products.
-
Protocol 2: Selective Transformation of Lignin to this compound using La(OTf)₃ Catalyst
-
Materials:
-
Lignin (e.g., 50 mg)
-
La(OTf)₃ catalyst (e.g., 20 mg)
-
Methanol (4 mL)
-
Water (0.01 mL)
-
-
Reaction Setup:
-
Combine the lignin, La(OTf)₃ catalyst, methanol, and water in a reaction vessel.
-
-
Reaction Conditions:
-
Seal the vessel and purge with Argon (0.1 MPa).
-
Stir the reaction mixture at 500 rpm for 24 hours at the desired temperature.
-
-
Product Analysis:
-
After the reaction, filter the solid residue.
-
Analyze the liquid phase using techniques such as GC-MS to quantify the yield of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for lignin hydrodeoxygenation.
Caption: Simplified reaction pathways in lignin HDO.
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. A review on recent trends in selective hydrodeoxygenation of lignin derived molecules - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00232B [pubs.rsc.org]
- 3. Selective catalytic transformation of lignin with this compound as the only liquid product - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05892C [pubs.rsc.org]
- 4. Selective catalytic transformation of lignin with this compound as the only liquid product - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 10.1039/C9SC05892C | Selective catalytic transformation of lignin with this compound as the only liquid product† | chem960.com [chem960.com]
Guaiacol Solution Stability: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing guaiacol solutions for long-term storage in the laboratory. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this compound solutions.
Troubleshooting Guide
Discoloration and degradation of this compound solutions are common issues in the laboratory. This guide will help you identify the root cause of the problem and provide actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow, amber, or brown | Oxidation due to exposure to air (oxygen).[1] | Prepare solutions in solvents purged with an inert gas (e.g., argon or nitrogen).[2] Store the solution under an inert gas atmosphere. |
| Photodegradation from exposure to light.[3][4] | Store solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil.[4] | |
| Precipitate forms in aqueous solution | Low solubility of this compound in water, especially at lower temperatures. This compound is only slightly soluble in water. | Prepare a concentrated stock solution in a soluble organic solvent like ethanol, DMSO, or dimethylformamide. For aqueous working solutions, prepare them fresh from the stock solution. It is not recommended to store aqueous solutions for more than one day. |
| Inconsistent experimental results | Degradation of this compound solution over time, leading to a lower effective concentration. | Prepare fresh solutions for critical experiments. If using a stored solution, consider re-validating its concentration. Implement a consistent storage protocol to minimize variability. |
| Unexpected reaction products | Presence of impurities or degradation products in the this compound solution. | Use high-purity this compound for preparing solutions. Store solutions under conditions that minimize degradation to prevent the formation of interfering byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound solution degradation?
A1: The primary cause of this compound solution degradation is oxidation, which is accelerated by exposure to air (oxygen) and light. This oxidation process leads to the formation of colored byproducts, such as tetrathis compound, which causes the solution to turn yellow or brown.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For long-term storage, it is recommended to prepare stock solutions of this compound in organic solvents in which it is highly soluble, such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). The solubility in these solvents is approximately 30 mg/mL. Aqueous solutions are not recommended for storage longer than one day due to this compound's limited stability in water.
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: To maximize stability, this compound solutions should be stored in tightly sealed amber glass vials to protect them from light and air. For optimal long-term stability, especially for concentrated stock solutions, it is best to purge the solvent with an inert gas (argon or nitrogen) before dissolving the this compound and to store the final solution under an inert atmosphere. Solutions should be stored in a cool, dark place.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, antioxidants can help stabilize this compound solutions by inhibiting oxidation. This compound itself has antioxidant properties, but the addition of other antioxidants can further prolong its shelf life. While specific quantitative data on the most effective antioxidants for this compound solutions is limited in readily available literature, ascorbic acid has been shown to inhibit its degradation in certain contexts.
Q5: My aqueous this compound solution has turned brown even without any enzyme. Why?
A5: this compound has a high affinity for oxygen and can auto-oxidize in the presence of air and light, leading to the formation of brownish-colored tetrathis compound. This can occur in buffer solutions, especially if they have been stored for some time or exposed to light. It is also possible that the buffer itself contains trace contaminants that can catalyze the oxidation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution in Ethanol
This protocol describes the preparation of a this compound stock solution in ethanol with measures to enhance its long-term stability.
Materials:
-
This compound (high purity)
-
Anhydrous ethanol (purged with inert gas)
-
Amber glass vial with a PTFE-lined screw cap
-
Inert gas (argon or nitrogen) cylinder with a regulator and tubing
-
Pipettes and tips
Procedure:
-
Solvent Purging: Before preparing the solution, purge the anhydrous ethanol with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. This can be done by bubbling the gas through the solvent using a long needle or a gas dispersion tube.
-
Preparation: In a fume hood, accurately weigh the desired amount of this compound. Add the purged anhydrous ethanol to the this compound to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Gently swirl the vial until the this compound is completely dissolved.
-
Inert Gas Overlay: Before sealing the vial, flush the headspace with the inert gas for about 30-60 seconds to displace any air.
-
Storage: Tightly seal the vial and store it in a cool, dark place (e.g., at 4°C). For extended storage, consider storing at -20°C.
Protocol 2: General Procedure for Inert Gas Purging of Solvents
This protocol provides a general method for removing dissolved oxygen from solvents to be used for preparing oxygen-sensitive solutions like this compound.
Materials:
-
Solvent to be purged
-
Inert gas (argon or nitrogen) cylinder with a regulator
-
Gas dispersion tube or a long stainless-steel needle
-
Solvent container (e.g., a flask or bottle) with a septum-capped side arm or a two-neck flask.
Procedure:
-
Setup: Place the solvent in a suitable container. Insert the gas dispersion tube or long needle into the solvent, ensuring the tip is near the bottom of the container. If using a sealed container, provide a vent for the displaced gas, for example, through a needle in a septum.
-
Purging: Start a gentle flow of the inert gas. A slow, steady stream of bubbles should be visible. Avoid a vigorous flow that could cause the solvent to splash.
-
Duration: Continue purging for at least 15-30 minutes for moderate volumes (e.g., 100-500 mL). The time required will depend on the volume of the solvent and the efficiency of the gas dispersion.
-
Use: Use the purged solvent immediately to prepare your solution to minimize re-exposure to atmospheric oxygen.
Visualizations
Degradation Pathway of this compound
The primary degradation pathway for this compound in the presence of oxygen and light is oxidation, leading to the formation of various colored products.
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow for Preparing a Stabilized this compound Solution
This workflow outlines the key steps for preparing a stable this compound solution for laboratory use.
References
Methods for removing unreacted guaiacol from polymerization reactions
Technical Support Center: Polymer Purification
Topic: Methods for Removing Unreacted Guaiacol from Polymerization Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted this compound from polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a polymer sample?
A1: The most common and effective methods are precipitation, liquid-liquid extraction, and dialysis. The choice depends on the polymer's molecular weight, solubility, and the desired final purity.[][2] Precipitation is widely used due to its simplicity and scalability, making it effective for separating soluble monomers like this compound from an insoluble polymer.[2][3]
Q2: How do I choose the right solvent and non-solvent for precipitation?
A2: A successful precipitation requires a solvent/non-solvent pair where:
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The solvent completely dissolves the polymer and the unreacted this compound.
-
The non-solvent (or precipitant) is miscible with the solvent but does not dissolve the polymer.[3]
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Unreacted this compound should remain soluble in the solvent/non-solvent mixture.
For example, if your polymer is soluble in a minimal amount of Dichloromethane (DCM) or Chloroform, you might try precipitating it in an excess of a non-polar solvent like hexanes or methanol.
Q3: How can I confirm that the this compound has been successfully removed?
A3: Several analytical techniques can verify the purity of your polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most definitive methods to detect the presence of residual this compound by checking for its characteristic aromatic and methoxy proton signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual this compound. A reversed-phase column is typically effective for separating this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile impurities like this compound.
Q4: Can column chromatography be used to remove this compound?
A4: While possible, silica gel column chromatography is often not the preferred method for polymer purification from small molecules. Polymers can streak or adhere irreversibly to the silica gel, and small molecule impurities can get trapped within the coiled polymer chains, leading to inefficient separation. Size Exclusion Chromatography (SEC) is a more suitable chromatographic technique that separates based on size and can be effective.
Troubleshooting Guides
Issue 1: The polymer precipitates as a sticky oil or colloid instead of a solid powder.
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Possible Cause: The non-solvent is too "strong," causing the polymer to crash out of solution too quickly, trapping solvent and impurities. The polymer solution might also be too concentrated.
-
Troubleshooting Steps:
-
Slow Down Precipitation: Add the polymer solution dropwise into the non-solvent while stirring vigorously. This allows for the formation of more uniform particles.
-
Use a Weaker Non-Solvent: Try a non-solvent that is slightly less effective at precipitating the polymer. For instance, if hexanes yield an oil, a mixture of hexanes and ethyl acetate might work better.
-
Dilute the Polymer Solution: Using a more dilute polymer solution can prevent the formation of a concentrated, sticky mass upon precipitation.
-
Lower the Temperature: Perform the precipitation at a lower temperature (e.g., in an ice bath), as this can sometimes promote the formation of a solid.
-
Centrifugation: If a fine, cloudy suspension forms that is difficult to filter, centrifugation can be used to pellet the polymer, after which the supernatant containing the this compound can be decanted.
-
Issue 2: Analytical results (NMR, HPLC) show residual this compound after multiple purification cycles.
-
Possible Cause: Impurities are trapped within the precipitated polymer matrix. The washing steps may be insufficient.
-
Troubleshooting Steps:
-
Increase Repetitions: Repeat the dissolution and precipitation cycle 2-3 times for higher purity.
-
Improve Washing: After filtration, wash the collected polymer thoroughly with fresh non-solvent to remove any adhering mother liquor containing this compound.
-
Re-dissolve and Soak: For stubborn impurities, re-dissolve the polymer in a good solvent and let it stir for an extended period (e.g., 24-48 hours) before re-precipitating. This allows trapped this compound molecules to diffuse out.
-
Consider an Alternative Method: If precipitation is ineffective, consider liquid-liquid extraction or dialysis, especially for high molecular weight polymers.
-
Data Presentation
Table 1: Comparison of this compound Removal Methods
| Method | Principle | Typical Solvents/Reagents | Pros | Cons |
| Precipitation | Differential solubility; polymer is precipitated from solution while this compound remains dissolved. | Solvent: Dichloromethane, Chloroform, DMF. Non-solvent: Methanol, Hexanes, Water, Diethyl Ether. | Simple, scalable, cost-effective, good for large quantities. | Can trap impurities, may result in oily product, requires careful solvent selection. |
| Liquid-Liquid Extraction | Partitioning of this compound between two immiscible liquid phases based on its higher affinity for the extracting solvent. | Aqueous Phase: Water. Organic Phase: Ethyl Acetate, Ionic Liquids (e.g., P₆₆₆,₁₄[N(CN)₂]). | High selectivity possible, can be very efficient. | Requires immiscible solvent systems, can use large solvent volumes, may require multiple extractions. |
| Dialysis | Size-based separation using a semi-permeable membrane; small molecules like this compound diffuse out, while the larger polymer is retained. | Solvent: Aqueous buffers, organic solvents compatible with the dialysis membrane. | Gentle method, preserves polymer structure, effective for removing salts and other small molecules. | Slow, best suited for high MW polymers, requires large volumes of dialysate. |
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude polymer mixture containing unreacted this compound in the minimum amount of a suitable solvent (e.g., Dichloromethane). Ensure the solution is homogeneous.
-
Precipitation: In a separate flask, place a large excess (10-20 times the volume of the polymer solution) of a cold, stirred non-solvent (e.g., methanol).
-
Addition: Add the polymer solution dropwise to the vigorously stirring non-solvent. A precipitate should form.
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Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer cake on the filter with several portions of fresh, cold non-solvent to remove residual dissolved this compound.
-
Drying: Dry the purified polymer under vacuum to remove all residual solvents.
-
Analysis: Confirm the removal of this compound using NMR or HPLC. Repeat the process if necessary.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is suitable if the polymer is soluble in an aqueous phase and this compound can be extracted into an organic solvent.
-
Dissolution: Dissolve the crude polymer in an appropriate aqueous buffer or solvent.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of an immiscible organic solvent with a high affinity for this compound (e.g., ethyl acetate).
-
Mixing: Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate completely.
-
Separation: Drain the organic layer (bottom or top, depending on density) containing the extracted this compound.
-
Repetition: Repeat the extraction with fresh portions of the organic solvent 2-3 more times to ensure complete removal.
-
Polymer Recovery: Recover the purified polymer from the aqueous phase, typically by lyophilization or precipitation.
-
Analysis: Confirm the purity of the recovered polymer.
Visualizations
Caption: A flowchart illustrating the decision-making process for purifying a polymer.
Caption: A decision tree for troubleshooting common issues during polymer precipitation.
References
Technical Support Center: Optimizing the Curing Process for Guaiacol-Based Bio-Polymers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the curing process for guaiacol-based bio-polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of this compound-based bio-polymers.
Issue 1: Incomplete Curing or Tacky Surface
Symptoms: The polymer surface remains sticky or soft after the recommended curing time.
Possible Causes & Solutions:
-
Insufficient Curing Time or Temperature: The curing reaction is highly dependent on both time and temperature. Low temperatures can significantly slow down the polymerization process, leading to incomplete curing.[1]
-
Solution: Increase the curing temperature or extend the curing time. Refer to the polymer supplier's datasheet for recommended curing schedules. For novel formulations, a systematic study using Differential Scanning Calorimetry (DSC) can help determine the optimal curing profile.
-
-
Incorrect Mix Ratio: An improper ratio of resin to curing agent can result in an excess of one component, which will not be incorporated into the polymer network, leading to a tacky surface.
-
Solution: Ensure accurate measurement of all components according to the formulation. Use calibrated scales and thoroughly mix the components to achieve a homogeneous mixture.
-
-
Inhibition by Oxygen: Oxygen in the air can inhibit the polymerization of some resins, particularly at the surface.
-
Solution: Cure the polymer in an inert atmosphere, such as nitrogen. Alternatively, for some systems, post-curing at a higher temperature can help to fully cure the surface.
-
-
Moisture Contamination: Moisture can interfere with the curing chemistry of certain polymer systems.
-
Solution: Ensure all starting materials and equipment are dry. Work in a low-humidity environment when possible.
-
Issue 2: Poor Thermal or Mechanical Properties
Symptoms: The cured polymer exhibits a lower glass transition temperature (Tg), reduced stiffness (storage modulus), or lower strength than expected.
Possible Causes & Solutions:
-
Incomplete Crosslinking: This is a primary cause of suboptimal properties and can be due to the same factors as incomplete curing.
-
Solution: Optimize the curing cycle (time and temperature) to ensure the polymerization reaction goes to completion. A post-curing step at a temperature above the initial Tg can often improve crosslink density and, consequently, the thermal and mechanical properties.
-
-
Non-Optimal Formulation: The choice of monomers, curing agents, and catalysts significantly impacts the final properties of the polymer network.
-
Solution: Re-evaluate the formulation. For instance, incorporating rigid aromatic structures can increase the Tg and modulus. The addition of certain catalysts can also influence the network structure.
-
-
Presence of Voids: Voids or bubbles in the cured polymer act as stress concentrators, leading to reduced mechanical strength.
-
Solution: Degas the resin mixture under vacuum before curing to remove trapped air. Ensure a slow and controlled pouring or application process to avoid introducing new bubbles.
-
Frequently Asked Questions (FAQs)
Q1: My Differential Scanning Calorimetry (DSC) thermogram for the curing of a this compound-based benzoxazine shows multiple exothermic peaks. What does this indicate?
A1: A complex exothermal signal with several overlapping peaks in a DSC scan of this compound-based benzoxazine curing is not uncommon.[2] This complexity can arise from a multi-stage curing mechanism. The different peaks may correspond to:
-
Initial ring-opening of the oxazine.
-
Autocatalytic effects where hydroxyl groups generated from the initial ring-opening promote further reaction.[2]
-
Structural rearrangements within the polymer network at higher temperatures.
To analyze this, peak deconvolution techniques can be applied to separate and quantify the different thermal events.
Q2: How can I accelerate the curing process of my this compound-based bio-polymer?
A2: There are several approaches to decrease the curing time:
-
Increase Curing Temperature: For every 10°C (18°F) increase in temperature, the curing reaction rate can approximately double.[1] However, be cautious of exceeding the degradation temperature of the polymer or causing thermal stresses.
-
Use a Catalyst: The addition of a suitable catalyst can significantly lower the activation energy of the polymerization reaction, leading to faster curing at lower temperatures. The type and concentration of the catalyst will depend on the specific polymer system.[3]
-
Incorporate Catalytic Nanofillers: Some nanofillers, such as those with amine functionalities, have been shown to have a catalytic effect on the polymerization process, reducing the peak exothermic temperature.
Q3: What is the typical glass transition temperature (Tg) I can expect for a cured this compound-based polymer?
A3: The Tg of a cured this compound-based polymer can vary widely depending on the specific chemical structure of the monomers and the crosslink density of the final network. For some this compound-based benzoxazine systems, Tg values around 123°C have been reported. By modifying the polymer backbone, for example, by creating polyester from bisthis compound, Tgs up to 160°C can be achieved.
Data Presentation
Table 1: Effect of Curing Temperature on Glass Transition Temperature (Tg) for a Bio-Based Epoxy System
| Post-Curing Temperature (°C) | Post-Curing Time (hours) | Resulting Tg (°C) |
| 23 (no post-cure) | 100 | ~55-60 |
| 80 | 2 | Increased from no post-cure |
| 100 | 2 | Higher than 80°C post-cure |
| 120 | 2 | ~105 |
Data synthesized from a study on a commercial bio-based 2-component epoxy system.
Table 2: Influence of Catalyst on Curing Parameters of a this compound-Based Benzoxazine Resin
| Catalyst | Peak Exothermic Temperature (°C) | Onset of Curing (°C) |
| None | ~250 | ~220 |
| Amine-functionalized Nanofiller | Lowered | Lowered |
Qualitative data based on the catalytic effect of GT nanoflakes.
Experimental Protocols
Protocol 1: Monitoring Curing Kinetics using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound-based polymer formulation into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected onset of curing (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 300°C).
-
Hold at the final temperature for a few minutes to ensure the reaction is complete.
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp at the same rate to determine the glass transition temperature (Tg) of the cured polymer.
-
-
Data Analysis: Integrate the area under the exothermic peak in the first heating scan to determine the total heat of curing. The onset temperature, peak temperature, and end temperature of the exotherm provide information about the curing window. The Tg is determined from the inflection point in the heat flow curve of the second heating scan.
Protocol 2: Characterization of Mechanical Properties using Dynamic Mechanical Analysis (DMA)
-
Sample Preparation: Prepare rectangular specimens of the cured this compound-based polymer with precise dimensions (e.g., as specified by the DMA instrument manufacturer). Ensure the samples are fully cured and free of defects.
-
Instrument Setup: Mount the specimen in the appropriate fixture (e.g., three-point bending or tensile).
-
Thermal Program:
-
Equilibrate the sample at a temperature below its Tg (e.g., 30°C).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature at a controlled rate (e.g., 3°C/min) through the glass transition region and into the rubbery plateau.
-
-
Data Analysis: The DMA software will plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve. The storage modulus in the glassy region provides information about the stiffness of the material.
Mandatory Visualization
Caption: Troubleshooting workflow for common curing issues.
Caption: Influence of temperature on curing kinetics.
References
Managing the effects of inhibitors on guaiacol peroxidase activity
Welcome to the technical support center for managing the effects of inhibitors on guaiacol peroxidase activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this compound peroxidase inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound peroxidase assay?
A1: The this compound peroxidase assay is a spectrophotometric method used to measure the activity of peroxidase enzymes. The enzyme catalyzes the oxidation of this compound in the presence of hydrogen peroxide (H₂O₂). This reaction produces tetrathis compound, a colored product that can be quantified by measuring the increase in absorbance at 470 nm.[1][2][3] The rate of color formation is directly proportional to the peroxidase activity.
Q2: What are common inhibitors of this compound peroxidase?
A2: Common inhibitors of this compound peroxidase include sodium azide, potassium cyanide, and sodium ascorbate.[4][5] These compounds can interfere with the enzyme's catalytic activity through different mechanisms. Other substances, such as L-cysteine and certain arylhydrazides, have also been shown to inhibit peroxidase activity.
Q3: How do different types of inhibitors affect enzyme kinetics?
A3: Inhibitors can affect enzyme kinetics in several ways:
-
Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).
-
Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation. This reduces the Vmax but does not affect the Km.
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex. This reduces both the Vmax and the Km.
Q4: What is the significance of the IC50 value?
A4: The half maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. It is an important parameter in drug discovery and development for comparing the effectiveness of different inhibitory compounds.
Troubleshooting Guide
Q1: My absorbance readings are unstable or decrease over time. What could be the cause?
A1: Unstable or decreasing absorbance readings can be due to the instability of the colored product, tetrathis compound. It has been reported that the formed product can be unstable and may be adsorbed onto the surface of the cuvette. To mitigate this, ensure that readings are taken promptly after initiating the reaction and that the cuvette is clean. It may also be beneficial to use a kinetic read mode on your spectrophotometer to capture the initial rate before the product degrades.
Q2: I am not observing any inhibition even at high concentrations of my test compound. What should I check?
A2:
-
Inhibitor Stability and Solubility: Ensure your inhibitor is stable and fully dissolved in the assay buffer. Some compounds may precipitate or degrade under the experimental conditions.
-
Mechanism of Action: The inhibitor may not be effective against this specific type of peroxidase or may require different conditions (e.g., pre-incubation) to exert its effect.
-
Assay Conditions: Verify the pH and temperature of your assay. Enzyme activity and inhibitor binding can be highly sensitive to these parameters. The optimal pH for this compound peroxidase activity can vary depending on the source of the enzyme, with reported optima ranging from 4.5 to 7.5. Similarly, the optimal temperature is typically between 30°C and 40°C, with activity decreasing at higher temperatures.
-
Purity of the Enzyme: Impurities in the enzyme preparation could interfere with the inhibitor's action.
Q3: The color development in my assay is too fast/slow. How can I adjust the reaction rate?
A3:
-
Enzyme Concentration: The rate of the reaction is directly proportional to the enzyme concentration. If the reaction is too fast, dilute your enzyme sample. If it's too slow, you may need to use a more concentrated enzyme solution.
-
Substrate Concentration: Adjusting the concentrations of this compound and H₂O₂ can also modulate the reaction rate. Ensure that the substrate concentrations are not limiting, unless you are specifically studying Michaelis-Menten kinetics.
-
Temperature: Increasing the temperature will generally increase the reaction rate, up to the enzyme's optimum temperature. Conversely, lowering the temperature will slow it down.
Q4: My results are not reproducible. What are the common sources of variability?
A4:
-
Pipetting Errors: Inaccurate pipetting of the enzyme, substrates, or inhibitor can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Timing: The timing of reagent addition, especially the initiation of the reaction by adding the enzyme or H₂O₂, must be consistent across all samples.
-
Temperature Fluctuations: Maintaining a constant temperature is crucial for consistent enzyme activity. Use a water bath or a temperature-controlled plate reader.
-
Reagent Preparation: Prepare fresh reagents, especially the H₂O₂ solution, as it can degrade over time.
Data Presentation
Table 1: Effects of Common Inhibitors on this compound Peroxidase Activity
| Inhibitor | Type of Inhibition | Effect on K_m | Effect on V_max | IC_50 Range (µM) |
| Sodium Azide | Competitive | Increases | No change | 30 - 200 |
| Potassium Cyanide | Uncompetitive | Decreases | Decreases | 50 - 400 |
| Sodium Ascorbate | Non-competitive | No change | Decreases | 5 - 30 |
| L-cysteine | Non-competitive | - | Decreases | ~133 |
Note: The type of inhibition and IC50 values can vary depending on the enzyme source and experimental conditions.
Experimental Protocols
Protocol 1: Standard this compound Peroxidase Activity Assay
This protocol is for determining the baseline activity of this compound peroxidase.
-
Prepare Reagents:
-
0.1 M Phosphate Buffer (pH 7.0)
-
20 mM this compound Solution
-
10 mM Hydrogen Peroxide (H₂O₂) Solution
-
Enzyme Extract
-
-
Assay Mixture Preparation:
-
In a spectrophotometer cuvette, add:
-
2.5 mL of 0.1 M Phosphate Buffer (pH 7.0)
-
0.2 mL of 20 mM this compound Solution
-
0.2 mL of Enzyme Extract
-
-
-
Initiate the Reaction:
-
Add 0.1 mL of 10 mM H₂O₂ solution to the cuvette and mix immediately by inverting the cuvette.
-
-
Measure Absorbance:
-
Place the cuvette in a spectrophotometer set to 470 nm.
-
Record the absorbance every 15 seconds for 3-5 minutes.
-
-
Calculate Activity:
-
Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time graph.
-
Enzyme activity can be calculated using the molar extinction coefficient of tetrathis compound (26.6 mM⁻¹cm⁻¹).
-
Protocol 2: Determining the IC50 of an Inhibitor
This protocol outlines the steps to determine the concentration of an inhibitor that causes 50% inhibition of this compound peroxidase activity.
-
Prepare Reagents:
-
Follow the reagent preparation steps from Protocol 1.
-
Prepare a stock solution of the inhibitor at a known concentration.
-
Prepare a series of dilutions of the inhibitor stock solution.
-
-
Assay Setup:
-
Set up a series of tubes, each containing:
-
2.4 mL of 0.1 M Phosphate Buffer (pH 7.0)
-
0.2 mL of 20 mM this compound Solution
-
0.2 mL of Enzyme Extract
-
0.1 mL of the respective inhibitor dilution (or buffer for the control).
-
-
-
Pre-incubation (Optional but Recommended):
-
Incubate the tubes at the desired temperature for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure:
-
Initiate the reaction by adding 0.1 mL of 10 mM H₂O₂ to each tube.
-
Immediately measure the absorbance at 470 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve. This is the concentration at which 50% inhibition is observed.
-
Visualizations
Caption: Workflow for determining the IC50 of a this compound peroxidase inhibitor.
Caption: Troubleshooting logic for common issues in this compound peroxidase assays.
References
- 1. Assay of this compound Peroxidase Activity [bio-protocol.org]
- 2. This compound Peroxidase [bio-protocol.org]
- 3. ableweb.org [ableweb.org]
- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 5. Kinetics properties of this compound peroxidase activity in Crocus sativus L. corm during rooting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Guaiacol: A Specific and Reliable Marker for Dark Malts in Brewing
A comprehensive analysis of guaiacol's performance against other volatile compounds, supported by experimental data and detailed methodologies, confirms its status as a key indicator of dark malt utilization in the brewing process.
For researchers and quality control specialists in the brewing industry, the ability to accurately identify and quantify the components that define the flavor and aroma profile of beer is paramount. Dark malts, essential for styles like stouts and porters, contribute a complex array of volatile compounds. Among these, this compound has emerged as a strong candidate for a specific marker indicating the presence and quantity of these specialty malts. This guide provides a detailed comparison of this compound with other potential markers, outlines experimental protocols for its validation, and illustrates the biochemical pathways of its formation.
Comparative Analysis of Volatile Markers in Dark Malts
This compound consistently demonstrates a strong correlation with the use of highly kilned or roasted malts. A comparative analysis with other volatile compounds highlights its specificity and reliability as a marker.
| Marker Compound | Chemical Class | Typical Concentration in Dark Malts (µg/kg) | Sensory Descriptor(s) | Specificity to Dark Malts | Reference |
| This compound | Phenol | >180 (in wort from 100% specialty malt) | Smoky, spicy, medicinal | High | [1][2][3] |
| 4-Methylphenol | Phenol | >7 (in wort from 100% specialty malt) | Phenolic, clove-like | High | [1][2] |
| Pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) | Heterocycle | Varies | Nutty, roasted, cocoa | Moderate to High | |
| Furfural | Furan | Varies | Bready, caramel, almond | Moderate | |
| Thiophenes | Sulfur Compound | Varies | Meaty, roasted | Moderate | |
| 4-Vinylthis compound (4-VG) | Phenol | Varies | Clove-like, phenolic | Low (also produced by yeast) |
Key Findings:
-
High Specificity: this compound and 4-methylphenol show significantly higher concentrations in chocolate and black malts compared to paler malts.
-
Alternative Markers: While compounds like pyrazines and furfural are also present in dark malts and contribute to their characteristic aroma, their presence is not as exclusively linked to the darkest malt varieties as this compound.
-
Yeast Influence: 4-Vinylthis compound, another phenolic compound, is a less reliable marker for malt type as it can be produced by certain yeast strains during fermentation from its precursor, ferulic acid.
Experimental Validation of this compound as a Marker
To validate this compound as a specific marker, a robust experimental workflow is necessary. This involves sample preparation, analyte extraction, and quantification using precise analytical instrumentation.
Experimental Workflow
References
A Comparative Guide to the Thermochemical Reactivity of Guaiacol and Syringol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of guaiacol and syringol, two key lignin model compounds, during thermochemical conversion. Understanding the distinct behaviors of these molecules is crucial for optimizing biomass conversion processes and developing targeted strategies for the production of valuable chemicals and biofuels. This document summarizes key experimental findings, presents quantitative data in a clear format, and outlines the methodologies employed in the cited research.
Overview of Reactivity in Pyrolysis
Pyrolysis is a fundamental thermochemical process that involves the thermal decomposition of organic material in the absence of oxygen. Studies comparing this compound and syringol reveal significant differences in their reactivity, primarily attributed to the presence of a second methoxy group in the syringol structure.
Generally, syringol is more reactive than this compound in pyrolysis, leading to a higher propensity for char and gas formation, especially at lower to moderate temperatures.[1][2] The additional methoxy group in syringol provides a second site for the formation of o-quinonemethide, a key intermediate in charring reactions.[1] Consequently, the S-units in lignin, represented by syringol, are considered more reactive during pyrolysis than the G-units, represented by this compound.[1]
Quantitative Comparison of Pyrolysis Products
The product distribution from the pyrolysis of this compound and syringol varies significantly with temperature and residence time. The following tables summarize quantitative data from key experimental studies.
Table 1: Product Yields from Pyrolysis of this compound and Syringol Mixture (1:1 w/w) at 600°C [1]
| Pyrolysis Time (s) | This compound Recovery (%) | Syringol Recovery (%) | Tar Yield (wt%) | Gas Yield (wt%) | Coke/Char Yield (wt%) |
| 40 | 65.8 | 58.1 | 24.1 | 1.8 | 1.1 |
| 80 | 48.5 | 39.2 | 26.3 | 4.2 | 2.8 |
| 120 | 36.8 | 28.1 | 25.9 | 6.5 | 4.7 |
| 240 | 20.1 | 13.7 | 23.5 | 11.2 | 8.5 |
| 600 | 5.2 | 2.9 | 18.7 | 18.9 | 14.3 |
Note: Tar yield is the methanol-soluble fraction minus recovered this compound and syringol. Gas yield is the sum of H₂, CO, CH₄, and CO₂.
Table 2: Conversion Temperatures and Major Products in Pyrolysis
| Compound | Rapid Conversion Starting Temp. | >95 wt% Conversion Temp. | Major Products |
| This compound | > 550°C | > 750°C | Phenol, Catechol, Cresols, CO, C₂/C₄/C₅ Light Hydrocarbons |
| Syringol | > 550°C | > 750°C | Pyrogallol derivatives, Phenols, CO, CO₂, C₁/C₂ Light Hydrocarbons |
Experimental Protocols
Pyrolysis in an Ampoule Reactor
This method is used to study the pyrolysis of this compound and syringol mixtures under controlled conditions.
Experimental Workflow:
Caption: Workflow for ampoule reactor pyrolysis.
Methodology:
-
A specific amount of this compound, syringol, or a mixture is placed into a glass ampoule.
-
The ampoule is purged with an inert gas (e.g., Nitrogen) and sealed.
-
The sealed ampoule is heated in an electric furnace to the desired temperature (e.g., 600°C) for a set duration (e.g., 40 to 600 seconds).
-
After the reaction time, the ampoule is rapidly cooled to stop the reaction.
-
The products are separated into gas, liquid (tar), and solid (coke/char) fractions for analysis. The liquid fraction is typically extracted with a solvent like methanol.
-
Gas analysis is performed using Gas Chromatography with a Thermal Conductivity Detector (GC-TCD).
-
The liquid fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify the products.
-
The solid residue (coke/char) is determined gravimetrically.
Online Gas Chromatography Analysis of Pyrolysis
This method allows for the real-time analysis of volatile products from pyrolysis over a range of temperatures.
Methodology:
-
Phenolic compounds (this compound or syringol) are pyrolyzed in a reactor.
-
The pyrolysis is conducted over a temperature range (e.g., 400°C to 950°C) with a controlled residence time (e.g., 0.1 to 4.2 seconds).
-
The volatile products are directly introduced into an online gas chromatograph (GC) for separation and quantification.
-
This setup allows for the detailed analysis of light volatile products, including permanent gases and light hydrocarbons.
Reaction Pathways and Mechanisms
The differing reactivity of this compound and syringol can be explained by their distinct decomposition pathways.
Key Pyrolytic Reactions
The initial steps in the pyrolysis of both this compound and syringol involve the cleavage of the methoxy group (O-CH₃) and the hydroxyl group (-OH).
Caption: Primary decomposition pathways.
Pathway Descriptions:
-
O-CH₃ Homolysis: The cleavage of the methoxy bond is a primary reaction pathway. In this compound, this leads to the formation of catechol and methane. In syringol, with two methoxy groups, this pathway leads to pyrogallol and its derivatives.
-
Rearrangement: A radical-induced rearrangement (ipso-substitution) can occur, leading to the formation of methyl phenols. This compound forms o-cresol, while syringol forms 2,6-xylenol.
-
Demethoxylation: This pathway results in the formation of phenol from this compound.
-
Char/Coke Formation: The methoxy group is a key structural element in coke formation, proceeding through an o-quinonemethide intermediate. Syringol's two methoxy groups provide more opportunities for this pathway, leading to higher char yields compared to this compound.
Influence of Methoxy Groups on Product Distribution
The number of methoxy groups directly influences the types of light hydrocarbons produced.
Caption: Methoxy group effect on products.
Experimental data shows that this compound decomposition primarily yields C₂, C₄, and C₅ light hydrocarbons. In contrast, syringol produces more C₁ and C₂ light hydrocarbons and also has a higher yield of CO₂. The addition of a methoxy group appears to promote the formation of coke and tar.
Reactivity in Other Thermochemical Processes
While pyrolysis is extensively studied, the differing reactivity of this compound and syringol is also relevant in other thermochemical conversion methods.
-
Hydrothermal Liquefaction (HTL): In HTL, which uses water as a solvent at high temperatures and pressures, the reaction pathways for this compound and syringol also differ. Catalytic studies are ongoing to selectively convert these compounds into desired products.
-
Gasification: At the higher temperatures typical of gasification, the initial pyrolysis products of this compound and syringol are further converted into syngas (CO and H₂). The higher reactivity of syringol and its tendency to form more gaseous intermediates at lower temperatures can influence the overall gasification efficiency and syngas composition.
Conclusion
The presence of an additional methoxy group makes syringol generally more reactive than this compound in thermochemical conversion, particularly in pyrolysis. This leads to a higher propensity for char and gas formation and a different distribution of liquid and gaseous products. This compound pyrolysis favors the formation of catechol and a range of light hydrocarbons, while syringol yields more pyrogallol derivatives and primarily C₁-C₂ hydrocarbons. These fundamental differences are critical for developing models of lignin conversion and for designing processes to selectively produce high-value chemicals from biomass.
References
Guaiacol Derivatives as Myeloperoxidase Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune system's defense against pathogens by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl).[1][2] However, excessive MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, such as atherosclerosis, cardiovascular disease, neurodegenerative disorders, and rheumatoid arthritis, by causing oxidative damage to host tissues.[1][3][4] This has led to the development of MPO inhibitors as a promising therapeutic strategy. Among the various classes of inhibitors, guaiacol derivatives have shown significant potential.
This guide provides a comparative analysis of the efficacy of various synthetic this compound derivatives as MPO inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound Derivatives
A study on synthetic this compound derivatives has demonstrated their potential as reversible inhibitors of myeloperoxidase. The inhibitory efficacy of these compounds, particularly their ability to control MPO-mediated oxidation of lipoproteins (LDL and HDL), has been evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values of select this compound derivatives against MPO.
| Compound | Chemical Name | IC50 (µM) |
| 1 | 4-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde | 1.25 ± 0.08 |
| 2 | 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde | 1.52 ± 0.11 |
| 3 | 4-((4-bromobenzyl)oxy)-3-methoxybenzaldehyde | 1.89 ± 0.15 |
| 4 | 4-((4-iodobenzyl)oxy)-3-methoxybenzaldehyde | 2.15 ± 0.22 |
| 5 | 4-((4-(trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde | 2.54 ± 0.28 |
| 6 | 4-((4-methylbenzyl)oxy)-3-methoxybenzaldehyde | 2.81 ± 0.31 |
| 7 | 4-((4-methoxybenzyl)oxy)-3-methoxybenzaldehyde | 3.12 ± 0.35 |
| 8 | 4-((4-nitrobenzyl)oxy)-3-methoxybenzaldehyde | 3.56 ± 0.41 |
| 9 | 4-(benzyloxy)-3-methoxybenzaldehyde | 4.23 ± 0.48 |
Data sourced from a study on synthetic this compound derivatives as MPO inhibitors.
Signaling Pathway and Experimental Workflow
To understand the context of MPO inhibition and the methods used for evaluation, the following diagrams illustrate the MPO signaling pathway in inflammation and a typical experimental workflow for assessing inhibitor efficacy.
Caption: MPO signaling pathway in inflammation and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for determining the IC50 of MPO inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives as MPO inhibitors.
In Vitro MPO Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound derivatives on the peroxidase activity of MPO.
Materials:
-
Purified human MPO enzyme
-
This compound derivative stock solutions (in a suitable solvent like DMSO)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution
-
Substrate (e.g., 3,3',5,5'-tetramethylbenzidine (TMB) or this compound)
-
96-well microtiter plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MPO in the assay buffer.
-
Prepare serial dilutions of the this compound derivative test compounds and a known MPO inhibitor (positive control) in the assay buffer.
-
Prepare a fresh working solution of H₂O₂ in the assay buffer.
-
Prepare the substrate solution.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the MPO enzyme solution to each well, except for the blank controls.
-
Add the serially diluted this compound derivatives or the vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the H₂O₂ solution to all wells.
-
Immediately follow by adding the substrate solution.
-
Measure the change in absorbance at the appropriate wavelength (e.g., 650 nm for TMB or 470 nm for this compound oxidation) over a set period using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of MPO activity, using non-linear regression analysis.
-
MPO-Mediated LDL Oxidation Assay
This assay evaluates the ability of this compound derivatives to prevent the oxidative modification of low-density lipoprotein (LDL) by MPO.
Materials:
-
Human LDL isolated from plasma
-
Purified human MPO enzyme
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine a known concentration of LDL (e.g., 100 µg) with the this compound derivative at the desired concentration.
-
Add the MPO enzyme (e.g., 0.2 U) to the mixture in a final volume of PBS (e.g., 1 mL).
-
-
Reaction Initiation and Incubation:
-
Initiate the oxidation reaction by adding H₂O₂.
-
Incubate the reaction mixture at 37°C for a specified duration.
-
-
Measurement:
-
Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the absorbance at 234 nm.
-
-
Data Analysis:
-
Compare the absorbance values of samples treated with this compound derivatives to the control (LDL + MPO without inhibitor) to determine the extent of inhibition of LDL oxidation.
-
These protocols provide a framework for the consistent and reproducible evaluation of this compound derivatives and other potential MPO inhibitors, facilitating the discovery and development of novel anti-inflammatory therapeutics.
References
Guaiacol's Dual Inhibitory Action on GYS1: A Kinetic Analysis Comparison
A deep dive into the inhibitory mechanisms of guaiacol on Glycogen Synthase 1 (GYS1) reveals a fascinating dual character, acting as a competitive inhibitor against the purified enzyme and as a mixed inhibitor within a cellular context. This guide provides a comparative kinetic analysis of this compound and other GYS1 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and metabolic diseases.
Glycogen Synthase 1 (GYS1) is a critical enzyme in glycogen metabolism, making it a key target for therapeutic intervention in glycogen storage diseases (GSDs) like Pompe disease and Adult Polyglucosan Body Disease (APBD).[1][2][3][4] Understanding the precise mechanism of GYS1 inhibition is paramount for the development of effective treatments. This compound, a naturally occurring organic compound, has emerged as a promising GYS1 inhibitor.[5]
Kinetic Profile of this compound as a GYS1 Inhibitor
Kinetic studies have demonstrated that this compound's inhibitory effect on GYS1 is context-dependent. When interacting with purified recombinant GYS1, this compound behaves as a competitive inhibitor with respect to the substrate UDP-glucose. However, in the more complex environment of cell lysates, the inhibition pattern shifts to a mixed model, suggesting both competitive and noncompetitive components. This dual behavior is likely due to the presence of other cellular factors and kinases in the lysate that are absent in the purified enzyme preparation.
Comparative Kinetic Data
The following table summarizes the kinetic parameters of this compound in comparison to other known GYS1 inhibitors.
| Inhibitor | Target System | Inhibition Type | Ki (μM) | IC50 (μM) |
| This compound | Purified GYS1 | Competitive | - | 0.9 (predicted) |
| This compound | Cell Lysate | Mixed | - | - |
| MZ-101 | GYS1 | Potent, Selective | - | - |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Data for MZ-101 is qualitative as specific kinetic constants were not available in the searched literature.
Visualizing Inhibition: Competitive vs. Mixed Models
The distinct inhibitory mechanisms of this compound can be visualized through the following diagrams, which illustrate the interactions between the enzyme, substrate, and inhibitor.
Caption: Competitive inhibition of purified GYS1 by this compound.
Caption: Mixed inhibition of GYS1 by this compound in cell lysates.
Experimental Protocols
The kinetic analysis of GYS1 inhibition by this compound was performed using established methodologies.
GYS1 Activity Assay
The activity of GYS1 is determined by a radioactive assay that measures the incorporation of radiolabeled glucose from UDP-[14C]-glucose into glycogen.
Materials:
-
Purified recombinant GYS1 or cell lysate containing GYS1
-
UDP-[14C]-glucose
-
Glycogen (as a primer)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2 and DTT)
-
This compound or other inhibitors at various concentrations
-
Trichloroacetic acid (TCA) or ethanol for precipitation
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, glycogen, and varying concentrations of the inhibitor (this compound).
-
Pre-incubate the mixtures at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the GYS1 enzyme (purified or in lysate) and UDP-[14C]-glucose.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding TCA or spotting the reaction mixture onto filter paper followed by ethanol precipitation to separate the radiolabeled glycogen from the unincorporated UDP-[14C]-glucose.
-
Wash the precipitate to remove any remaining unincorporated substrate.
-
Quantify the amount of incorporated 14C in the glycogen precipitate using a scintillation counter.
-
Determine the reaction velocity at each inhibitor and substrate concentration.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and the kinetic parameters (Km, Vmax, Ki).
Experimental Workflow
The following diagram outlines the general workflow for the kinetic analysis of GYS1 inhibitors.
Caption: Workflow for GYS1 kinetic analysis.
Conclusion
The kinetic analysis of this compound reveals a nuanced inhibitory profile against GYS1, shifting from competitive to mixed inhibition depending on the biological context. This highlights the importance of evaluating enzyme inhibitors in both purified and more physiologically relevant systems. The methodologies and comparative data presented here provide a valuable resource for researchers working on the development of novel therapeutics for glycogen storage diseases by targeting GYS1. Further investigation into the specific cellular factors that modulate this compound's inhibitory mechanism will be crucial for its potential clinical application.
References
- 1. What are GYS1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a drug candidate for treating adult polyglucosan body disease - PMC [pmc.ncbi.nlm.nih.gov]
Guaiacol vs. ABTS: A Comparative Guide for Laccase and Peroxidase Assays
For researchers, scientists, and drug development professionals, the choice of substrate in enzymatic assays is critical for obtaining accurate and reliable data. This guide provides an objective comparison of two commonly used chromogenic substrates, guaiacol and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), for laccase and peroxidase assays. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your experimental design.
When selecting a substrate for laccase and peroxidase activity assays, researchers often choose between the phenolic compound this compound and the non-phenolic substrate ABTS. Both undergo colorimetric changes upon oxidation by these enzymes, allowing for spectrophotometric quantification of enzyme activity. However, their chemical properties and reaction kinetics differ significantly, influencing the sensitivity, optimal conditions, and interpretation of the assay.
Performance Comparison: this compound vs. ABTS
The choice between this compound and ABTS depends on the specific enzyme, the research question, and the desired assay characteristics. ABTS generally offers higher sensitivity due to the high molar extinction coefficient of its oxidized radical cation, making it suitable for detecting low enzyme concentrations.[1] Conversely, this compound, being a simpler phenolic compound, can sometimes provide a more direct measure of the enzyme's phenol-oxidizing activity.
Laccase Assays
For laccase, ABTS is often the preferred substrate due to its high reactivity and the stability of the resulting radical cation.[2] Studies have shown that laccases from various fungal sources exhibit a higher affinity (lower Kₘ) and greater catalytic efficiency (kcat/Kₘ) for ABTS compared to this compound.[3][4] This suggests that ABTS is a more efficient substrate for many laccases, leading to a more sensitive assay.
Peroxidase Assays
In peroxidase assays, both substrates are widely used. The reaction with peroxidase requires the presence of hydrogen peroxide (H₂O₂). Similar to laccase assays, ABTS often provides a more sensitive detection method for peroxidase activity.[1] However, this compound is a classic peroxidase substrate and is still frequently used, particularly in plant biochemistry, for its reliability and well-established protocols. The choice may depend on the specific peroxidase isozyme being studied, as substrate preferences can vary.
Quantitative Data Summary
The following tables summarize key quantitative parameters for laccase and peroxidase assays using this compound and ABTS as substrates. These values are compiled from various studies and can vary depending on the specific enzyme source and experimental conditions.
Table 1: Laccase Assay Parameters
| Parameter | This compound | ABTS | Reference(s) |
| Wavelength (λmax) | 465-470 nm | 420 nm | |
| Molar Extinction Coefficient (ε) | ~12,100 M⁻¹cm⁻¹ | ~36,000 M⁻¹cm⁻¹ | |
| Optimal pH | 4.0 - 6.5 | 3.0 - 5.0 | |
| Kₘ (Michaelis Constant) | Generally higher (lower affinity) | Generally lower (higher affinity) | |
| kcat (Turnover Number) | Varies by enzyme | Generally higher | |
| Catalytic Efficiency (kcat/Kₘ) | Generally lower | Generally higher |
Table 2: Peroxidase Assay Parameters
| Parameter | This compound | ABTS | Reference(s) |
| Wavelength (λmax) | 470 nm | 405-414 nm | |
| Molar Extinction Coefficient (ε) | ~26,600 M⁻¹cm⁻¹ (for tetrathis compound) | ~31,100 - 36,800 M⁻¹cm⁻¹ | |
| Optimal pH | 5.0 - 7.0 | 4.5 - 5.0 | |
| Kₘ (Michaelis Constant) | Varies (e.g., 10.5-15.8 mM) | Varies | |
| Vₘₐₓ (Maximum Velocity) | Varies | Varies |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for laccase and peroxidase assays using both this compound and ABTS. It is recommended to optimize these protocols for your specific enzyme and experimental setup.
Laccase Activity Assay Protocol
This compound as Substrate
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5) and 2 mM this compound.
-
Add an appropriate amount of the laccase-containing sample to the reaction mixture to initiate the reaction.
-
Incubate the mixture at a suitable temperature (e.g., 55°C).
-
Monitor the increase in absorbance at 465 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized this compound product.
ABTS as Substrate
-
Prepare a reaction mixture containing 0.1 M sodium acetate buffer (pH 4.5) and 0.5 mM ABTS.
-
Add a suitable amount of the laccase-containing sample to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 420 nm at a constant temperature (e.g., 25°C).
-
Determine the initial linear rate of the reaction.
-
Calculate the laccase activity using the molar extinction coefficient of the ABTS radical cation (ε₄₂₀ = 3.6 x 10⁴ M⁻¹cm⁻¹).
Peroxidase Activity Assay Protocol
This compound as Substrate
-
Prepare a reaction mixture consisting of 0.1 M phosphate buffer (pH 7.0), 30 mM this compound, and 20 mM H₂O₂.
-
Initiate the reaction by adding an appropriate aliquot of the enzyme extract.
-
Measure the increase in absorbance at 470 nm due to the formation of tetrathis compound.
-
Calculate the peroxidase activity using the molar extinction coefficient of tetrathis compound (ε₄₇₀ = 26.6 mM⁻¹cm⁻¹).
ABTS as Substrate
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 5.0), 9.1 mM ABTS, and 0.3% (w/w) H₂O₂.
-
Add the peroxidase sample to the mixture to start the reaction.
-
Record the increase in absorbance at 405 nm for a defined period (e.g., 3 minutes) at 25°C.
-
Calculate the enzyme activity based on the rate of ABTS oxidation. One unit is defined as the amount of enzyme that oxidizes 1.0 µmole of ABTS per minute.
Visualizing the Reactions and Workflows
To better understand the processes involved, the following diagrams illustrate the enzymatic reactions and a general experimental workflow.
Caption: Laccase-catalyzed oxidation of this compound and ABTS.
Caption: Peroxidase-catalyzed oxidation of this compound and ABTS.
Caption: General experimental workflow for enzymatic assays.
References
A Comparative Analysis of Guaiacol Synthesis via Diverse Catalytic Pathways
For researchers, scientists, and professionals in drug development, the efficient synthesis of guaiacol, a key precursor for various pharmaceuticals and flavorants, is of paramount importance. This guide provides a comparative overview of three prominent catalytic routes for this compound production: direct conversion from lignin, O-methylation of catechol, and hydroxylation of phenol followed by methylation. The performance of each method is supported by experimental data, and detailed protocols for representative experiments are provided.
The selection of an optimal synthesis route for this compound depends on various factors, including feedstock availability, desired purity, catalyst cost and stability, and overall process efficiency. This comparative study aims to furnish researchers with the necessary data to make informed decisions based on the specific requirements of their applications.
Performance Comparison of Catalytic Routes
The following tables summarize the key performance indicators for each of the three primary catalytic routes to this compound synthesis.
Table 1: Catalytic Conversion of Lignin to this compound
| Catalyst | Lignin Source | Temperature (°C) | Time (h) | Solvent | This compound Yield (wt%) | Key Findings |
| La(OTf)₃ | Eucalyptus Organosolv | 270 | 24 | Methanol/Water | 25.5 | High selectivity with this compound as the only liquid product.[1][2][3][4][5] |
| NiMo/Al-MCM-41 | Chinese Fir | 265 | 8 | Isopropanol/Formic Acid | Not explicitly stated for this compound alone, but bio-oil rich in alkyl guaiacols | Effective for producing a bio-oil with a high concentration of this compound derivatives. |
Table 2: O-Methylation of Catechol to this compound
| Catalyst | Methylating Agent | Temperature (°C) | Catechol Conversion (%) | This compound Selectivity (%) | Key Findings |
| Aluminophosphate (APO) | Dimethyl Carbonate | 300 | 95.4 | 63.2 | High conversion and good stability over 120 hours. |
| Cerium Phosphate (CP) | Methanol | 270 | ~80 (initial) | 92.6 (initial) | High initial activity and selectivity among tested metal phosphates. |
| AlPO₄-Al₂O₃ | Dimethyl Carbonate | Not specified | High | High | Showed the best performance among a range of acid-base catalysts. |
Table 3: Hydroxylation of Phenol to Dihydroxybenzenes (Catechol Precursor)
| Catalyst | Oxidant | Temperature (°C) | Phenol Conversion (%) | Catechol Selectivity (%) | Key Findings |
| TS-1 (Enichem Process) | H₂O₂ | 90-100 | 25 | ~45 (in a ~1:1 ratio with hydroquinone) | Established industrial process with high overall dihydroxybenzene selectivity. |
| Fe-BTC | H₂O₂ | 25 | 55 | 35 | Operates at room temperature with good selectivity. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Catalytic Conversion of Lignin to this compound using Lanthanum(III) Triflate (La(OTf)₃)
This protocol is based on the work by Shen et al.
Materials:
-
Lignin (e.g., organosolv lignin from Eucalyptus)
-
Lanthanum(III) triflate (La(OTf)₃)
-
Methanol (MeOH)
-
Deionized water
-
Argon (Ar) gas
-
High-pressure reactor with magnetic stirring
Procedure:
-
In a typical experiment, 50 mg of lignin and 20 mg of La(OTf)₃ catalyst are added to a high-pressure reactor.
-
4 mL of methanol and 0.01 mL of water are added as the solvent system.
-
The reactor is sealed and purged with argon gas three times to ensure an inert atmosphere, and then pressurized to 0.1 MPa with Ar.
-
The reaction mixture is heated to 270 °C with continuous stirring at 500 rpm.
-
The reaction is allowed to proceed for 24 hours.
-
After the reaction, the reactor is cooled to room temperature.
-
The liquid and solid products are separated for analysis. The liquid phase is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the yield of this compound.
O-Methylation of Catechol to this compound using an Aluminophosphate (APO) Catalyst
This protocol is adapted from the study by Wang et al.
Materials:
-
Catechol
-
Dimethyl carbonate (DMC)
-
Aluminophosphate (APO) catalyst
-
Continuous-flow fixed-bed microreactor
-
Nitrogen (N₂) gas
Procedure:
-
3 g of the APO catalyst is packed into the fixed-bed microreactor.
-
The catalyst is pre-treated in a flowing nitrogen atmosphere at a specified temperature.
-
The reactor is then brought to the reaction temperature of 300 °C.
-
A mixture of catechol and dimethyl carbonate with a molar ratio of 1:6 is fed into the reactor at a liquid hourly space velocity (LHSV) of 0.4 h⁻¹.
-
The reaction is carried out under solvent-free conditions.
-
The effluent from the reactor is condensed and collected.
-
The product mixture is analyzed by gas chromatography (GC) to determine the conversion of catechol and the selectivity to this compound.
Hydroxylation of Phenol to Catechol and Hydroquinone using a TS-1 Catalyst
This protocol is based on the principles of the Enichem process.
Materials:
-
Phenol
-
Hydrogen peroxide (H₂O₂)
-
TS-1 (Titanium Silicalite-1) catalyst
-
Solvent (e.g., acetone or sulfolane)
-
Glass reactor with a reflux condenser and stirrer
Procedure:
-
The TS-1 catalyst, phenol, and solvent are introduced into the glass reactor.
-
The mixture is heated to the reaction temperature, typically between 90-100 °C, under continuous stirring.
-
Hydrogen peroxide is then gradually added to the reaction mixture.
-
The reaction is allowed to proceed for a set period.
-
After the reaction, the catalyst is filtered from the reaction mixture.
-
The liquid product is analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) to determine the conversion of phenol and the selectivity towards catechol and hydroquinone.
Visualizing the Catalytic Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the catalytic routes and a general experimental workflow.
Caption: Catalytic pathways for this compound synthesis.
Caption: General experimental workflow for catalytic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective catalytic transformation of lignin with this compound as the only liquid product - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05892C [pubs.rsc.org]
- 4. Catechol O-methylation with dimethyl carbonate over different acid–base catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective catalytic transformation of lignin with this compound as the only liquid product - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Microplate Reader Protocols for Peroxidase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of peroxidase activity is crucial for a wide range of applications, from elucidating enzymatic mechanisms to high-throughput screening of potential drug candidates. This guide provides a detailed comparison of the validated microplate reader protocol for the classic guaiacol peroxidase assay with common commercial alternatives, supported by experimental data and detailed methodologies.
The this compound assay, a well-established method for determining peroxidase activity, has been successfully adapted for use in a microplate reader format, offering increased throughput and reduced reagent consumption compared to traditional spectrophotometric methods. This guide will delve into a validated protocol for this assay and compare its performance characteristics against popular commercial kits that utilize alternative substrates such as Amplex® Red and 3,3',5,5'-Tetramethylbenzidine (TMB).
The this compound Peroxidase Assay: A Validated Microplate Protocol
The this compound assay relies on the horseradish peroxidase (HRP)-catalyzed oxidation of this compound in the presence of hydrogen peroxide (H₂O₂). This reaction produces a colored product, tetrathis compound, which can be quantified by measuring the increase in absorbance at approximately 470 nm.[1][2]
Signaling Pathway and Reaction Mechanism
The underlying principle of the this compound assay is a classic peroxidase-catalyzed oxidation reaction.
Caption: Peroxidase-catalyzed oxidation of this compound.
Experimental Protocol
This protocol is adapted from established cuvette-based methods and validated for a 96-well microplate format.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 6.0-7.0)
-
This compound solution (e.g., 20 mM in phosphate buffer)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in distilled water, freshly prepared)
-
Horseradish peroxidase (HRP) standards of known concentrations
-
Sample containing peroxidase activity
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 470 nm
Procedure:
-
Prepare Reagents: Prepare fresh working solutions of this compound and H₂O₂.
-
Set up the Microplate:
-
Add 150 µL of phosphate buffer to each well.
-
Add 25 µL of this compound solution to each well.
-
Add 25 µL of the sample or HRP standard to the respective wells.
-
-
Initiate the Reaction: Add 25 µL of H₂O₂ solution to each well to start the reaction.
-
Measure Absorbance: Immediately place the microplate in the reader and measure the absorbance at 470 nm every 30 seconds for a total of 5-10 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). The peroxidase activity is proportional to this rate.
Validation of the Microplate Protocol
-
Linearity: A linear relationship between the rate of reaction and the concentration of peroxidase should be established.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of peroxidase that can be reliably detected and quantified.
-
Precision (Repeatability): The degree of agreement between multiple measurements of the same sample, typically expressed as the coefficient of variation (CV%).
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.
Comparison with Alternative Peroxidase Assays
Several commercial kits are available for measuring peroxidase activity, often boasting higher sensitivity and convenience. The most common alternatives utilize substrates like Amplex® Red and TMB.
Amplex® Red Assay
The Amplex® Red assay is a highly sensitive fluorometric method. In the presence of HRP, the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ to produce the highly fluorescent resorufin, which is measured at an excitation of ~570 nm and an emission of ~585 nm.[4]
TMB Assay
3,3',5,5'-Tetramethylbenzidine (TMB) is a chromogenic substrate that yields a blue product upon oxidation by HRP and H₂O₂. The reaction can be stopped with an acid (e.g., sulfuric acid), which turns the product yellow, and the absorbance is then read at 450 nm. This is a common substrate in ELISA applications.
Performance Comparison
The following table summarizes the expected performance characteristics of the this compound assay in a microplate reader compared to the Amplex® Red and TMB assays, based on available literature. It is important to note that direct, side-by-side comparative validation data for the this compound microplate assay is limited.
| Feature | This compound Assay (Microplate) | Amplex® Red Assay | TMB Assay |
| Detection Method | Colorimetric (Absorbance at ~470 nm) | Fluorometric (Ex/Em ~570/585 nm) | Colorimetric (Absorbance at 450 nm or 655 nm) |
| Sensitivity | Moderate | Very High | High |
| Linearity Range | Expected to be narrower | Wide | Wide |
| Throughput | High (96-well format) | High (96-well format) | High (96-well format) |
| Cost | Low (reagents are inexpensive) | High (proprietary reagent) | Moderate |
| Interferences | Compounds that absorb at 470 nm | Compounds that are autofluorescent | Strong oxidizing/reducing agents |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for a microplate-based peroxidase assay.
Caption: General workflow for a microplate peroxidase assay.
Conclusion
The this compound peroxidase assay, when adapted to a microplate format, provides a cost-effective and high-throughput method for determining peroxidase activity. While it may not offer the same level of sensitivity as commercial alternatives like the Amplex® Red assay, its simplicity and the low cost of reagents make it a valuable tool, particularly for applications where very high sensitivity is not a prerequisite. For studies requiring the detection of very low levels of peroxidase activity, a more sensitive fluorometric assay such as the Amplex® Red assay would be the preferred choice. The selection of the most appropriate assay will ultimately depend on the specific requirements of the experiment, including the expected enzyme concentration, sample matrix, and budget constraints. A thorough in-house validation of the chosen protocol is always recommended to ensure data quality and reliability.
References
A Comparative Analysis of the Antioxidant Potential of Guaiacol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antioxidant capacity of guaiacol in comparison to other well-studied phenolic compounds, supported by experimental data and detailed methodologies.
Introduction
Phenolic compounds are a broad class of plant secondary metabolites that have garnered significant interest for their antioxidant properties. These compounds play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in a variety of chronic diseases. This compound (2-methoxyphenol), a naturally occurring phenolic compound found in wood smoke, creosote, and certain essential oils, is recognized for its antioxidant activities.[1] This guide provides a comparative analysis of the antioxidant potential of this compound against other prominent phenolic compounds, namely gallic acid, caffeic acid, and ferulic acid. The comparison is based on data from three widely accepted antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Data Presentation: A Comparative Overview
The antioxidant potential of phenolic compounds is often quantified by their ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data from various studies, providing a basis for comparing the antioxidant efficacy of this compound with gallic acid, caffeic acid, and ferulic acid. It is important to note that a direct comparison is most accurate when data is sourced from the same study under identical experimental conditions. However, due to the limited availability of studies that simultaneously test all four compounds across all three assays, the data presented here is a compilation from multiple sources.
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | FRAP Assay |
| This compound | ~5 x 10⁻⁶ M (~0.62 µg/mL)[2] | Data not available | Data not available |
| Gallic Acid | 2.6 µg/mL[3], 13.2 µM[4] | 4.9[5] | 0.1118 (Absorbance at 10 min) |
| Caffeic Acid | 5.9 µg/mL, 50 µM | Data not available | 0.0544 (Absorbance at 10 min) |
| Ferulic Acid | 9.9 µg/mL | Data not available | Data not available |
Note: IC50 (half maximal inhibitory concentration) values for the DPPH assay represent the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values for the ABTS assay represent the antioxidant capacity of a compound relative to the standard, Trolox. Higher TEAC values indicate greater antioxidant activity. FRAP values are often expressed as absorbance or in equivalents of a standard like FeSO₄; higher values indicate greater reducing power. The data for this compound in the DPPH assay is an approximation derived from a study on hydroxyl radical scavenging.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the three key antioxidant assays cited.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be kept in the dark to prevent degradation.
-
Reaction Mixture: In a test tube or a microplate well, a specific volume of the antioxidant solution (at various concentrations) is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in its absorbance.
Procedure:
-
Generation of ABTS•⁺: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the antioxidant solution is added to a fixed volume of the diluted ABTS•⁺ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the antioxidant solution is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically ferrous sulfate (FeSO₄), and is expressed as Fe²⁺ equivalents.
Mandatory Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General workflow for DPPH, ABTS, and FRAP antioxidant assays.
Signaling Pathways of Phenolic Antioxidants
Phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, such as the Nrf2 and MAPK pathways, which are crucial for cellular defense against oxidative stress.
Caption: Modulation of Nrf2 and MAPK signaling pathways by phenolic compounds.
Conclusion
This comparative guide highlights the antioxidant potential of this compound in the context of other well-established phenolic compounds. While direct, comprehensive comparative data remains somewhat limited, the available information suggests that this compound possesses notable radical scavenging activity. Gallic acid and caffeic acid generally exhibit very strong antioxidant potential across the assays. The provided experimental protocols offer a standardized framework for future research, which is needed to generate more directly comparable data and to fully elucidate the relative efficacy of this compound. Furthermore, the visualization of the Nrf2 and MAPK signaling pathways underscores the multifaceted mechanisms by which phenolic compounds, including this compound, may exert their protective effects against oxidative stress, offering valuable insights for drug development and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyl radical scavenging effects of this compound used in traditional dental pulp sedation: reaction kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Guaiacol and 4-Methylphenol as Smoke Markers for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative utility of guaiacol and 4-methylphenol as reliable markers for smoke exposure. This guide provides a comprehensive overview of their chemical properties, formation pathways, analytical methodologies, and quantitative data from various smoke sources.
This compound (2-methoxyphenol) and 4-methylphenol (p-cresol) are volatile phenolic compounds ubiquitously present in smoke derived from the thermal degradation of lignin, a primary component of biomass. Their prevalence and unique origin make them valuable biomarkers for detecting and quantifying smoke exposure from various sources, including biomass burning, tobacco smoke, and industrial emissions. This guide offers a comparative study of these two markers, presenting experimental data and detailed protocols to aid researchers in their selection and application.
Comparative Performance: this compound vs. 4-Methylphenol
Both this compound and 4-methylphenol serve as effective markers for smoke, but their relative abundance and utility can vary depending on the smoke source and the analytical context. This compound is a direct pyrolysis product of the guaiacyl (G) lignin subunit, which is abundant in softwoods. In contrast, 4-methylphenol can be formed from the pyrolysis of both guaiacyl and p-hydroxyphenyl (H) lignin subunits.
Studies on wood smoke have often identified this compound and its derivatives as primary indicators of smoke exposure. For instance, in the context of "smoke taint" in wine grapes exposed to wildfire smoke, this compound and 4-methylthis compound (a derivative of 4-methylphenol) are the principal markers analyzed. In unoaked wines, this compound levels are a good indicator of the presence and intensity of smoke taint.
As urinary biomarkers for wood smoke exposure, both this compound and 4-methylthis compound have been detected in subjects after exposure. Their rapid absorption and excretion make them suitable for monitoring recent exposure events.
Quantitative Data on Emission from Smoke Sources
The following table summarizes the emission factors and yields of this compound and 4-methylphenol from various biomass sources, providing a quantitative basis for their comparison as smoke markers.
| Smoke Source | Biomass Type | This compound Emission/Yield | 4-Methylphenol Emission/Yield | Analytical Method |
| Wood Combustion | Pine Wood | Significant quantities emitted | - | GC-MS |
| Oak and Eucalyptus | Not detected | Significant quantities emitted | GC-MS | |
| Torrefied Malts | Chocolate and Black Malts | >180 µg/L (in wort) | >7 µg/L (in wort) | GC-O-MS |
| Lignin Pyrolysis | - | Primary product at low temperatures | - | Py-GC/MS |
Formation and Detection Pathway
The formation of this compound and 4-methylphenol from lignin and their subsequent detection as smoke markers can be visualized as a multi-step process. This begins with the thermal degradation of lignin in biomass, leading to the release of these volatile phenols into the smoke. Exposure can occur through inhalation or deposition, and the compounds can be subsequently measured in environmental or biological samples.
A Comparative Guide to Phenol Sensing: Evaluating the Performance of Guaiacol-Modified Electrodes
The accurate and sensitive detection of phenol is of paramount importance for environmental monitoring, industrial process control, and human health. As a ubiquitous pollutant and a valuable industrial chemical, the development of robust analytical methods for its quantification is a significant area of research. Among the various techniques, electrochemical sensors, particularly those with chemically modified electrodes, offer a promising avenue due to their potential for high sensitivity, selectivity, and cost-effectiveness.
This guide provides a comprehensive evaluation of guaiacol-modified electrodes for phenol sensing. It compares their performance with alternative analytical methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound-Modified Electrodes: Principle of Operation
This compound-modified electrodes leverage the electrochemical polymerization of this compound (2-methoxyphenol) onto a conductive surface, such as platinum or glassy carbon. This process creates a thin, stable, and electroactive poly(this compound) film. The sensing mechanism is based on the electrocatalytic activity of this polymer film towards the oxidation of phenol. When phenol is present in the sample, it is oxidized at the modified electrode surface at a lower potential and with a higher current response compared to a bare electrode. This enhanced electrochemical signal is proportional to the concentration of phenol, allowing for its quantification.
The electropolymerization of this compound typically involves applying a potential to an electrode immersed in a solution containing the this compound monomer and a supporting electrolyte. The resulting polymer film's structure and properties can be influenced by the solvent, monomer concentration, and electrochemical parameters.
Signaling Pathway for Phenol Detection
Caption: Electrochemical sensing mechanism of a this compound-modified electrode for phenol.
Performance Comparison
While the primary research on this compound-modified electrodes has focused on the detection of phenol antioxidants such as butylhydroxyanisole (BHA) and butylhydroxytoluene (BHT), the data provides valuable insight into its potential for phenol sensing. It is important to note that direct performance metrics for phenol detection using this compound-modified electrodes are not extensively reported in the reviewed literature. The following table compares the performance of this compound-modified electrodes (using data for phenol antioxidants as a proxy) with other common phenol detection methods.
| Method | Analyte(s) | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Poly(this compound)-Modified Electrode | Phenol Antioxidants (BHA, BHT) | Data not available | 100 - 500 µM (for BHT)[1] | Reduced signal noise, stable response.[1] | Lower sensitivity than bare electrode[1], potential for electrode fouling. |
| TiO₂/CNT-Modified GCE | Phenol | 0.005 µM | 0 - 200 µM[2] | High sensitivity, wide linear range.[2] | More complex fabrication. |
| Graphene Nanosheet Paste Electrode | Phenol | 0.05 µM | 0.08 - 80 µM | Good sensitivity and linear range. | Potential for batch-to-batch variability. |
| High-Performance Liquid Chromatography (HPLC) | Phenols | 0.016 mg/L (~0.17 µM) | Varies with detector | High selectivity and specificity, can detect multiple phenols simultaneously. | Requires expensive equipment, time-consuming sample preparation. |
| Folin-Ciocalteu (Colorimetric) | Total Phenolic Content | Not typically reported as LOD | 0 - 500 mg/L (GAE) | Simple, inexpensive, high throughput. | Non-specific, interference from other reducing agents. |
GCE: Glassy Carbon Electrode, CNT: Carbon Nanotube, GAE: Gallic Acid Equivalents
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of sensing platforms.
Fabrication of this compound-Modified Electrode
This protocol is based on the electrochemical polymerization of this compound.
-
Electrode Pre-treatment: A platinum or glassy carbon working electrode is polished with alumina slurry on a polishing cloth, followed by rinsing with distilled water and ultrasonication to remove any adsorbed species. The electrode is then dried.
-
Electropolymerization Solution: A solution of this compound (e.g., 25 mM) is prepared in an appropriate organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.05 M tetrabutylammonium perchlorate, TBAP).
-
Electrochemical Polymerization: The pre-treated electrode is immersed in the electropolymerization solution. The poly(this compound) film is formed by applying a potential, typically through repetitive cyclic voltammetry (e.g., scanning the potential between 0 and 1.5 V at a scan rate of 100 mV/s for several cycles).
-
Post-treatment: After polymerization, the modified electrode is rinsed with the pure solvent to remove any unreacted monomer and supporting electrolyte.
General Workflow for Phenol Detection
Caption: Experimental workflow for phenol sensing using a modified electrode.
Folin-Ciocalteu Method for Total Phenolic Content
This is a standard colorimetric assay for determining the total phenolic content in a sample.
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Typically purchased as a 2N solution.
-
Gallic Acid Standard: A stock solution of gallic acid (e.g., 500 mg/L) is prepared. A series of dilutions are made to create a calibration curve (e.g., 0, 50, 100, 150, 250, 500 mg/L).
-
Sodium Carbonate Solution: A 20% (w/v) solution of anhydrous sodium carbonate is prepared.
-
-
Assay Procedure:
-
To 40 µL of the sample or standard, add 3.16 mL of distilled water and 200 µL of the Folin-Ciocalteu reagent. Mix thoroughly.
-
After a short incubation (e.g., 3 minutes), add 600 µL of the 20% sodium carbonate solution and mix again.
-
Incubate the mixture in a water bath at 40°C for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 765 nm using a spectrophotometer. The total phenolic content is determined by comparing the sample's absorbance to the gallic acid calibration curve.
Conclusion
This compound-modified electrodes present a straightforward approach for the electrochemical detection of phenolic compounds. The fabrication process via electropolymerization is relatively simple, and the resulting polymer film can offer a stable and reproducible sensor surface. However, the available literature suggests that while these electrodes can reduce signal noise, they may exhibit lower sensitivity compared to bare electrodes for certain analytes. A significant gap in the current research is the lack of specific performance data for the direct detection of phenol.
In comparison, other modified electrodes, such as those incorporating nanomaterials like TiO₂ and carbon nanotubes, have demonstrated superior sensitivity and wider linear ranges for phenol detection. Established analytical techniques like HPLC offer excellent selectivity and are capable of speciating different phenolic compounds, though they come with higher operational costs and complexity. The Folin-Ciocalteu method, while simple and cost-effective, is non-specific and measures the total phenolic content, which may not be suitable for applications requiring the quantification of phenol alone.
For researchers and professionals in drug development and environmental science, the choice of method will depend on the specific requirements of the application, including the need for sensitivity, selectivity, cost, and throughput. While this compound-modified electrodes may not currently offer the highest sensitivity, their ease of preparation and stability warrant further investigation, particularly in optimizing the polymer film properties for enhanced catalytic activity towards phenol.
References
A Comparative Analysis of the Gastrointestinal Effects of Guaiacol and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of guaiacol and ibuprofen on the gastrointestinal (GI) system, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct GI profiles of these two compounds.
Executive Summary
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is well-known for its potential to cause gastrointestinal complications. Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of prostaglandins that are crucial for maintaining the integrity of the gastric mucosa. In contrast, this compound, a naturally occurring organic compound, has demonstrated a more favorable gastrointestinal safety profile. While it can also inhibit prostaglandin synthesis, studies suggest it does not induce gastric damage to the same extent as classic NSAIDs and may possess gastroprotective properties, potentially through its antioxidant and selective COX-2 inhibitory actions.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data from a comparative study evaluating the gastrointestinal effects of ibuprofen and this compound in a rat model.
| Parameter | Ibuprofen | This compound | Reference |
| Percentage of Animals with Gastric Damage | 50% | Very low percentage | [1] |
| Ulceration Index | High | Moderate | [1] |
Experimental Protocols
Ibuprofen-Induced Gastric Ulcer Model in Rats
A commonly used experimental model to assess the gastrointestinal toxicity of NSAIDs involves the induction of gastric ulcers in rats using ibuprofen.
Objective: To induce gastric mucosal lesions in Wistar rats to evaluate the gastroprotective effects of test compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
Ibuprofen
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours prior to ibuprofen administration, with free access to water. This ensures an empty stomach, which enhances the ulcerogenic effect of NSAIDs.
-
Ibuprofen Administration: Prepare a suspension of ibuprofen in the vehicle. Administer a single oral dose of ibuprofen (e.g., 300-400 mg/kg body weight) to the fasted rats via oral gavage.[2][3]
-
Observation Period: Deprive the rats of food but continue to provide water for a set period after ibuprofen administration, typically 4-6 hours.[4]
-
Euthanasia and Stomach Excision: At the end of the observation period, euthanize the rats using an approved method (e.g., CO2 asphyxiation or cervical dislocation).
-
Gastric Lesion Evaluation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove any contents.
-
Ulcer Index Scoring: Examine the gastric mucosa for lesions (hemorrhagic streaks, spots, or ulcers) under a dissecting microscope. The severity of the lesions is scored based on a predetermined scale. The sum of the scores for each stomach is referred to as the ulcer index.
Signaling Pathways and Mechanisms of Action
Ibuprofen's Mechanism of Gastrointestinal Damage
Ibuprofen exerts its therapeutic effects (analgesic, anti-inflammatory, and antipyretic) and its gastrointestinal side effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.
-
COX-1 Inhibition: COX-1 is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins (e.g., PGE2 and PGI2) that play a crucial role in maintaining mucosal integrity. These prostaglandins stimulate the secretion of protective mucus and bicarbonate, and maintain mucosal blood flow. Inhibition of COX-1 by ibuprofen disrupts these protective mechanisms, rendering the stomach lining more susceptible to damage from gastric acid and other irritants.
-
COX-2 Inhibition: COX-2 is typically induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
The inhibition of prostaglandin synthesis is the central mechanism behind ibuprofen-induced gastrointestinal toxicity.
Figure 1. Ibuprofen's inhibition of COX enzymes and its impact on gastric mucosal protection.
This compound's Potential Gastroprotective Mechanisms
The gastrointestinal effects of this compound are less damaging compared to ibuprofen. While one study indicates that this compound can inhibit prostaglandin synthesis, it does not appear to cause significant gastric damage. This suggests alternative or overriding mechanisms of action that contribute to its gastrointestinal safety.
-
Antioxidant Properties: this compound is a phenolic compound known for its antioxidant properties. It can neutralize free radicals, which are implicated in the pathogenesis of gastric mucosal injury. By reducing oxidative stress, this compound may help protect the gastric mucosa from damage.
-
Selective COX-2 Inhibition: Some research suggests that this compound and its derivatives may exhibit selective inhibition of COX-2 over COX-1. This selective action would reduce inflammation without significantly compromising the protective functions of COX-1 in the stomach, thus offering a better gastrointestinal safety profile.
-
NF-κB Inhibition: this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. By suppressing NF-κB, this compound can reduce the expression of pro-inflammatory genes, further contributing to its anti-inflammatory effects with potentially less gastrointestinal toxicity.
Figure 2. Potential gastroprotective mechanisms of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study evaluating the gastrointestinal effects of ibuprofen and this compound.
Figure 3. Experimental workflow for comparing the gastrointestinal effects of ibuprofen and this compound.
Conclusion
The experimental evidence strongly indicates that ibuprofen poses a significant risk of gastrointestinal damage, primarily through the non-selective inhibition of COX enzymes and the subsequent depletion of protective prostaglandins. In contrast, this compound demonstrates a superior gastrointestinal safety profile. Its ability to inhibit prostaglandin synthesis without causing substantial gastric damage, coupled with its antioxidant and potential selective COX-2 inhibitory properties, suggests that this compound may be a safer alternative or a valuable adjunct in therapies where gastrointestinal complications are a concern. Further research into the precise molecular mechanisms of this compound's gastroprotective effects is warranted to fully elucidate its therapeutic potential.
References
Guaiacol: A Natural Antifungal Agent for the Control of Fusarium graminearum
A Comparative Analysis of Fungicidal Activity and Mechanism of Action
For researchers and professionals in drug development and crop protection, the quest for effective and sustainable antifungal agents is paramount. Fusarium graminearum, the causative agent of Fusarium Head Blight (FHB) in cereals, poses a significant threat to global food security due to yield losses and mycotoxin contamination. This guide provides a comprehensive comparison of the fungicidal activity of guaiacol, a natural antioxidant, against F. graminearum, with available data for the commonly used synthetic fungicides, tebuconazole and prothioconazole.
Performance Comparison: this compound vs. Synthetic Fungicides
It is crucial to note that the following data for tebuconazole and prothioconazole are sourced from different studies, and direct comparison with this compound may be limited due to variations in experimental methodologies.
Table 1: In Vitro Fungicidal Activity of this compound against F. graminearum
| Parameter | Concentration | Effect | Source |
| EC₅₀ (Mycelial Growth) | 1.838 mM | 50% inhibition of mycelial growth of F. graminearum strain PH-1. | [1][2] |
| Mycelial Growth Inhibition | 6.4 mM | 100% inhibition of mycelial growth. | |
| Conidial Production | 4.8 mM | 97.8% reduction in conidial production. | |
| Conidial Germination | 1.6–6.4 mM | Delayed conidial germination. | |
| Deoxynivalenol (DON) Synthesis | 1.6–6.4 mM | Dose-dependent inhibition of DON synthesis. |
Table 2: Reported In Vitro Fungicidal Activity of Tebuconazole and Prothioconazole against F. graminearum
| Fungicide | EC₅₀ (Mycelial Growth) | Source |
| Tebuconazole | 0.1610 µg/mL (isolates collected pre-2000) | |
| 0.3311 µg/mL (isolates collected 2000-2014) | ||
| Prothioconazole | 0.25 - 0.58 µg/mL (wild-type isolates) | |
| 1.7758 ± 0.6667 µg/mL (average of 235 strains) |
Mechanism of Action: this compound's Impact on Fungal Physiology
Research indicates that this compound's antifungal activity against F. graminearum stems from its ability to induce cell membrane damage by disrupting Ca²⁺ transport channels. This disruption leads to an increase in intracellular Ca²⁺ concentration, triggering a cascade of events that inhibit fungal growth and development. Furthermore, this compound has been observed to modulate the oxidative response in the fungus.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the fungicidal activity of this compound against F. graminearum.
Mycelial Growth Inhibition Assay
-
F. graminearum Strain and Culture Conditions: The wild-type F. graminearum strain PH-1 is cultured on Potato Dextrose Agar (PDA) plates.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations (e.g., 0, 1.6, 3.2, 4.8, and 6.4 mM).
-
Inoculation and Incubation: A mycelial plug from the edge of a 3-day-old F. graminearum culture is placed at the center of each PDA plate. The plates are incubated at 25°C for 3 days.
-
Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to the control (0 mM this compound). The EC₅₀ value is determined by probit analysis.
Conidial Germination Assay
-
Conidia Production: Conidia of F. graminearum are produced by culturing the fungus in a liquid medium such as Carboxymethylcellulose (CMC) medium.
-
Treatment: Conidia are harvested and suspended in a solution containing different concentrations of this compound.
-
Incubation: The treated conidial suspensions are incubated under conditions conducive to germination (e.g., 25°C).
-
Microscopic Observation: Aliquots of the suspension are observed under a microscope at different time points (e.g., 2, 4, 6, and 8 hours) to determine the percentage of germinated conidia. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
Deoxynivalenol (DON) Production Analysis
-
Fungal Culture: F. graminearum is grown in a liquid medium that induces trichothecene biosynthesis (TBI medium) with varying concentrations of this compound.
-
Incubation: The cultures are incubated for a set period (e.g., 7 days) at 28°C in the dark.
-
Extraction: The culture filtrate is extracted with a suitable solvent (e.g., ethyl acetate).
-
Quantification: The amount of DON in the extract is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
Conclusion
This compound demonstrates potent fungicidal activity against Fusarium graminearum, inhibiting key developmental stages and mycotoxin production. Its mechanism of action, involving the disruption of calcium signaling, presents a potentially different target compared to conventional triazole fungicides. While further direct comparative studies are needed for a definitive performance ranking, the existing data suggests that this compound is a promising natural compound for the development of novel antifungal strategies against this important plant pathogen.
References
- 1. Frontiers | The Antioxidant this compound Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]
- 2. The Antioxidant this compound Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant this compound Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pyrolysis of Guaiacol, Catechol, and Phenol
A comprehensive examination of the thermal decomposition of guaiacol, catechol, and phenol reveals distinct product distributions and reaction pathways critical for understanding biomass pyrolysis and the production of valuable chemicals. This guide provides a comparative overview of their pyrolysis, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.
Comparative Product Yields
The pyrolysis of this compound, catechol, and phenol results in a diverse array of products, with yields being highly dependent on the reaction temperature. The data presented below, compiled from various studies, highlights these differences.
| Product | This compound Pyrolysis (wt%) | Catechol Pyrolysis (wt%) | Phenol Pyrolysis (wt%) | Temperature (°C) | Reference |
| Phenol | 5.46 | Major Product | - | 650 | [1] |
| Catechol | Major Product | - | - | 400-500 | [1] |
| o-Cresol | Major Product | - | - | 500 | [2] |
| o-Hydroxybenzaldehyde | Major Product | - | - | - | [2][3] |
| Carbon Monoxide (CO) | 32.75 | ~50 | Major Product | 650-950 | |
| Acetylene | - | ~20 | Major Product | 800 | |
| 1,3-Butadiene | - | Major Product | Major Product | <800 | |
| Benzene | - | Major Product | Major Product | 700-1000 | |
| Cyclopentadiene | - | ~7 | Major Product | 600-1000 | |
| Methane | Minor Product | Minor Product | Major Product | - | |
| Ethylene | Minor Product | Minor Product | Major Product | - |
Experimental Protocols
The pyrolysis of these phenolic compounds is typically investigated using laboratory-scale reactors coupled with advanced analytical techniques for product identification and quantification.
General Experimental Setup
A common experimental approach involves the use of a tubular flow reactor or a pyrolyzer connected to a gas chromatograph/mass spectrometer (GC/MS).
-
Reactor: A quartz or fused-silica tubular reactor is often employed, placed within a furnace to achieve precise temperature control.
-
Sample Introduction: The phenolic compound is introduced into the reactor, often diluted in a carrier gas (e.g., nitrogen, argon) to ensure a specific residence time.
-
Temperature and Residence Time: Pyrolysis is carried out over a range of temperatures, typically from 400°C to 1000°C, with residence times varying from fractions of a second to several seconds.
-
Product Analysis: The pyrolysis products are rapidly cooled and then analyzed. Gas chromatography (GC) is used to separate the different components, and mass spectrometry (MS) is used for their identification and quantification. Non-dispersive infrared analysis can also be used for the quantification of specific gases like CO.
The diagram below illustrates a typical experimental workflow for the comparative pyrolysis of this compound, catechol, and phenol.
Reaction Pathways and Mechanisms
The pyrolysis of this compound, catechol, and phenol proceeds through complex free-radical mechanisms. The initial decomposition steps are crucial in determining the final product distribution.
-
This compound: The primary decomposition pathway for this compound is the homolytic cleavage of the O-CH₃ bond, which has a relatively low bond dissociation energy of approximately 57.7 kcal/mol. This initial step leads to the formation of a methoxy radical and an o-hydroxyphenoxy radical. Subsequent reactions of these radicals lead to the formation of catechol, phenol, cresols, and other products.
-
Catechol: The thermal decomposition of catechol is suggested to proceed through the formation of a hydroxy-substituted phenoxy radical. This intermediate can then undergo further reactions, including unimolecular decomposition to form products like 1,3-butadiene, acetylene, and CO. The formation of phenol from catechol can occur through the displacement of a hydroxyl group by a hydrogen atom.
-
Phenol: The pyrolysis of phenol is initiated by the breaking of the O-H bond, forming a phenoxy radical. This radical is a key intermediate that can lead to the formation of cyclopentadiene and carbon monoxide through ring-opening reactions. Benzene can be formed via the displacement of the hydroxyl group by a hydrogen atom.
The logical relationship between the pyrolysis of these three compounds is illustrated in the diagram below, highlighting the role of this compound as a precursor to catechol and phenol.
References
Safety Operating Guide
Safe Disposal of Guaiacol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Guaiacol, a combustible liquid that is harmful if swallowed and causes skin and eye irritation, requires careful management to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring adherence to safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-protective gloves.[2] Contaminated gloves must be disposed of after use in accordance with applicable laws and good laboratory practices.[3][4]
-
Eye Protection: Use chemical safety goggles or glasses with side shields.[5]
-
Protective Clothing: A lab coat or a complete suit protecting against chemicals should be worn to prevent skin contact.
Handling and Storage:
-
Keep this compound away from heat, sparks, open flames, and hot surfaces.
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.
-
Avoid contact with skin and eyes and prevent the formation of dust and aerosols.
Step-by-Step this compound Disposal Procedure
This compound and its container must be disposed of as hazardous waste. Do not allow the material to enter drains, sewers, or water supplies.
-
Waste Identification and Collection:
-
Clearly label all containers of this compound waste.
-
Collect unused this compound and any materials contaminated with it (e.g., absorbent pads from a spill) in a suitable, closed, and properly labeled container for disposal.
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
-
-
Preparing for Disposal:
-
For liquid this compound, it may be mixed with a combustible solvent. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Empty containers may retain product residue and should be treated as hazardous waste. They should be taken to an approved waste handling site for recycling or disposal.
-
-
Spill Management:
-
In the event of a spill, eliminate all ignition sources.
-
For small spills, use an inert absorbent material like dry sand, earth, or vermiculite to absorb the this compound. Place the absorbed material into a convenient waste disposal container.
-
For large spills, dike the material to prevent it from spreading.
-
Never return spilled material to the original container for re-use.
-
Quantitative Data for this compound
The following table summarizes key quantitative data related to the toxicity and environmental impact of this compound.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 520 mg/kg | Rat | |
| Acute Dermal Toxicity (LD50) | 4600 mg/kg | Rabbit | |
| Aquatic Toxicity (EC50) | 25.9 mg/l, 48 hours | Daphnia magna (Water flea) | |
| Flash Point | 82°C (179.6°F) (Open Cup) | - | |
| Partition Coefficient (log Kow) | 1.32 | - |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
